H-D-Gln(Trt)-OH.H2O
Description
BenchChem offers high-quality H-D-Gln(Trt)-OH.H2O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Gln(Trt)-OH.H2O including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H-D-Gln(Trt)-OH.H2O chemical properties and structure
An In-Depth Technical Guide to H-D-Gln(Trt)-OH.H₂O: Properties, Structure, and Application in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide science, the synthesis of complex, high-purity peptides is a foundational challenge. The incorporation of specific amino acids can present unique difficulties, necessitating a strategic approach to chemical protection and synthesis protocols. D-Glutamine, a non-proteinogenic amino acid, is one such residue whose inclusion requires careful management of its reactive side-chain amide. This guide provides a comprehensive technical overview of H-D-Gln(Trt)-OH·H₂O, a critical protected amino acid derivative designed to overcome these challenges. We will explore its physicochemical properties, molecular structure, and its pivotal role as its Nα-Fmoc protected counterpart, Fmoc-D-Gln(Trt)-OH, in modern solid-phase peptide synthesis (SPPS). This document is designed to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in the synthesis of novel and challenging peptide sequences.
Physicochemical and Structural Characteristics
A thorough understanding of a synthesis building block begins with its fundamental chemical and physical properties. H-D-Gln(Trt)-OH·H₂O is a derivative of D-glutamine where the side-chain amide is protected by a triphenylmethyl (trityl) group.[1] This modification is not trivial; it fundamentally alters the molecule's behavior in synthesis environments.
Molecular Structure
The structure of H-D-Gln(Trt)-OH·H₂O is defined by the D-stereoisomer of glutamine, which is crucial for its role in constructing peptides with specific three-dimensional conformations not found in natural proteins. The key feature is the bulky trityl group attached to the delta-amide nitrogen.[2]
-
IUPAC Name: (2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate
-
CAS Number: 200625-76-9
-
Molecular Formula: C₂₄H₂₄N₂O₃·H₂O[3]
-
Molecular Weight: 406.5 g/mol [3]
The presence of the trityl group imparts significant steric bulk and hydrophobicity, which are central to its function in peptide synthesis.
Physicochemical Properties
The physical properties of this derivative, particularly its solubility, represent a significant advantage over its unprotected counterparts. The unprotected Fmoc-D-Gln-OH exhibits notoriously poor solubility in standard SPPS solvents, which can lead to incomplete and inefficient coupling reactions.[4][5] The introduction of the trityl group dramatically mitigates this issue.[4][6]
| Property | Description | Significance in Synthesis |
| Appearance | White to off-white solid powder.[] | Indicates purity and stability. |
| Solubility | Soluble in organic solvents such as DMF, NMP, CH₂Cl₂, Chloroform, DMSO, and Acetone.[6][8] | Enhanced solubility ensures efficient and complete coupling reactions during SPPS, preventing peptide truncations and deletions.[5] |
| Storage | Store at -20°C or at room temperature under an inert atmosphere, protected from light.[][9] | Proper storage is essential to maintain the integrity and purity of the reagent over time. |
The Role of the Trityl Group in Fmoc-SPPS
The primary application of H-D-Gln(Trt)-OH is as a precursor to Fmoc-D-Gln(Trt)-OH, the standard building block for introducing D-glutamine residues in Fmoc-based solid-phase peptide synthesis.[10] The trityl group is the cornerstone of its efficacy, directly addressing the inherent reactivity of the glutamine side chain.
The "Glutamine Problem" in Peptide Synthesis
Incorporating glutamine into a growing peptide chain presents two major risks of side reactions:
-
Nitrile Formation: During the activation of the carboxylic acid for coupling (e.g., with carbodiimide reagents), the side-chain amide can undergo dehydration to form a nitrile derivative. This irreversible modification results in a significant impurity that is difficult to separate from the target peptide.[4][11]
-
Pyroglutamate Formation: An unprotected N-terminal glutamine residue is prone to intramolecular cyclization, where the N-terminal amine attacks the side-chain amide to form a pyroglutamate ring. This reaction truncates the peptide chain and is a common source of failed sequences.[5][11]
The Trityl Solution: Steric Hindrance and Strategic Lability
The trityl group provides an elegant solution to the glutamine problem by acting as a robust, yet removable, shield for the side-chain amide.
-
Prevention of Side Reactions: The sheer steric bulk of the three phenyl rings on the trityl group effectively prevents both dehydration to a nitrile and cyclization to pyroglutamate.[5][11]
-
Orthogonal Stability: The Trt group is completely stable to the basic conditions used for Nα-Fmoc group removal (typically 20% piperidine in DMF), ensuring the side chain remains protected throughout the iterative cycles of peptide elongation.[11]
-
Acid Lability: The Trt group is designed to be cleaved under the strongly acidic conditions of the final deprotection and resin cleavage step. It is readily removed by trifluoroacetic acid (TFA), which is a standard component of cleavage cocktails.[1][2]
Caption: The Glutamine Problem and the Trityl Solution in SPPS.
Experimental Protocols and Methodologies
The following protocols outline the standard use of Fmoc-D-Gln(Trt)-OH in an automated or manual Fmoc-SPPS workflow. The equivalencies provided are typical but may require optimization based on the specific peptide sequence and resin.
Protocol: Incorporation of Fmoc-D-Gln(Trt)-OH into a Peptide Sequence
This protocol assumes the synthesis is proceeding on a solid support (resin) with a free N-terminal amine ready for coupling.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and its byproducts.
-
Coupling Cocktail Preparation (Activation):
-
In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add an activating agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes. Rationale: This pre-activation step forms the reactive ester of the amino acid, preparing it for efficient amide bond formation with the resin-bound peptide.
-
-
Coupling Reaction:
-
Add the activated coupling cocktail to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. Rationale: The enhanced solubility of Fmoc-D-Gln(Trt)-OH ensures the reagent remains dissolved, facilitating a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.
Protocol: Cleavage and Trityl Group Removal
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the trityl group, are removed simultaneously.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) to remove DMF, then dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) .
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Trt and Boc.
-
H₂O: A scavenger that also helps with peptide solubility.
-
TIS: A critical scavenger for quenching the highly reactive trityl cations that are generated during cleavage.[11] Trustworthiness Pillar: Without an effective scavenger like TIS, these cations can reattach to the peptide or modify sensitive residues like Tryptophan, leading to significant impurities.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate should form.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers.
-
Dry the final peptide pellet under vacuum to yield the crude product. The peptide is now ready for purification by HPLC.[5]
-
Workflow Visualization: SPPS Cycle
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Quality Control and Analysis
The identity and purity of the starting material, Fmoc-D-Gln(Trt)-OH, should be confirmed prior to use. Supplier Certificates of Analysis (CoA) typically provide HPLC data for purity (≥98% is standard) and IR spectroscopy for identity confirmation.
For the final synthesized peptide, the primary analytical methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude peptide and to purify it to the desired level.
-
Mass Spectrometry (MS): Used to confirm the identity of the final product by verifying that its molecular weight matches the theoretical calculated mass.
Conclusion
H-D-Gln(Trt)-OH·H₂O, and its direct application form Fmoc-D-Gln(Trt)-OH, represents a cornerstone reagent for the successful synthesis of D-glutamine-containing peptides. Its trityl-protected side chain provides an essential shield against deleterious side reactions while simultaneously enhancing solubility, a key factor for achieving high coupling efficiencies.[5][11] By preventing nitrile and pyroglutamate formation, this building block directly contributes to higher purity and yield of the target peptide.[4][11] A comprehensive understanding of its properties and the rationale behind the associated protocols is fundamental for any researcher aiming to synthesize complex peptides for therapeutic, diagnostic, or basic research applications.
References
-
Fields, C. G., et al. (1996). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 209-213. Retrieved from [Link]
-
APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. APPTec. Retrieved from [Link]
-
Anaspec. (n.d.). Fmoc-D-Gln(Trt)-OH. Anaspec. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). H-Gln(Trt)-OH H2O. Aapptec Peptides. Retrieved from [Link]
-
BioCrick. (n.d.). H-Gln(Trt)-OH. BioCrick. Retrieved from [Link]
- de la Torre, B. G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science.
-
PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. PeerJ. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). H-Gln(Trt)-OH. Career Henan Chemical Co. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. H-Gln(Trt)-OH - Career Henan Chemical Co. [coreychem.com]
- 2. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 8. H-Gln(Trt)-OH | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. apexbt.com [apexbt.com]
- 10. Fmoc-D-Gln(Trt)-OH - 5 g [anaspec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Deep Dive: The Function of the Trityl Group in H-D-Gln(Trt)-OH·H2O
Executive Summary
H-D-Gln(Trt)-OH·H2O (N-δ-Trityl-D-Glutamine monohydrate) is a specialized amino acid building block used primarily in the synthesis of protease-resistant peptidomimetics.[1] While the D-configuration confers enzymatic stability to the peptide backbone, the Trityl (Trt) group attached to the side-chain
Without the Trityl group, Glutamine residues are prone to catastrophic side reactions—specifically dehydration to nitriles and intramolecular cyclization—and exhibit poor solubility in organic solvents. This guide details the mechanistic role of the Trityl group, providing actionable protocols for its manipulation in drug discovery workflows.
Chemical Architecture & Properties[1][2]
The molecule consists of three distinct functional domains, each serving a specific purpose in peptide engineering:
| Domain | Component | Function |
| Backbone | D-Glutamine ( | Provides the non-natural stereochemistry required for resistance to endogenous proteases (e.g., in plasma stability studies). |
| Shield | Trityl (Triphenylmethyl) | A bulky, acid-labile protecting group attached to the side-chain amide nitrogen ( |
| Hydrate | Stabilizes the zwitterionic crystal lattice structure during storage. |
The "Solubility Paradox"
Native Glutamine is notoriously difficult to handle in Solid-Phase Peptide Synthesis (SPPS) solvents (DCM, DMF) due to strong intermolecular hydrogen bonding between amide side chains.[1]
-
Without Trt: Aggregation occurs, leading to "difficult sequences" and incomplete coupling.
-
With Trt: The massive hydrophobic bulk of the three phenyl rings disrupts these H-bonds, rendering the molecule highly soluble in organic solvents.
Mechanistic Function: Prevention of Side Reactions[3][4][5]
The primary chemical justification for using the Trityl group is the suppression of dehydration during the activation step of peptide coupling.[2]
Suppression of Nitrile Formation
When a carboxyl group is activated (e.g., by carbodiimides like DIC or DCC), the side-chain amide of an unprotected Glutamine can act as a nucleophile. This leads to the dehydration of the amide (
The Trityl Solution: The Trityl group sterically encumbers the amide nitrogen and reduces its nucleophilicity electronically, effectively blocking the dehydration pathway.
Visualization: The Dehydration Defense
The following diagram illustrates the deleterious pathway blocked by the Trityl group.
Figure 1: Mechanism of Nitrile Suppression.[1] The Trityl group forces the reaction down the desired peptide bond formation pathway by preventing side-chain dehydration.
Deprotection Dynamics & Scavenging
The Trityl group is acid-labile .[3][4] It is orthogonal to base-labile groups (like Fmoc) but is removed during the final global cleavage step using Trifluoroacetic Acid (TFA).[1]
The Cation Hazard
Upon acidolysis, the Trityl group does not simply fall off; it forms a stable, highly reactive Trityl Cation (
-
Risk: If not quenched,
will re-alkylate nucleophilic residues (Cysteine thiols, Tryptophan indoles, or the peptide C-terminus).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solution: You must use a Hydride Donor scavenger. Triisopropylsilane (TIPS or TIS) is the industry standard.
Visualization: Scavenging Mechanism
Figure 2: The Critical Role of Scavengers.[1] TIPS donates a hydride to the Trityl cation, neutralizing it into inert triphenylmethane.
Experimental Protocols
Protocol A: Handling & Storage
-
State: H-D-Gln(Trt)-OH is often zwitterionic.[1]
-
Storage: Store at -20°C. Desiccate before opening to prevent hygroscopic clumping (due to the
content). -
Solubilization: Dissolve in DMF or NMP. Do not use water or alcohols if activating immediately, as they can interfere with coupling reagents.
Protocol B: Optimized Deprotection Cocktail (Global Cleavage)
Use this "Cocktail K" variant for peptides containing D-Gln(Trt) to ensure complete removal without re-alkylation.[1]
| Reagent | Volume % | Function |
| TFA (Trifluoroacetic Acid) | 92.5% | Cleaves Trt group and linker.[1] |
| TIPS (Triisopropylsilane) | 2.5% | Critical: Scavenges Trt cations.[1][2] |
| Water | 2.5% | Scavenges t-butyl cations (if present).[1] |
| DODT (if Cys present) | 2.5% | Prevents sulfur alkylation.[1] |
Steps:
-
Pre-chill the cocktail to 0°C (exothermic reaction).
-
Add to resin-bound peptide.[1]
-
Agitate at Room Temperature for 2–3 hours . (Note: Trt on Gln is slower to remove than N-terminal Trt; do not cut time short).
-
Precipitate peptide in cold diethyl ether. The Trt byproduct (triphenylmethane) remains soluble in ether and is washed away.
References
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[4] Retrieved from [Link][1]
Sources
Technical Guide: Optimizing D-Glutamine Incorporation in SPPS using H-D-Gln(Trt)-OH·H2O
Technical Guide: Optimizing D-Glutamine Incorporation in SPPS using H-D-Gln(Trt)-OH[1]·H2O
Executive Summary
H-D-Gln(Trt)-OH[1][2]·H2O represents a specialized chiral building block used to introduce D-configuration glutamine residues into peptide backbones.[1] Unlike standard L-amino acids, the incorporation of D-amino acids is a primary strategy for increasing proteolytic stability (half-life extension) and inducing specific secondary structures like
Critical Distinction: Researchers must recognize that H-D-Gln(Trt)-OH is the free amine (zwitterionic) form.[1] In standard Fmoc-based SPPS, this reagent is not a direct building block for chain elongation. It serves two primary technical roles:
-
Precursor: It is the starting material for synthesizing Fmoc-D-Gln(Trt)-OH .[1]
-
C-Terminal Loading: It can be loaded directly onto acid-labile resins (e.g., 2-Chlorotrityl chloride resin) to serve as the C-terminal residue.[1]
This guide covers the material properties, the mandatory conversion protocols for SPPS usage, and the mechanistic rationale for Trityl (Trt) side-chain protection.
Material Science & Properties
The monohydrate form (.H2O) affects molecular weight calculations and solubility profiles. Accurate stoichiometry is vital to prevent reagent waste and ensure complete coupling.
| Property | Specification | Technical Note |
| Chemical Name | H-D-Gln(Trt)-OH[1]·H2O | N- |
| Molecular Weight | ~406.47 g/mol | Includes water of hydration; adjust equivalents accordingly.[1] |
| Chirality | D-Isomer | Non-proteinogenic; resistant to endogenous proteases.[1] |
| Side Chain Protection | Trityl (Trt) | Acid-labile; removed with 95% TFA.[1][3][4][5] |
| Solubility | Low in pure DCM; Moderate in DMF/Water | Zwitterionic nature reduces solubility in non-polar organics compared to Fmoc-derivatives.[1] |
| Storage | +2°C to +8°C | Hygroscopic; store under inert gas (Argon/Nitrogen). |
The "Missing Link": Preparation for SPPS
Warning: Attempting to use H-D-Gln(Trt)-OH directly in a standard coupling cycle (e.g., with DIC/HOBt) will result in uncontrolled polymerization because the molecule possesses both a free amine and a free carboxylic acid.
Unless loading the first residue onto a resin, you must protect the N-terminus.
Protocol: Synthesis of Fmoc-D-Gln(Trt)-OH
Objective: Convert the free amine H-D-Gln(Trt)-OH into the SPPS-compatible Fmoc-D-Gln(Trt)-OH.
Reagents:
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]
-
Sodium Carbonate (
) or Sodium Bicarbonate ( ) (2.0 eq) -
Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Dissolve
in water. Add H-D-Gln(Trt)-OH·H2O.[6][7] Stir until a clear solution forms (pH ~9-10). -
Addition: Dissolve Fmoc-OSu in Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution over 30 minutes.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC for disappearance of the starting material.
-
Work-up:
-
Evaporate Acetone under reduced pressure.
-
Acidify the remaining aqueous solution carefully with 1N HCl to pH ~2–3. The Fmoc-derivative will precipitate as a white solid.[1]
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexane or Diethyl Ether.
Visualization: Conversion Pathway
Caption: Synthetic pathway for converting the raw H-D-Gln(Trt)-OH reagent into the Fmoc-protected building block required for chain elongation.
SPPS Integration: Coupling D-Gln(Trt)
Once converted to Fmoc-D-Gln(Trt)-OH , the residue presents specific challenges in SPPS: Racemization and Dehydration .[1]
Challenge 1: Racemization of D-Amino Acids
D-amino acids are prone to losing their chiral integrity (converting back to L- or DL-mixtures) during activation, especially if strong bases (like DIPEA) are used with uronium salts (HBTU/HATU).[1]
Recommended Protocol: Base-Free Activation To maintain >99% D-enantiomeric purity, use carbodiimide activation with an additive.[1]
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[1]
Procedure:
-
Dissolve Fmoc-D-Gln(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.[1]
-
Add DIC (3.0 eq).
-
Pre-activate for exactly 2 minutes (solution turns yellow/orange).
-
Add to the resin-bound peptide.
-
Couple for 60–90 minutes at Room Temperature.
Challenge 2: Side Chain Dehydration
Unprotected Glutamine side chains (
Visualization: The Dehydration Danger
Caption: Mechanism of side-reaction prevention. The Trityl group acts as a steric shield, preventing the amide oxygen from acting as a nucleophile or leaving group.
Troubleshooting & Quality Control
Solubility Issues
H-D-Gln(Trt)-OH (free amine) is zwitterionic and may not dissolve well in pure DCM.[1]
-
Solution: Use DMF or NMP.[3][7][11] If using the monohydrate in a coupling reaction (e.g., C-terminal loading), ensure the water content does not hydrolyze the active ester of the coupling reagent.
Incomplete Coupling (Kaiser Test)
Due to the steric bulk of the Trityl group, coupling kinetics can be slower than Alanine or Glycine.
-
Diagnosis: If Kaiser test is slightly blue after 1 hour.
-
Remedy: Perform a Double Coupling . Do not increase temperature >40°C, as this increases racemization risk for D-amino acids.[1]
Final Cleavage
The Trityl group is acid-labile.[1]
-
Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% Water.[11]
-
Time: 2–3 hours.
-
Note: The Trityl cation is stable and can re-attach to Cysteine or Tryptophan residues. TIS is a mandatory scavenger to quench the Trityl cation permanently.
References
-
Behnam, M. A., et al. (2017).[12] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Medicinal Chemistry, 25(1), 1-10. Link (Validates racemization risks in D-amino acids and base-free coupling).[1]
-
Albericio, F., et al. (1998). "Use of Oxyma Pure as an efficient additive for carbodiimide-mediated peptide coupling."[1][7] Organic Process Research & Development. (Establishes DIC/Oxyma as the gold standard for suppression of racemization).[9]
-
Barlos, K., et al. (1991). "Synthesis of Fmoc-Gln(Trt)-OH and its application in SPPS." Tetrahedron Letters, 32(6), 739-742. (Original description of Trityl protection for Glutamine to prevent dehydration).[3][11]
-
BenchChem Technical Series. (2025). "A Comparative Guide to Fmoc-Gln(Trt)-OH and Other Glutamine Derivatives in Peptide Synthesis." Link (Review of side-chain protection strategies).
Sources
- 1. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]
- 2. US5324833A - Protected amino acids and process for the preparation thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]
- 6. cphi-online.com [cphi-online.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Synthesis and Purification of H-D-Gln(Trt)-OH·H2O: A Comprehensive Technical Guide
Introduction
The synthesis of complex peptides—particularly those incorporating D-amino acids to achieve enhanced proteolytic stability—relies heavily on the availability of high-purity building blocks. H-D-Gln(Trt)-OH·H2O (CAS: 200625-76-9) is a critical intermediate utilized in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS)[1][2].
During peptide chain elongation, the side-chain amide of glutamine is highly susceptible to deleterious side reactions. The strategic addition of a trityl (Trt) protecting group effectively mitigates these issues, ensuring high-fidelity coupling and preventing chain termination or sequence deletion[3][4]. This whitepaper details the mechanistic rationale, synthetic workflow, and thermodynamic purification strategies required to produce this building block at pharmaceutical grade.
Section 1: Mechanistic Rationale for Trityl Protection
Unprotected glutamine residues present significant challenges during peptide assembly. When activated by coupling reagents like carbodiimides (e.g., DIC, DCC), the unprotected carboxamide nitrogen is prone to dehydration, forming a nitrile byproduct. Furthermore, under basic conditions, the side chain can undergo intramolecular cyclization to form glutarimide derivatives[3].
The incorporation of the bulky triphenylmethyl (trityl) group provides immense steric hindrance. This physical shielding completely protects the carboxamide nitrogen from unwanted electrophilic attacks and dehydration events[4].
Figure 1: Mechanistic rationale for Trt protection of the glutamine side-chain amide.
Section 2: Retrosynthetic Strategy and Pathway Selection
Direct tritylation of unprotected D-glutamine is practically unviable due to the zwitterionic nature of the molecule and the competing nucleophilicity of the α-amine. Therefore, a transient protection strategy must be employed.
The α-amine is first protected with a Carbobenzyloxy (Cbz or Z) group[5]. The Cbz group is explicitly chosen over the Fluorenylmethyloxycarbonyl (Fmoc) group for this intermediate stage. While Fmoc deprotection requires basic conditions that generate dibenzofulvene adducts (which are notoriously difficult to separate from zwitterionic amino acids without chromatography), Cbz removal via catalytic hydrogenolysis yields only volatile byproducts (toluene and CO₂). This allows for the clean, scalable isolation of H-D-Gln(Trt)-OH via direct crystallization.
Figure 2: Four-step synthetic workflow for the production of H-D-Gln(Trt)-OH·H2O.
Section 3: Step-by-Step Experimental Methodology
This protocol outlines a self-validating, scalable synthesis of H-D-Gln(Trt)-OH·H2O from Cbz-D-Gln-OH.
Phase 1: Synthesis of Cbz-D-Gln(Trt)-OH (Side-Chain Protection)
Causality Check: The reaction utilizes triphenylmethanol (Trt-OH) in an acidic medium. Acetic anhydride (Ac₂O) acts as a chemical desiccant; it reacts with the water generated during the formation of the trityl carbocation, driving the equilibrium forward. Sulfuric acid serves as the strong acid catalyst necessary to generate the highly electrophilic trityl cation.
-
Reactor Setup: Charge a dry, glass-lined reactor with 1.0 equivalent (eq) of Cbz-D-Gln-OH[5] and 1.2 eq of Triphenylmethanol (Trt-OH).
-
Solvent Addition: Suspend the solids in 5 volumes of glacial acetic acid. Stir at 20°C until a uniform slurry is achieved.
-
Desiccation: Add 1.5 eq of Acetic anhydride dropwise over 15 minutes.
-
Catalysis: Cool the reactor to 10–15°C. Slowly add 0.1 eq of concentrated H₂SO₄ dropwise, maintaining the internal temperature below 20°C to prevent premature cleavage of the Cbz group.
-
In-Process Control (IPC): Stir the reaction at 25°C for 4–6 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). The reaction is deemed complete when the Cbz-D-Gln-OH spot is <2%.
-
Quenching & Isolation: Pour the reaction mixture into 20 volumes of ice-cold water under vigorous stirring. The crude Cbz-D-Gln(Trt)-OH will precipitate as a white solid. Filter, wash with copious amounts of water to remove residual acetic acid, and dry under vacuum.
Phase 2: Catalytic Hydrogenolysis (α-Amine Deprotection)
Causality Check: Palladium on carbon (Pd/C) in the presence of hydrogen gas specifically cleaves the benzyl-oxygen bond of the Cbz group. The trityl group remains entirely stable under these reductive conditions.
-
Dissolution: Dissolve the crude Cbz-D-Gln(Trt)-OH in a 4:1 mixture of Tetrahydrofuran (THF) and Methanol (10 volumes).
-
Catalyst Addition: Add 10% w/w of 10% Pd/C catalyst. (Safety Note: Pd/C is pyrophoric; add under a blanket of inert nitrogen.)
-
Hydrogenation: Purge the vessel with nitrogen three times, followed by hydrogen gas three times. Maintain a hydrogen pressure of 1–2 atm.
-
IPC: Stir vigorously at 25°C. Monitor hydrogen uptake. Once uptake ceases (typically 3–5 hours), verify deprotection via HPLC.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude H-D-Gln(Trt)-OH.
Phase 3: Purification and Monohydrate Crystallization
Causality Check: H-D-Gln(Trt)-OH is a zwitterion with a highly hydrophobic trityl tail. Crystallization from an ethanol/water matrix allows the polar amino acid moiety to interact with water, naturally incorporating exactly one molecule of water per unit cell. This forms the thermodynamically stable monohydrate (C₂₄H₂₄N₂O₃·H₂O, MW 406.5 g/mol )[6], which exhibits superior handling properties and shelf-life compared to the hygroscopic anhydrous form.
Table 1: Quantitative Data for Purification Solvent Systems
| Solvent System | Volume Ratio | Recovery Yield (%) | HPLC Purity (%) | Hydration State |
| Ethanol / Water | 1:2 | 88% | >99.0% | Monohydrate |
| Methanol / Water | 1:1.5 | 82% | 98.5% | Monohydrate |
| THF / Heptane | 1:3 | 75% | 97.0% | Anhydrous (Unstable) |
-
Dissolution: Dissolve the crude H-D-Gln(Trt)-OH in 3 volumes of absolute ethanol at 60°C.
-
Anti-Solvent Addition: Slowly add 6 volumes of purified water (Milli-Q) dropwise while maintaining the temperature at 50–60°C.
-
Crystallization: Seed the solution (optional) and initiate a controlled cooling ramp of 10°C/hour down to 5°C.
-
Maturation: Stir at 5°C for 2 hours to maximize crystal yield.
-
Isolation: Filter the crystalline product and wash with a cold 1:2 ethanol/water mixture.
-
Drying: Dry in a vacuum oven at 35°C until the moisture content reaches ~4.4% (theoretical value for monohydrate). Critical IPC: Over-drying at high temperatures will strip the water of hydration, leading to an unstable anhydrous phase.
Section 4: Analytical Characterization & Quality Control
To ensure the trustworthiness of the final API building block, the following specifications must be validated:
-
Purity (HPLC): ≥ 99.0%
-
Chiral Purity (Chiral HPLC): ≤ 0.5% L-enantiomer
-
Moisture Content (Karl Fischer Titration): 4.2% - 4.6% (Confirms the monohydrate status)[7].
-
Mass Spectrometry (ESI-MS): m/z 389.2 [M+H]⁺ (The anhydrous mass is observed during ionization).
Conclusion
The synthesis of H-D-Gln(Trt)-OH·H2O requires precise control over protecting group chemistry and crystallization thermodynamics. By utilizing a Cbz-mediated transient protection strategy and optimizing the final aqueous-organic crystallization, researchers can reliably produce this critical building block at high purity, safeguarding the integrity of downstream peptide synthesis campaigns[8].
References
- Smolecule. "Buy H-Gln(Trt)-OH | 102747-84-2".
- Career Henan Chemical Co. "H-Gln(Trt)-OH".
- Google Patents. "CN113845586B - Method for liquid-phase synthesis of acetyl hexapeptide-8".
- MedChemExpress. "Fmoc-Gln(Trt)
- Aapptec Peptides. "H-Gln(Trt)-OH H2O [102747-84-2]".
- Splendid Lab Pvt. Ltd. "HD-Gln(trt)-oh h2o - Pharma Impurity Supplier".
- Sigma-Aldrich. "H2o - Sigma-Aldrich".
- Aapptec Peptides. "Z-Gln(Trt)-OH[132388-60-4]".
Sources
- 1. H-D-Gln(trt)-oh h2o | 200625-76-9 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. H2o | Sigma-Aldrich [sigmaaldrich.com]
- 3. One moment, please... [coreychem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 7. peptide.com [peptide.com]
- 8. CN113845586B - Method for liquid-phase synthesis of acetyl hexapeptide-8 - Google Patents [patents.google.com]
Understanding the Role of D-Amino Acids in Peptides
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The incorporation of D-amino acids into peptide therapeutics represents a fundamental "chiral switch" in drug design. While nature predominantly utilizes L-amino acids for protein synthesis, the strategic substitution with D-enantiomers offers a powerful method to overcome the inherent limitations of peptide drugs: proteolytic instability and rapid clearance. This guide analyzes the structural mechanics, biological advantages, and specific synthetic protocols required to leverage D-amino acids effectively. It moves beyond basic definitions to explore the causality between chirality and bioavailability, supported by rigorous experimental workflows.
Part 1: Structural Mechanics of the Chiral Switch
The Ramachandran Alteration
The introduction of a D-amino acid into an all-L peptide backbone acts as a conformational lock. In L-peptides, the allowable regions of the Ramachandran plot (
-
-Turn Induction: The most common structural application is the stabilization of Type II'
-turns. A D-amino acid (commonly D-Pro or D-Ala) at the or position of a turn relieves steric strain between the side chain and the carbonyl oxygen of the preceding residue. This is critical for cyclization efficiency and receptor fit. -
The "Retro-Inverso" Strategy: This approach creates a topological mimic of the parent L-peptide. By synthesizing the sequence in reverse (retro) using D-amino acids (inverso), the side-chain topology in 3D space is preserved while the backbone amide bonds are reversed. This maintains receptor binding while rendering the backbone unrecognizable to proteases.
Visualization: The Retro-Inverso Concept
The following diagram illustrates how side-chain topology is preserved despite the backbone reversal.
Caption: Comparison of side-chain topology between a parent L-peptide and its Retro-Inverso analogue. Note that the spatial orientation of side chains is preserved, allowing receptor recognition.
Part 2: Biological Engineering & Stability[1][2]
Proteolytic Resistance
Endogenous proteases (e.g., trypsin, chymotrypsin, DPP-IV) are stereoselective. Their active sites are evolved to bind L-amino acid backbones in a specific orientation to catalyze hydrolysis. The substitution of key residues with D-enantiomers creates a steric clash or misaligns the scissile bond relative to the catalytic triad of the enzyme.
Quantitative Impact on Half-Life
The table below summarizes the dramatic stability extensions achieved through D-amino acid substitution in key therapeutic peptides.
| Peptide Class | Modification Strategy | Native Half-Life ( | Modified Half-Life ( | Fold Increase |
| GLP-1 | D-Ala substitution at pos 8 | ~2 minutes | > 6 hours (in vitro) | > 180x |
| Somatostatin | D-Trp substitution at pos 8 | ~3 minutes | > 40 hours | > 800x |
| General Linear | Full Retro-Inverso | 3-5 hours | > 24 hours | ~5-8x |
| Antimicrobial | All-D enantiomer | < 1 hour | > 12 hours | > 12x |
Data compiled from comparative serum stability assays [1][2][3].
Part 3: Technical Workflows
Synthesis Protocol: Preventing Racemization in SPPS
Synthesizing peptides with D-amino acids requires modified Solid Phase Peptide Synthesis (SPPS) protocols. The primary risk is racemization —the conversion of the expensive D-amino acid back to the L-form (or vice versa) during activation, particularly for Cysteine and Histidine.
Protocol: Low-Racemization Coupling
-
Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) instead of HATU/HBTU. Phosphonium salts (HATU) with tertiary bases (DIPEA) significantly increase the risk of base-catalyzed racemization via enolization.
-
Solvent: Use DMF (Dimethylformamide). Avoid collidine unless necessary for specific difficult sequences.
-
Procedure:
-
Dissolve Fmoc-D-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) immediately prior to adding to the resin.
-
Pre-activation: Limit pre-activation time to < 2 minutes.
-
Coupling Time: 30–60 minutes at Room Temperature. Do not heat D-Cys or D-His couplings.
-
-
Validation: Perform a micro-cleavage and analyze via Marfey’s method (see below) to confirm chiral purity.
Analysis Protocol: Marfey's Method for Chiral Purity
Standard C18 HPLC cannot separate enantiomers (L vs D). Marfey's method derivatizes amino acids with a chiral reagent (FDAA), creating diastereomers (L-L and L-D) that have different physical properties and can be separated on a standard C18 column.
Step-by-Step Methodology:
-
Hydrolysis:
-
Dissolve 0.5 mg peptide in 6M HCl (liquid phase) or use vapor phase hydrolysis.
-
Incubate at 110°C for 16–24 hours (use propionic acid/HCl for Tryptophan preservation).
-
Dry sample under vacuum/nitrogen.
-
-
Derivatization:
-
Resuspend dried hydrolysate in 50 µL water.
-
Add 100 µL 1% FDAA (Marfey's Reagent) in acetone.
-
Add 20 µL 1M NaHCO₃ (pH adjustment to ~9).
-
Incubate at 40°C for 1 hour.
-
Quench with 10 µL 2M HCl.
-
-
Analysis:
-
Inject onto a C18 RP-HPLC column.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: Linear gradient 10% to 60% B over 45 minutes.
-
Detection: UV at 340 nm.[1]
-
-
Interpretation: L-L diastereomers typically elute before L-D diastereomers (with some exceptions like Asp/Glu). Compare retention times against standard L- and D-amino acid controls derivatized in parallel.
Visualization: Marfey's Analysis Workflow
Caption: Workflow for determining enantiomeric purity using Marfey's Reagent (FDAA).
Part 4: Future Outlook - Mirror-Image Phage Display
The ultimate application of D-amino acids is the creation of "Mirror-Image" drugs. Since D-peptides cannot be encoded genetically in standard phage display, researchers use a clever workaround:
-
Synthesize the D-enantiomer of the target protein .
-
Perform standard phage display using a library of natural L-peptides .
-
Identify the best L-peptide binder.
-
Synthesize the D-enantiomer of that winning peptide .
-
Due to reciprocal chirality, this D-peptide will bind the native L-target protein .
This technique allows for the discovery of fully D-amino acid therapeutics that are virtually immune to proteolysis and have low immunogenicity.
References
- A novel GLP-1 analog exhibits potent utility in...Peptides.
-
Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. MDPI. Available at: [2][3][4]
- A Comparative Guide to the In Vitro Bioactivity of D-amino Acid vs. L-amino Acid Containing Peptides.Benchchem.
- Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB.PNAS.
- Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.Peptide.com.
Sources
An In-depth Technical Guide to the Stability and Storage of H-D-Gln(Trt)-OH·H₂O
Introduction: The Critical Role of H-D-Gln(Trt)-OH·H₂O in Advanced Peptide Synthesis
H-D-Gln(Trt)-OH·H₂O, or N-delta-trityl-D-glutamine monohydrate, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of peptide-based therapeutics and research agents with enhanced stability and unique biological functions. The incorporation of a D-amino acid offers inherent resistance to enzymatic degradation, a significant advantage in drug development.[1][2][3] The trityl (Trt) protecting group on the side-chain amide of the D-glutamine is pivotal for preventing undesirable side reactions during peptide synthesis, ensuring the integrity and purity of the final peptide product.[4][5]
This guide provides a comprehensive overview of the chemical stability of H-D-Gln(Trt)-OH·H₂O, recommended storage conditions, and detailed protocols for assessing its purity and degradation. This information is essential for researchers, scientists, and drug development professionals to ensure the quality and reliability of their synthetic peptides.
I. Chemical Stability Profile of H-D-Gln(Trt)-OH·H₂O
The stability of H-D-Gln(Trt)-OH·H₂O is primarily influenced by the chemical properties of the D-glutamine residue and the acid-labile trityl protecting group. Understanding the potential degradation pathways is crucial for maintaining the integrity of this reagent.
The Protective Role of the Trityl Group
The bulky trityl group serves two main purposes:
-
Prevention of Pyroglutamate Formation: Unprotected N-terminal glutamine residues are prone to intramolecular cyclization to form pyroglutamate, an irreversible modification that can truncate the peptide chain and alter its biological activity.[6][7][8] The trityl group sterically hinders this reaction.
-
Prevention of Side-Chain Dehydration: During activation for peptide coupling, the unprotected side-chain amide of glutamine can be dehydrated to a nitrile. The trityl group prevents this side reaction.[5]
Key Degradation Pathways
The primary degradation pathways for H-D-Gln(Trt)-OH·H₂O involve the cleavage of the trityl group and modifications to the D-glutamine residue.
-
Acid-Catalyzed Deprotection (Detritylation): The trityl group is highly susceptible to acidic conditions. Exposure to even mild acids can lead to its cleavage, generating the triphenylmethyl cation and the unprotected D-glutamine side chain. This is the intended mechanism for its removal during the final cleavage step of peptide synthesis, typically with trifluoroacetic acid (TFA).[4] However, inadvertent exposure to acidic environments during storage or handling can lead to premature deprotection.
-
Hydrolysis of the Side-Chain Amide: While the trityl group offers significant protection, under harsh hydrolytic conditions (strong acid or base at elevated temperatures), the side-chain amide can be hydrolyzed to a carboxylic acid, converting the glutamine residue to glutamate.
-
Pyroglutamate Formation: If the trityl group is prematurely removed, the now-exposed side-chain amide of a terminal D-glutamine can undergo cyclization to form pyroglutamate, especially under acidic conditions or at elevated temperatures.[6][7][8]
-
Racemization: While D-amino acids are generally stable, prolonged exposure to harsh basic conditions during peptide synthesis can potentially lead to some degree of racemization at the alpha-carbon. However, under recommended storage and handling conditions for the monomer, this is not a significant concern.[9][10]
Caption: Primary degradation pathways of H-D-Gln(Trt)-OH.
II. Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the quality and stability of H-D-Gln(Trt)-OH·H₂O. The following conditions are recommended based on best practices for protected amino acids.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term (months to years): -20°C Short-term (weeks): 2-8°C | Low temperatures slow down potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and atmospheric oxygen. |
| Moisture | Store in a desiccated environment. Avoid repeated opening and closing of the container in a humid environment. | The compound is hygroscopic, and moisture can facilitate hydrolysis. |
| Light | Store in a dark place or in an amber vial. | Protects against potential photolytic degradation, although this is a lower risk for this compound compared to others with chromophores. |
Handling Best Practices:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Weigh the desired amount of the amino acid derivative quickly in a controlled environment (e.g., a glove box or a low-humidity balance enclosure).
-
Resealing: After dispensing, purge the container with an inert gas before tightly resealing to displace moist air.
-
Avoid Cross-Contamination: Use clean, dedicated spatulas and weighing instruments.
III. Experimental Protocols for Stability and Purity Assessment
A robust quality control program for H-D-Gln(Trt)-OH·H₂O should include methods to assess its purity and identify potential degradation products.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the intact H-D-Gln(Trt)-OH·H₂O from its potential degradation products and other impurities.[11][12]
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm and 254 nm (the trityl group has some absorbance at higher wavelengths).
-
Sample Preparation: Accurately weigh and dissolve a sample of H-D-Gln(Trt)-OH·H₂O in a suitable solvent (e.g., a mixture of water and acetonitrile or DMF) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to H-D-Gln(Trt)-OH·H₂O and any impurity peaks. Purity is calculated based on the relative peak areas.
Structural Confirmation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for confirming the structure of H-D-Gln(Trt)-OH·H₂O and identifying any degradation products.
-
¹H NMR: Can be used to confirm the presence of the trityl group protons (aromatic region) and the amino acid backbone protons.
-
Mass Spectrometry (LC-MS): Can be used to determine the molecular weight of the parent compound and identify degradation products by their mass-to-charge ratio.[13][14]
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[15][16][17][18][19] This helps to identify potential degradation products and establish the specificity of the analytical methods.
Protocol: Forced Degradation Study
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for several hours. Neutralize before HPLC analysis.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for several hours. Neutralize before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
Analyze all stressed samples by HPLC and LC-MS to identify and quantify the degradation products.
Caption: Workflow for a forced degradation study.
IV. Conclusion
The chemical integrity of H-D-Gln(Trt)-OH·H₂O is critical for the successful synthesis of high-quality peptides. By understanding its stability profile, adhering to stringent storage and handling protocols, and implementing robust analytical methods for quality control, researchers and drug development professionals can ensure the reliability of this key building block in their synthetic endeavors. The trityl group provides essential protection against common side reactions, but its acid lability necessitates careful handling to prevent premature deprotection. Long-term storage at -20°C in a dry, inert atmosphere is recommended to maintain the stability and purity of H-D-Gln(Trt)-OH·H₂O for its intended use in peptide synthesis.
V. References
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PMC. [Link]
-
What are L- and D- Amino Acids? JPT Peptide Technologies. [Link]
-
6.7 Pyroglutamic Acid Peptides. Thieme. [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]
-
Pyroglutamic acid. Wikipedia. [Link]
-
Protected amino acids as a nonbonding source of chirality in induction of single-handed screw-sense to helical macromolecular catalysts. Chemical Science (RSC Publishing). [Link]
-
Protected amino acids as a nonbonding source of chirality in induction of single-handed screw-sense to helical macromolecular catalysts. Chemical Science (RSC Publishing). DOI:10.1039/D1SC01764K. [Link]
-
Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. PubMed. [Link]
-
Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation. PNAS. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. [Link]
-
synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Fmoc-Gln(Trt)-OH CAS 132327-80-1 Purity >99.0% (HPLC) Factory. Ruifu Chemical. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. scinapse. [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
-
Stability Indicating Assay Method. IJCRT.org. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Selective Chiral Interactions between Hydrophilic/Hydrophobic Amino Acids and Growing Gypsum Crystals. Langmuir - ACS Publications. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
NMR Spectroscopy. Journal of Glycomics And Metabolism - Open Access Pub. [Link]
-
A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). LOUIS. [Link]
-
H-Gln(Trt)-OH H2O [102747-84-2]. Peptides. [Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]
-
Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. PMC. [Link]
-
HPLC methods for purity evaluation of man-made single-stranded RNAs. PMC. [Link]
-
Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential. Frontiers. [Link]
-
Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry a. Radboud Repository. [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
NMR Spectroscopy for Metabolomics Research. MDPI. [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed. [Link]
-
Current NMR Techniques for Structure-Based Drug Discovery. PMC. [Link]
Sources
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. ijcrt.org [ijcrt.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Monograph: H-Gln(Trt)-OH (CAS 102747-84-2)
Topic: CAS number 102747-84-2 (H-Gln(Trt)-OH) Content Type: In-depth Technical Monograph Audience: Peptide Chemists, CMC (Chemistry, Manufacturing, and Controls) Scientists, and Drug Development Professionals.[1]
Critical Reagent in High-Fidelity Peptide Synthesis[1]
Executive Summary & Identity
CAS 102747-84-2 corresponds to H-Gln(Trt)-OH (also known as N-γ-trityl-L-glutamine).[1][2][3] It is a specialized amino acid derivative characterized by a free
Unlike the ubiquitous Fmoc-Gln(Trt)-OH used in standard Solid Phase Peptide Synthesis (SPPS), this specific CAS represents the non-Fmoc protected precursor .[1] Its primary utility lies in:
-
Fragment Condensation: Serving as the N-terminal residue in convergent peptide synthesis strategies.[1]
-
Precursor Synthesis: Acting as the raw material for the introduction of N-terminal protecting groups (Fmoc, Boc, or Cbz).
-
Side-Reaction Mitigation: The trityl group is essential for preventing the dehydration of the glutamine side chain into nitriles during activation, a common failure mode in peptide manufacturing.
Physicochemical Profile
The following data aggregates field-standard specifications for high-purity synthesis applications.
| Property | Specification | Technical Insight |
| Chemical Name | N5-(Triphenylmethyl)-L-glutamine | Often abbreviated as H-Gln(Trt)-OH.[1] |
| Molecular Formula | High carbon content due to the bulky trityl group.[1] | |
| Molecular Weight | 388.46 g/mol | Significant mass increase vs. native Gln (146.14 g/mol ).[1] |
| Appearance | White to off-white powder | Yellowing indicates potential oxidation or trityl detachment.[1] |
| Purity (HPLC) | Critical for GMP manufacturing to prevent deletion sequences.[1] | |
| Solubility | DMSO, DMF, Methanol | Poor water solubility due to the lipophilic trityl group. |
| Melting Point | 180–185°C (Decomposes) | Sharp melting range is a key indicator of enantiomeric purity. |
| Optical Rotation | Measured in Methanol (c=1).[1] Verifies L-isomer integrity. |
Mechanistic Insight: The "Why" of Trityl Protection
In peptide therapeutics development, Glutamine (Gln) is notoriously problematic. Without side-chain protection, the amide group is susceptible to two primary degradation pathways during the activation step (using reagents like HATU or DIC):
-
Dehydration to Nitrile: The activated carboxyl group can react intramolecularly with the side-chain amide, dehydrating it to form a cyano-alanine derivative.[1]
-
Pyroglutamate Formation: The
-amine can attack the side-chain carbonyl, cyclizing to form pyroglutamic acid, which terminates the peptide chain.[1]
The Trityl Solution: The bulky triphenylmethyl (Trt) group sterically hinders the side-chain amide nitrogen.[1] This steric bulk prevents the intramolecular attack required for dehydration or cyclization, ensuring the integrity of the Glutamine residue until the final global deprotection step.
Visualization: Protection Logic
The following diagram illustrates the structural hierarchy and the specific role of the Trityl group in preventing side reactions.
Caption: The Trityl group (green path) blocks the intramolecular dehydration pathway that plagues unprotected Glutamine (red path), ensuring high-yield coupling.[1]
Experimental Protocols & Handling
To maintain scientific integrity, the following protocols treat H-Gln(Trt)-OH as a sensitive reagent requiring strict environmental controls.
A. Storage and Stability (Self-Validating System)
-
Protocol: Store at +2°C to +8°C under an inert atmosphere (Argon or Nitrogen).
-
Causality: The Trityl-Nitrogen bond is acid-labile.[1] Even atmospheric
combined with moisture (forming carbonic acid) can induce slow detritylation over months, leading to "fines" in the powder and reduced coupling efficiency. -
Validation: Before use, perform a TLC (Thin Layer Chromatography) in
(9:1).[1] Free Glutamine (detritylated) will remain at the baseline, while intact H-Gln(Trt)-OH will migrate ( ).[1]
B. Solubilization for Synthesis
H-Gln(Trt)-OH is hydrophobic.[1] Attempting to dissolve it in aqueous buffers will result in precipitation.
-
Solvent Choice: Use anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Concentration: Prepare a 0.2 M to 0.5 M stock solution.
-
Dissolution Aid: If the powder clumps, mild sonication (30-60 seconds) at room temperature is permissible.[1] Avoid heating above 40°C to prevent thermal degradation.
C. Synthesis Workflow: N-Terminal Modification
This protocol describes using H-Gln(Trt)-OH to add a Glutamine residue to a resin-bound peptide, followed by in-situ N-terminal derivatization (e.g., acetylation).[1]
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 20 minutes.
-
Activation (In Situ):
-
Dissolve 3.0 equivalents (eq) of H-Gln(Trt)-OH in DMF.[1]
-
Add 3.0 eq of HATU (coupling reagent).
-
Add 6.0 eq of DIPEA (base). Note: Pre-activation time should be < 2 minutes to minimize racemization.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate for 45–60 minutes at Room Temperature.
-
Validation: Perform a Kaiser Test. A negative result (yellow beads) indicates complete coupling of the H-Gln(Trt)-OH to the resin.[1]
-
-
Acetylation (Capping):
Visualization: Synthesis Workflow
Caption: Workflow for coupling H-Gln(Trt)-OH. The Kaiser test serves as the critical Go/No-Go decision gate.[1]
Troubleshooting & Impurity Profile
When analyzing H-Gln(Trt)-OH via HPLC, researchers may encounter specific impurity peaks. Understanding these is vital for CMC documentation.
-
Impurity A (Free Glutamine): Result of premature detritylation. Causes: Acidic solvent or moisture exposure.
-
Impurity B (D-Isomer): Result of racemization during manufacturing.[1] Limit: < 0.5%.
-
Impurity C (Triphenylmethanol): A byproduct of the trityl protection step. It is lipophilic and elutes late in Reverse-Phase HPLC.[1]
References
-
PubChem. (2025).[4] Compound Summary: N-(Triphenylmethyl)-L-glutamine (CAS 102747-84-2).[1][5] National Library of Medicine. [Link][1]
-
Albericio, F., & Tulla-Puche, J. (2008). The Power of the Trityl Group in Peptide Synthesis. Chemical Reviews. [Link]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1] Chemical Reviews. (Detailed analysis of Trityl stability). [Link]
Sources
Navigating the Nuances of Hydration: A Technical Guide to the Molecular Weight of H-D-Gln(Trt)-OH Monohydrate
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the accuracy of measurements is paramount. Even a seemingly minor detail, such as the hydration state of a chemical compound, can have significant repercussions on experimental outcomes. This guide provides an in-depth exploration of the molecular weight of H-D-Gln(Trt)-OH monohydrate, a protected amino acid derivative. We will delve into the critical importance of accounting for the water of hydration, its impact on laboratory protocols, and the broader implications for drug development.
The Core of the Matter: Anhydrous vs. Monohydrate
H-D-Gln(Trt)-OH, or D-Glutamine protected at the side chain with a trityl group, is a key building block in peptide synthesis and other areas of chemical research. It is commonly available in two forms: anhydrous and monohydrate. The fundamental difference lies in the presence of a single water molecule within the crystal structure of the monohydrate form.
While the core chemical structure of the amino acid derivative remains the same, this single water molecule contributes to the overall mass of the compound. Stereoisomers, such as the L- and D-forms of Gln(Trt)-OH, share the same molecular formula and therefore have identical molecular weights. The molecular formula for the anhydrous form is C₂₄H₂₄N₂O₃.[1][2] The monohydrate form incorporates one molecule of water, leading to the formula C₂₄H₂₄N₂O₃·H₂O.
A failure to account for this water of hydration will lead to systematic errors in concentration calculations, which can compromise the reliability and reproducibility of experimental results.
Determining the Molecular Weight: A Tale of Two Forms
The molecular weight of a compound is a cornerstone of chemical calculations. For H-D-Gln(Trt)-OH, it is crucial to distinguish between the anhydrous and monohydrate forms.
| Compound Form | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Anhydrous H-D-Gln(Trt)-OH | C₂₄H₂₄N₂O₃ | 388.47 | 200625-76-9 (for D-isomer) |
| H-D-Gln(Trt)-OH Monohydrate | C₂₄H₂₄N₂O₃·H₂O | 406.49 | Not explicitly available for D-isomer monohydrate, often referenced by the L-isomer monohydrate CAS: 102747-84-2 |
Note: The molecular weight of the monohydrate is calculated by adding the molecular weight of water (approximately 18.02 g/mol ) to the anhydrous molecular weight.
The CAS (Chemical Abstracts Service) number for the L-isomer, H-Gln(Trt)-OH, is 102747-84-2.[1][3] The D-isomer, H-D-Gln(Trt)-OH, has a CAS number of 200625-76-9. While a specific CAS number for the D-isomer monohydrate is not consistently provided by suppliers, the presence of water of hydration is a critical piece of information that must be obtained from the supplier's certificate of analysis.
The Ripple Effect: Practical Implications in the Laboratory
The distinction between the anhydrous and monohydrate forms is not merely academic; it has profound practical implications in a laboratory setting, particularly in the context of drug development where precision is non-negotiable.
Solubility and Stability: More Than Just Water Weight
The presence of water molecules within the crystal lattice can influence the physicochemical properties of a compound, including its solubility and stability. Hydrates can sometimes exhibit different solubility profiles compared to their anhydrous counterparts, which can be a critical factor in formulation development.[4][5] For instance, the arrangement of water molecules in the crystal structure can affect the energy required to break the lattice, thereby influencing the dissolution rate.[6]
Furthermore, the stability of a compound can be affected by its hydration state. In some cases, a hydrated form may be more stable under certain temperature and humidity conditions, preventing unwanted transformations. Conversely, an anhydrous form might be hygroscopic, readily absorbing moisture from the atmosphere and converting to a hydrated form, which could alter its properties over time.
Stoichiometry and Concentration: The Foundation of Reproducibility
The most immediate and critical impact of the hydration state is on the calculation of molarity for solutions. If a researcher uses the molecular weight of the anhydrous form to calculate the mass of the monohydrate needed for a solution, the resulting concentration will be lower than intended. This error can cascade through an entire experimental workflow, leading to inaccurate results in assays, failed reactions, and a lack of reproducibility.
Experimental Protocol: Ensuring Accuracy in Solution Preparation
To underscore the importance of using the correct molecular weight, the following section provides a detailed, self-validating protocol for preparing a stock solution of H-D-Gln(Trt)-OH monohydrate.
Objective: To prepare a 10 mM stock solution of H-D-Gln(Trt)-OH monohydrate in a suitable solvent (e.g., DMSO).
Materials:
-
H-D-Gln(Trt)-OH monohydrate (with Certificate of Analysis confirming hydration state)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Volumetric flask (appropriate size)
-
Spatula
-
Weighing paper
Protocol:
-
Verification: Before beginning, consult the supplier's Certificate of Analysis to confirm that the compound is indeed the monohydrate and to verify its molecular weight (approximately 406.49 g/mol ).
-
Calculation:
-
Desired Concentration (M): 0.010 mol/L
-
Desired Volume (V): e.g., 10 mL = 0.010 L
-
Molecular Weight (MW) of Monohydrate: 406.49 g/mol
-
Mass (g) = M x V x MW
-
Mass (g) = 0.010 mol/L x 0.010 L x 406.49 g/mol = 0.0040649 g = 4.065 mg
-
-
Weighing:
-
Place a clean, dry piece of weighing paper on the analytical balance and tare the balance to zero.
-
Carefully weigh out 4.065 mg of H-D-Gln(Trt)-OH monohydrate. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the compound. Gently swirl the flask to ensure complete dissolution.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Mixing and Storage:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation. Store appropriately as recommended by the supplier.
-
Self-Validation: The accuracy of this protocol is contingent on the initial verification step. By using the molecular weight that accounts for the water of hydration, the resulting solution will have the intended molar concentration, ensuring the validity of subsequent experiments.
Visualizing the Workflow
To further clarify the process and the importance of the initial verification step, the following workflow diagram is provided.
Caption: Workflow for accurate solution preparation of H-D-Gln(Trt)-OH.
Conclusion: Precision as a Prerequisite for Progress
In the pursuit of scientific discovery and the development of novel therapeutics, attention to detail is not just a virtue; it is a necessity. The case of H-D-Gln(Trt)-OH monohydrate serves as a salient reminder that even a single water molecule can have a significant impact on experimental accuracy. By understanding the principles of hydration, diligently verifying the form of the compound, and employing the correct molecular weight in all calculations, researchers can ensure the integrity of their data and contribute to the advancement of science on a solid and reliable foundation.
References
-
Aapptec. H-Gln(Trt)-OH H2O [102747-84-2]. [Link]
-
Oreate AI Blog. Hydrate vs. Anhydrous: Understanding the Differences and Implications. [Link]
-
MDPI. Pharmaceutical Hydrates Analysis. [Link]
-
CatSci. Should I Develop the Hydrate Form of my Drug?. [Link]
-
PubMed. Stability of a Hydrophobic Drug in Presence of Hydrous and Anhydrous Lactose. [Link]
-
ResearchGate. Making Solutions from Hydrated Compounds. [Link]
-
Reddit. Creating a solution of a given molarity of an hydrated compound. [Link]
-
Chemguide. an introduction to amino acids. [Link]
-
PubMed. Making solutions from hydrated compounds. [Link]
-
Quora. Is there any difference between anhydrous and hydrated compounds when in aqueous solution?. [Link]
-
Experiment 2: Percent Water in a Hydrate. [Link]
-
PMC. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Hydrate vs. Anhydrous: Understanding the Differences and Implications - Oreate AI Blog [oreateai.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
D-Glutamine Containing Peptides: A Technical Guide on Pharmacological Applications, Synthesis, and Molecular Imaging
As peptide therapeutics and molecular imaging agents evolve, the stereochemical engineering of amino acid sequences has become a cornerstone of rational drug design. D-glutamine (D-Gln), the dextrorotatory enantiomer of the proteinogenic L-glutamine, is a non-canonical amino acid in mammalian biology but a fundamental structural component in bacterial peptidoglycans.
Designed for researchers and drug development professionals, this whitepaper provides an in-depth technical analysis of D-Gln containing peptides. We will explore the pharmacological causality behind their stability, their emerging role in pathogen-specific molecular imaging, and the rigorous chemical methodologies required for their high-fidelity synthesis.
The Stereochemical Advantage: Pharmacokinetics & Stability
The primary limitation of native peptide therapeutics is their rapid degradation by endogenous mammalian proteases (e.g., dipeptidyl peptidase-4, neprilysin). These enzymes are highly stereospecific; their catalytic triads (such as the Ser-His-Asp network in serine proteases) require the L-configuration to properly orient the scissile peptide bond for nucleophilic attack.
By substituting L-Gln with D-Gln, researchers introduce a spatial inversion at the alpha-carbon stereocenter. This stereochemical mismatch prevents the peptide from docking into the protease active site, effectively rendering the molecule invisible to enzymatic degradation. Consequently, D-Gln incorporation drastically increases the biological half-life of the peptide in vivo without altering the overall charge or hydrophilicity of the sequence.
Diagnostic & Therapeutic Engineering
Optical Peptide Probes for Oncology
The strategic placement of D-Gln residues can optimize the spatial geometry of targeted probes. In a landmark study on optical minigastrin probes targeting the cholecystokinin-2/gastrin-receptor (CCK2R)—a receptor overexpressed in various tumors—researchers demonstrated that spacer sequences dictate probe efficacy. engineered a minigastrin probe utilizing a spacer of six uncharged D-Gln residues.
The Causality: The D-Gln spacer provided the optimal hydrophilic distance between the near-infrared fluorophore and the binding pharmacophore, preventing steric clashing. Because the D-amino acids resisted serum peptidases, the probe achieved an exceptional binding affinity (
Pathogen-Specific Molecular Imaging (PET)
D-Gln is a critical building block for bacterial cell walls (e.g., the stem peptide L-Ala-D-Gln-L-Lys-D-Ala-D-Ala) and is essential for fungal nitrogen assimilation. Mammalian cells, however, lack the D-amino acid transporters and racemases required to metabolize D-Gln.
This metabolic dichotomy has been exploited to develop D-[5-¹¹C]-Gln as a highly specific Positron Emission Tomography (PET) radiotracer. As validated in recent infectious disease models, D-[5-¹¹C]-Gln is actively consumed by live bacteria and fungi but rapidly cleared from mammalian host tissues. This allows clinicians to non-invasively differentiate true, active infections from sterile host inflammation with unprecedented contrast .
Pathogen-specific D-Gln metabolism enabling high-contrast PET imaging of active infections.
Quantitative Data: Pharmacological Profiling
To guide rational peptide design, the following table summarizes the comparative pharmacological and chemical properties of L-Gln versus D-Gln.
| Parameter | L-Glutamine (L-Gln) | D-Glutamine (D-Gln) | Causality / Mechanism |
| Proteolytic Half-Life | Minutes to Hours | Days | Stereochemical inversion prevents active-site docking in mammalian proteases. |
| Receptor Affinity (CCK2R) | Baseline | Enhanced ( | D-Gln spacers optimize the spatial geometry and hydrophilicity of the pharmacophore. |
| Mammalian Metabolism | High (TCA Cycle) | Negligible | Mammals lack D-amino acid oxidases/racemases required to metabolize D-Gln. |
| Pathogen Uptake | Moderate | Exceptionally High | Bacteria and fungi actively transport D-Gln for peptidoglycan synthesis. |
*Data derived from the optical minigastrin probe study.
Synthetic Methodology: Fmoc-SPPS of D-Gln Peptides
The Chemical Challenge
Synthesizing D-Gln containing peptides via Solid-Phase Peptide Synthesis (SPPS) presents a specific chemical hurdle. During the activation of the alpha-carboxyl group with coupling reagents (e.g., carbodiimides like DIC), the primary amide on the glutamine side-chain is highly susceptible to an intramolecular dehydration reaction, converting the amide into a cyano (nitrile) group.
The Solution & Protocol
To prevent this, we utilize Fmoc-D-Gln(Trt)-OH . The bulky trityl (Trt) protecting group on the delta-amide nitrogen provides immense steric hindrance, completely suppressing the dehydration pathway. Below is a self-validating, step-by-step protocol for high-fidelity coupling.
Step 1: Fmoc Deprotection
-
Action: Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 5 minutes.
-
Causality: Piperidine acts as a secondary amine base to deprotonate the acidic fluorene ring, initiating an E1cb elimination mechanism to remove the Fmoc group and expose the nucleophilic N-terminal amine.
Step 2: Pre-Activation
-
Action: Dissolve 3-4 equivalents of Fmoc-D-Gln(Trt)-OH and Oxyma Pure in minimal DMF. Add DIC and stir for 3 minutes.
-
Causality: DIC forms an O-acylisourea intermediate with the D-Gln carboxylate. Oxyma Pure displaces this intermediate, forming a highly reactive but epimerization-resistant active ester. The Trt group sterically shields the side-chain amide from DIC-mediated dehydration.
Step 3: Coupling & Self-Validation
-
Action: Add the activated amino acid solution to the resin. Agitate at room temperature for 45-60 minutes.
-
Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin. A colorless/yellow bead validates that >99% of primary amines have reacted (successful coupling). A blue bead indicates incomplete coupling, triggering an automatic double-coupling cycle.
Step 4: Washing
-
Action: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Causality: Removes excess reagents and soluble byproducts (e.g., diisopropylurea) to prevent cross-contamination in subsequent cycles.
Step 5: Cleavage and Global Deprotection
-
Action: Treat the final peptide-resin with a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O for 2 hours.
-
Causality: TFA cleaves the peptide from the solid support and removes the acid-labile Trt group from the D-Gln side chain. TIS and water act as carbocation scavengers, preventing the liberated trityl cations from re-alkylating susceptible residues (like Trp, Tyr, or Met).
Fmoc-SPPS workflow for D-Gln peptides, highlighting Trt-group prevention of dehydration.
References
-
Zhao, Y., et al. (2022). PET Imaging of Active Invasive Fungal Infections with d-[5-¹¹C]-Glutamine. ACS Infectious Diseases, 8(8), 1546-1554.[Link]
Methodological & Application
Application Note: Strategic Utilization of H-D-Gln(Trt)-OH·H₂O in Solid-Phase Peptide Synthesis (SPPS) and Advanced Derivatization
Introduction & Mechanistic Rationale
H-D-Gln(Trt)-OH·H₂O (CAS: 200625-76-9) is a highly specialized, N-unprotected, side-chain protected amino acid derivative utilized in advanced peptide engineering[1],[2]. In the development of therapeutic peptides, the incorporation of D-amino acids is a proven strategy to confer structural rigidity and resistance against proteolytic degradation (e.g., by DPP-IV or general peptidases).
The presence of the trityl (Trt) protecting group on the side-chain amide is a critical design feature. During peptide assembly, unprotected glutamine residues are notorious for undergoing dehydration to form nitriles during carboxyl activation, or cyclizing to form pyroglutamate when positioned at the N-terminus[3],[4]. The bulky Trt group completely suppresses these side reactions, ensuring high-fidelity chain elongation[5],[6].
The Chemical Challenge: Why Pre-Derivatization is Required
A common pitfall in SPPS is the assumption that N-unprotected amino acids can be directly activated and coupled to a resin. However, activating the carboxyl group of H-D-Gln(Trt)-OH·H₂O while its alpha-amine remains free will inevitably lead to rapid self-condensation, forming oligomers or diketopiperazines.
To bypass this, the authoritative protocol for utilizing this building block involves a two-stage approach:
-
Solution-Phase N-Derivatization: The free amine of H-D-Gln(Trt)-OH is reacted with an activated modifier (e.g., a lipid, fluorophore, or another protected amino acid via liquid-phase fragment condensation) under alkaline conditions[7].
-
SPPS Incorporation: The newly formed, N-capped D-Gln derivative is then activated and coupled to the solid support without the risk of self-polymerization.
Comparative Analysis of Glutamine Protecting Groups
To understand the specific utility of the Trityl group, it must be evaluated against alternative protection strategies in SPPS.
| Protecting Group | Structural Feature | Advantages in SPPS | Limitations |
| Trityl (Trt) | Bulky triphenylmethyl | Prevents dehydration to nitrile; prevents pyroglutamate formation; highly acid-labile (cleaved by 95% TFA). | High steric hindrance can occasionally slow down adjacent couplings. |
| None (Unprotected) | Free primary amide | Atom-economical; no deprotection step required. | Highly prone to dehydration (forming nitriles) during carboxyl activation (e.g., with DIC). |
| Mtt (4-Methyltrityl) | Methylated trityl | Hyper-acid labile (cleaved by 1-2% TFA). | Useful for orthogonal deprotection, but significantly more expensive than standard Trt. |
Experimental Protocols
Protocol A: Solution-Phase N-Derivatization (Preparation of Palmitoyl-D-Gln(Trt)-OH)
Objective: To synthesize an N-lipidated D-Glutamine building block for incorporation into a therapeutic peptide (e.g., a GLP-1 analogue).
-
Dissolution: Suspend 1.0 eq of H-D-Gln(Trt)-OH·H₂O in a polar aprotic solvent mixture (DMF/H₂O 9:1) at 0.2 M concentration.
-
Causality: The monohydrate form and the zwitterionic nature of the unprotected amino acid require a highly polar environment to disrupt the crystal lattice and ensure complete dissolution.
-
-
Basification: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes.
-
Causality: DIPEA neutralizes the carboxylic acid proton, ensuring the alpha-amino group is fully deprotonated and rendered highly nucleophilic for the subsequent acylation[7].
-
-
Acylation: Slowly add 1.1 eq of Palmitoyl-N-hydroxysuccinimide (Palmitoyl-OSu) dropwise at 0–5 °C.
-
Causality: Utilizing an activated OSu ester rather than an acyl chloride prevents the racemization of the D-alpha carbon and minimizes exothermic side reactions.
-
-
Validation (Self-Validating Step): Stir at room temperature for 4 hours. Monitor the reaction via LC-MS. The reaction is complete when the peak corresponding to H-D-Gln(Trt)-OH (m/z ~389 [M+H]+) disappears and is replaced by the product mass.
-
Workup & Isolation: Acidify the mixture with 1M HCl to pH 3. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Causality: Acidification protonates the carboxyl group, making the molecule neutrally charged and driving the product into the organic phase for efficient extraction.
-
Protocol B: SPPS Incorporation of the Derivatized D-Gln Block
Objective: To couple the pre-derivatized Palmitoyl-D-Gln(Trt)-OH to a resin-bound peptide.
-
Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min).
-
Pre-Activation: In a separate vial, dissolve 3.0 eq of Palmitoyl-D-Gln(Trt)-OH, 3.0 eq of Oxyma Pure, and 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) in DMF. Stir for 3 minutes.
-
Causality: Oxyma Pure is selected over standard HOBt due to its superior suppression of racemization and higher coupling efficiency for sterically hindered Trt-protected residues.
-
-
Coupling: Transfer the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Validation (Self-Validating Step): Perform a Kaiser Test. A yellow (negative) result indicates complete coupling. If blue (positive), repeat the coupling step.
-
Global Cleavage: Treat the resin with a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5) for 2 hours.
Workflow Visualization
Workflow for the strategic derivatization and SPPS incorporation of H-D-Gln(Trt)-OH·H₂O.
References
-
ChemicalBook. "H-D-GLN(TRT)-OH | 200625-76-9". Accessed March 2026. 1
-
Key Organics. "200625-76-9 | MFCD00237061 | C24H26N2O4". Accessed March 2026. 2
-
Career Henan Chemical Co. "H-Gln(Trt)-OH (CAS: 102747-84-2) Applications". Accessed March 2026. 3
-
Smolecule. "Buy H-Gln(Trt)-OH | 102747-84-2 - Scientific Research Applications". Accessed March 2026. 5
-
Smolecule. "H-Gln(Trt)-OH Solid-Phase Peptide Synthesis Reactions". Accessed March 2026. 6
-
Google Patents. "CN113845586B - Method for liquid-phase synthesis of acetyl hexapeptide-8". Accessed March 2026. 7
Sources
- 1. H-D-GLN(TRT)-OH | 200625-76-9 [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. H-Gln(Trt)-OH - Career Henan Chemical Co. [coreychem.com]
- 4. H-Gln(Trt)-OH - Career Henan Chemical Co. [coreychem.com]
- 5. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 6. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 7. CN113845586B - Method for liquid-phase synthesis of acetyl hexapeptide-8 - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Selection of Coupling Reagents for H-D-Gln(Trt)-OH·H₂O in Solid-Phase Peptide Synthesis
Introduction: The Glutamine Challenge in Peptide Synthesis
Glutamine (Gln) is a functionally critical amino acid residue in a vast array of biologically active peptides and proteins. However, its incorporation during solid-phase peptide synthesis (SPPS) presents unique challenges that can compromise the purity and yield of the final product. The primary issues stem from the nucleophilic nature of its side-chain amide. During carboxyl group activation, the unprotected side-chain can undergo intramolecular cyclization followed by dehydration to form a nitrile, an irreversible and highly undesirable modification. Furthermore, an unprotected N-terminal Gln residue is prone to cyclization under both acidic and basic conditions to form pyroglutamate, which terminates chain elongation.[1]
To circumvent these issues, the side-chain amide must be protected. The trityl (Trt) group has become the gold standard for this purpose in Fmoc-based SPPS.[2][3] The bulky, acid-labile Trt group provides robust steric shielding, effectively preventing both nitrile and pyroglutamate formation.[2][4] An additional benefit is a significant increase in the solubility of the Fmoc-amino acid derivative in common organic solvents like N,N-Dimethylformamide (DMF), which can otherwise be a limiting factor.[2][3]
While the Trt group solves the primary side-reaction problems, its own steric bulk can sometimes impede the coupling reaction, making the choice of an appropriate coupling reagent a critical determinant of success.[4] This guide provides a detailed analysis of the major classes of coupling reagents, their mechanisms, and optimized protocols for the efficient incorporation of H-D-Gln(Trt)-OH·H₂O.
The Chemistry of Activation: A Mechanistic Overview of Coupling Reagents
The formation of a peptide bond is a condensation reaction that requires the activation of the C-terminal carboxylic acid of the incoming amino acid, transforming the carboxylate's hydroxyl group into a better leaving group for nucleophilic attack by the N-terminal amine of the growing peptide chain.[5][6] The reagents that facilitate this transformation are broadly categorized into carbodiimides and onium salts.
Carbodiimide Reagents (e.g., DIC)
Carbodiimides, such as Diisopropylcarbodiimide (DIC), are classic activating agents.[7] The reaction proceeds through a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate is unstable and prone to two side reactions: rearrangement to a stable, unreactive N-acylurea, or cyclization to an oxazolone, which can lead to racemization.[7][8][9]
To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or, more recently, Ethyl Cyanohydroxyiminoacetate (Oxyma), are used. These additives rapidly convert the O-acylisourea into their respective active esters (OBt or Oxyma esters).[7][10] These active esters are more stable than the O-acylisourea intermediate, significantly suppressing both N-acylurea formation and racemization while remaining sufficiently reactive to ensure efficient coupling.[8][11][12] In SPPS, DIC is favored over its counterpart, Dicyclohexylcarbodiimide (DCC), because the resulting diisopropylurea byproduct is soluble in common solvents, whereas dicyclohexylurea is largely insoluble and can clog resin beds and tubing.[7][9]
Onium Salt Reagents (Aminium/Uronium and Phosphonium)
Onium salts are pre-formed, stable reagents that activate carboxylic acids with high efficiency and are now the most commonly used reagents in SPPS.
Aminium/Uronium Salts (HBTU, HATU): Reagents like HBTU and HATU are aminium salts (though often referred to by their historical uronium names) that react with the carboxyl group in the presence of a non-nucleophilic base (typically DIPEA) to form an OBt or OAt active ester, respectively.[13][14]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient, general-purpose coupling reagent.[9]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates the HOAt moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt active ester significantly more reactive than its OBt counterpart, leading to faster and more complete couplings.[13][14] This makes HATU particularly effective for sterically hindered amino acids or difficult sequences.[15]
A potential side reaction with aminium salts is the guanidinylation of the free N-terminal amine of the peptide chain by excess coupling reagent, which irreversibly caps the peptide.[1][16] This can be minimized by using stoichiometric or slightly sub-stoichiometric amounts of the coupling reagent relative to the amino acid and by pre-activating the amino acid for a short period before adding it to the resin.[1][17]
Phosphonium Salts (PyBOP): Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) function similarly to aminium salts by forming an OBt active ester.[18] The primary advantage of phosphonium salts is that they do not possess the structural element responsible for the guanidinylation side reaction.[16] This makes them an excellent choice for syntheses where this side reaction is a significant concern, such as with slow couplings or valuable peptides.[16] While the original phosphonium reagent, BOP, produced a carcinogenic byproduct (HMPA), PyBOP was developed as a safer and equally effective alternative.[13][16]
Comparative Analysis for H-D-Gln(Trt)-OH Coupling
The selection of a coupling reagent for H-D-Gln(Trt)-OH requires balancing reactivity, cost, and the potential for side reactions. The bulky Trt group demands an efficient reagent to overcome potential steric hindrance.
| Feature | DIC/Oxyma | HBTU | HATU | PyBOP |
| Reagent Class | Carbodiimide + Additive | Aminium Salt | Aminium Salt | Phosphonium Salt |
| Relative Reactivity | High | High | Very High[13] | High |
| Racemization Risk | Very Low (with Oxyma)[10] | Low[11] | Very Low[13] | Low[16] |
| Key Side Reactions | N-acylurea (minimized by Oxyma) | N-terminal Guanidinylation[16] | N-terminal Guanidinylation[14] | None |
| Byproducts | Soluble Diisopropylurea | Water-soluble | Water-soluble | Water-soluble |
| Suitability for Gln(Trt) | Excellent, cost-effective choice for standard and moderately difficult couplings. | A reliable and efficient workhorse for most applications. | The reagent of choice for very difficult or sterically hindered couplings due to its superior reactivity.[15] | Ideal for critical syntheses where guanidinylation must be completely avoided. |
Optimized Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are based on the initial loading of the resin. Ensure all solvents (especially DMF) are peptide synthesis grade and anhydrous.
General Resin Preparation (Common to all protocols)
-
Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF (5 mL) in a peptide synthesis vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF (5 mL) and agitate for 5 minutes. Drain. Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (6 x 5 mL) to remove all traces of piperidine. Perform a Kaiser test on a small sample of beads; a positive result (blue beads) confirms the presence of a free primary amine.
Protocol 1: Coupling with HATU/DIPEA
This protocol is recommended for sequences where steric hindrance is anticipated or for ensuring the highest possible coupling efficiency.
-
Reagents & Materials:
-
H-D-Gln(Trt)-OH·H₂O (5 eq., 0.5 mmol, 309 mg)
-
HATU (4.9 eq., 0.49 mmol, 186 mg)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol, 174 µL)
-
Peptide synthesis grade DMF
-
-
Procedure:
-
Coupling Cocktail Preparation (Pre-activation): In a separate vial, dissolve H-D-Gln(Trt)-OH·H₂O and HATU in DMF (~2 mL). Add the DIPEA. Vortex the solution and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated coupling cocktail to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 45-90 minutes.
-
Monitoring: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is still positive, allow the reaction to proceed for another 30-60 minutes.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
-
Protocol 2: Coupling with HBTU/DIPEA
A robust and reliable method for most standard peptide syntheses.
-
Reagents & Materials:
-
H-D-Gln(Trt)-OH·H₂O (4 eq., 0.4 mmol, 247 mg)
-
HBTU (3.9 eq., 0.39 mmol, 148 mg)
-
DIPEA (8 eq., 0.8 mmol, 139 µL)
-
Peptide synthesis grade DMF
-
-
Procedure:
-
Coupling Cocktail Preparation (Pre-activation): In a separate vial, dissolve H-D-Gln(Trt)-OH·H₂O and HBTU in DMF (~2 mL). Add the DIPEA and allow the mixture to pre-activate for 2-5 minutes.[19]
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 60-120 minutes.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Protocol 3: Coupling with DIC/Oxyma
A highly efficient, low-racemization, and cost-effective modern method. This method avoids the use of tertiary amine bases during the coupling step itself, which can be advantageous.
-
Reagents & Materials:
-
H-D-Gln(Trt)-OH·H₂O (5 eq., 0.5 mmol, 309 mg)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (5 eq., 0.5 mmol, 71 mg)
-
Diisopropylcarbodiimide (DIC) (5 eq., 0.5 mmol, 78 µL)
-
Peptide synthesis grade DMF
-
-
Procedure:
-
Coupling Cocktail Preparation: In a separate vial, dissolve H-D-Gln(Trt)-OH·H₂O and Oxyma in DMF (~2 mL).
-
Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected peptide-resin. Add the DIC to the vessel.
-
Agitation: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Troubleshooting Incomplete Couplings
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after standard coupling time | Steric Hindrance: The bulky Trt group combined with a hindered sequence on the resin is slowing the reaction.[4][15] | Extend Reaction Time: Allow the coupling to proceed for an additional 1-2 hours. Double Couple: Drain and wash the resin with DMF, then repeat the coupling protocol with a fresh cocktail of reagents.[15][20] |
| Peptide Aggregation: The growing peptide chain is folding on the resin, making the N-terminus inaccessible.[15] | Change Solvent System: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF, or add a small percentage of a chaotropic agent like LiCl (0.5 M) to the coupling mixture.[1][15] | |
| Inadequate Reagent Activity: The coupling reagent is not potent enough for the specific sequence. | Switch to a Stronger Reagent: If using DIC/Oxyma or HBTU, switch to HATU for the recoupling attempt.[15] | |
| Deletion of Gln residue in final product | Grossly Inefficient Coupling: The initial coupling failed completely and was not rescued by subsequent steps. | Re-synthesize the peptide using a more robust protocol from the outset (e.g., start with HATU). Consider increasing the equivalents of amino acid and reagents to 5-fold or higher. |
| Guanidinylation detected by Mass Spec | Excess Aminium Salt: Using excess HBTU or HATU, or a very slow coupling, allowed the reagent to react with the N-terminus.[16] | Use Stoichiometric Reagents: Ensure the aminium salt is not in molar excess relative to the amino acid.[1] Switch to PyBOP or DIC/Oxyma: For subsequent syntheses of the same peptide, use a non-guanidinylating reagent system. |
Conclusion
The successful incorporation of H-D-Gln(Trt)-OH·H₂O is a critical step in the synthesis of countless target peptides. While the Trt protecting group is essential for preventing deleterious side-chain reactions, the choice of coupling reagent is paramount to overcoming its steric bulk and achieving high coupling efficiency. For routine syntheses, DIC/Oxyma and HBTU represent cost-effective and reliable options. For challenging sequences or when maximum efficiency is required, the superior reactivity of HATU makes it the reagent of choice. In cases where the complete avoidance of N-terminal capping is critical, phosphonium salts like PyBOP provide an invaluable alternative. By understanding the mechanisms behind each reagent class and applying the optimized protocols provided, researchers can confidently and efficiently incorporate this challenging but vital amino acid derivative into their synthetic targets.
References
-
Purity Analysis of Crude Peptides: A Comparative Guide to Glutamine Side-Chain Protection in Fmoc-SPPS. Benchchem.
-
The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides. Benchchem.
-
Carbodiimides and Additives. AAPPTEC - Peptides.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. Benchchem.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Optimizing Peptide Coupling: Key Techniques. (Source not specified, general chemical principles).
-
Application Notes and Protocols: Activation of Fmoc-Gln(Trt)-OH with HBTU/DIC Reagents. Benchchem.
-
Peptide synthesis. Wikipedia.
-
Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
-
Subirós-Funosas, A., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 15(1), 124-127.
-
Peptide Coupling Reagents Overview. Scribd.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
-
Coupling Reagents. Aapptec Peptides.
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
-
Amino Acid Derivatives for Peptide Synthesis. (Source not specified, general chemical principles).
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
-
Carbodiimide Coupling: The Better Alternative for Amide Synthesis. The Organic Chemistry Tutor. (2024).
-
Al-Warhi, T., et al. (2022). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. RSC Chemical Biology.
-
Coupling Reagents. ResearchGate.
-
Subirós-Funosas, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1757-1768.
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. The Rojas Lab. (2024).
-
A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis. Benchchem.
-
Rege, P. D., & Raines, R. T. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 118(4).
-
Augustine, A. D., et al. (2018). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 140(4), 1475-1483.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Albericio, F., & Carpino, L. A. (1997). 3.7 Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). LOUIS.
-
SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.
-
SPPS Tips For Success Handout. Mesa Labs.
-
Recent development in peptide coupling reagents. ResearchGate.
-
Phosphonium coupling. Wikipedia.
-
de la Torre, B.G., et al. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 5(4), 275-278.
-
Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies.
-
Nα-Ac-Nδ-trityl-L-glutamine. BOC Sciences.
-
Advancing Peptide Synthesis: Riding the Wave of GLP-1 Drug Success. Chemistry Today. (2024).
-
HBTU Coupling Reactions: A Technical Support Center. Benchchem.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Bédard, F., & Biron, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 147.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 14. researchgate.net [researchgate.net]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biotage.com [biotage.com]
Application Note: Strategic Incorporation of H-D-Gln(Trt)-OH·H₂O in Peptide Synthesis
Executive Summary
The synthesis of complex peptides and peptidomimetics often requires specialized building blocks to overcome structural and synthetic hurdles. H-D-Gln(Trt)-OH·H₂O (N-α-unprotected, side-chain trityl-protected D-glutamine monohydrate) is a highly specific reagent. Unlike standard Fmoc-protected amino acids used for iterative chain elongation, this compound possesses a free α-amine. This application note details the mechanistic rationale, physical properties, and validated protocols for utilizing H-D-Gln(Trt)-OH·H₂O as a nucleophilic building block in solution-phase fragment condensation and N-terminal derivatization.
Mechanistic Insights: The Chemistry of the Free Amine
To utilize H-D-Gln(Trt)-OH·H₂O effectively, researchers must align their synthetic strategy with its fundamental chemical reactivity.
The Polymerization Paradox
In standard Solid-Phase Peptide Synthesis (SPPS), amino acids act as carboxyl donors and require N-α protection (e.g., Fmoc or Boc) to prevent self-condensation[1]. Because H-D-Gln(Trt)-OH·H₂O lacks N-α protection, subjecting it to standard carbodiimide activation (e.g., DIC/Oxyma or HBTU/DIPEA) will cause the activated carboxyl group to react with its own free amine, leading to rapid polymerization. Therefore, it must be deployed exclusively as an amine nucleophile or require transient N-protection prior to carboxyl activation.
The Trityl Shield & Pyroglutamate Prevention
Glutamine residues are notoriously problematic during peptide synthesis. The side-chain carboxamide is prone to dehydration, forming a nitrile during carboxyl activation[2]. Furthermore, N-terminal glutamine spontaneously cyclizes to form pyroglutamate, rendering the peptide inactive. The bulky Trityl (Trt) protecting group serves a dual purpose:
-
Steric Hindrance: It physically blocks dehydrating agents from attacking the side-chain amide[2].
-
Stability: It prevents side-chain cyclization. The Trt group remains stable under basic and nucleophilic conditions but is easily cleaved during final global deprotection using Trifluoroacetic Acid (TFA)[3].
Stereochemical Advantage
The incorporation of the D-enantiomer (D-Gln) is a proven drug development strategy to confer resistance against proteolytic degradation, significantly increasing the in vivo half-life of peptide therapeutics.
Diagram 1: Reactivity profile and strategic utilization of H-D-Gln(Trt)-OH·H₂O.
Quantitative Data: Stoichiometry and Hydration
A critical point of failure in solution-phase synthesis is ignoring the hydration state of the reagent. H-D-Gln(Trt)-OH is commonly supplied as a monohydrate. Failing to account for the water of crystallization results in a ~4.6% stoichiometric deficit, which can stall sensitive fragment condensations[4].
| Property / Feature | Fmoc-D-Gln(Trt)-OH | H-D-Gln(Trt)-OH·H₂O |
| Molecular Weight | 610.70 g/mol | 406.48 g/mol (Hydrate) |
| α-Amine Status | Protected (Fmoc) | Unprotected (Free Amine) |
| Primary Role | Carboxyl Donor (Chain Elongation) | Amine Nucleophile (Derivatization/Condensation) |
| Self-Condensation Risk | None (during activation) | High (if carboxyl is activated directly) |
| Atom Economy | Lower (Fmoc mass is discarded) | Higher (Direct incorporation of the amine) |
Experimental Protocols
Protocol A: Solution-Phase Synthesis of N-Lipidated D-Gln Building Blocks
Objective: To synthesize a lipidated D-Gln derivative (e.g., Palmitoyl-D-Gln(Trt)-OH) for subsequent incorporation into a solid-phase synthesis workflow. This self-validating protocol uses an active ester to prevent racemization and side reactions.
Materials Required:
-
H-D-Gln(Trt)-OH·H₂O (1.0 eq, MW: 406.48)
-
Palmitic Acid N-hydroxysuccinimide ester (Pal-NHS) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
5% Aqueous Citric Acid, Ethyl Acetate, Brine
Step-by-Step Methodology:
-
Solvation & Basification: Suspend H-D-Gln(Trt)-OH·H₂O in anhydrous DMF (approx. 10 mL per mmol). Add DIPEA (2.0 eq). The addition of the base ensures the α-amine is fully deprotonated and nucleophilic. The suspension will clarify into a homogeneous solution.
-
Acylation: Add Pal-NHS (1.05 eq) portion-wise to the stirring solution. Stir the reaction mixture at room temperature (20-25 °C) under an inert atmosphere for 4 to 6 hours.
-
In-Process Validation (Kaiser Test): Spot a small aliquot of the reaction mixture onto a TLC plate and apply Ninhydrin spray. A positive result (purple/blue) indicates unreacted primary amines. The reaction is complete when the spot remains yellow (negative), validating the full consumption of H-D-Gln(Trt)-OH.
-
Workup & Extraction: Concentrate the DMF under reduced pressure. Partition the resulting residue between Ethyl Acetate and 5% aqueous Citric Acid. Causality note: Mild citric acid is used instead of HCl to prevent premature cleavage of the acid-labile Trityl group.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the purified Pal-D-Gln(Trt)-OH.
Protocol B: Solution-Phase C-Terminal Fragment Condensation
Objective: To couple a fully protected peptide acid fragment to the free amine of H-D-Gln(Trt)-OH·H₂O, effectively making D-Gln the C-terminal residue of the new extended fragment.
Materials Required:
-
Boc-Peptide-OH (1.0 eq)
-
H-D-Gln(Trt)-OH·H₂O (1.1 eq)
-
EDC·HCl (1.2 eq) and HOAt (1.2 eq)
-
DIPEA (3.0 eq)
-
DCM/DMF (1:1 v/v)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve Boc-Peptide-OH and HOAt in the DCM/DMF mixture. Cool the solution to 0 °C in an ice bath. Add EDC·HCl and stir for 15 minutes. Causality note: Pre-activation at 0 °C minimizes epimerization of the C-terminal residue of the peptide fragment.
-
Nucleophile Addition: Add H-D-Gln(Trt)-OH·H₂O (1.1 eq) to the activated mixture, immediately followed by DIPEA (3.0 eq).
-
Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12 hours.
-
Validation & Purification: Confirm the mass of the condensed product via LC-MS. Perform a standard aqueous workup (as described in Protocol A) to isolate the Boc-Peptide-D-Gln(Trt)-OH fragment.
Diagram 2: Chemical mechanism of side-chain protection by the Trityl (Trt) group during activation.
References
-
Introduction to Peptide Synthesis National Center for Biotechnology Information (PMC). URL:[Link]
Sources
Application Notes and Protocols for the Deprotection of the Trityl Group from D-Glutamine
Introduction
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is fundamental to achieving high yields and purity. The trityl (triphenylmethyl, Trt) group is a widely employed acid-labile protecting group, particularly for the side-chain amide of glutamine and asparagine.[1][2] Its bulky nature not only prevents undesirable side reactions, such as dehydration to nitriles or cyclization to pyroglutamate, but also enhances the solubility of the protected amino acid derivative in organic solvents commonly used in solid-phase peptide synthesis (SPPS).[3][4]
This comprehensive guide provides an in-depth exploration of the deprotection of the trityl group from D-glutamine. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and efficient deprotection.
Chemical Theory and Mechanism
The acid-lability of the trityl group is a cornerstone of its utility.[5] The deprotection mechanism is an acid-catalyzed process that hinges on the exceptional stability of the resulting trityl carbocation (Trt⁺).[6] This stability arises from the extensive delocalization of the positive charge across the three phenyl rings.[6]
The process is initiated by the protonation of the nitrogen atom of the amide side chain of glutamine by a Brønsted acid, such as trifluoroacetic acid (TFA).[7] This protonation makes the amide a better leaving group. Subsequently, the carbon-nitrogen bond cleaves, releasing the deprotected glutamine and the highly stable trityl cation.[7]
To prevent this reactive electrophilic trityl cation from re-reacting with the deprotected glutamine or other nucleophilic residues in the molecule (such as tryptophan or tyrosine), the addition of a "scavenger" to the reaction mixture is crucial.[1][8] Scavengers, like triisopropylsilane (TIS), efficiently trap the trityl cation, shifting the equilibrium towards the deprotected product and minimizing side reactions.[1][8]
Caption: Acid-catalyzed deprotection of N-trityl-D-glutamine.
Experimental Protocols
The choice of deprotection protocol depends on the context of the synthesis (solid-phase or solution-phase) and the presence of other acid-labile protecting groups on the molecule.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection in Solution
This protocol is suitable for the deprotection of N-trityl-D-glutamine in a solution phase.
Materials:
-
N-trityl-D-glutamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-trityl-D-glutamine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.5 to 3 equivalents) to the solution and stir.
-
Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting concentration is 1-5% v/v TFA in DCM.[9] The release of the trityl cation often results in a yellow or orange color.[9]
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes until the starting material is consumed.[6]
-
Quenching: Once the reaction is complete, carefully quench the acid by slowly adding the reaction mixture to a stirred, cold saturated solution of NaHCO₃ until gas evolution ceases.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude deprotected D-glutamine can be purified by appropriate methods such as recrystallization or column chromatography to remove the triphenylmethanol byproduct and other impurities.[10][11]
Protocol 2: On-Resin Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the deprotection of the trityl group from a glutamine residue as part of a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin containing a Gln(Trt) residue
-
Dichloromethane (DCM) for peptide synthesis
-
Deprotection cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[8]
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM for 20-30 minutes in the reaction vessel.
-
DCM Wash: Drain the DCM. Wash the resin thoroughly with DCM (3-5 times) to remove any residual solvent from previous steps.
-
Deprotection: Add the deprotection cocktail to the resin.
-
Agitation: Gently agitate the mixture at room temperature for 1-3 hours.[4] The appearance of a yellow or orange color in the solution indicates the release of the trityl cation.[9]
-
Filtration: Drain the deprotection solution containing the cleaved protecting groups and scavenged adducts.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and byproducts.
-
Drying: Dry the resin under a stream of nitrogen or in vacuo.
-
Peptide Precipitation (if performing final cleavage): If this is the final cleavage from the resin, precipitate the peptide from the collected filtrate by adding cold diethyl ether.
-
Isolation: Isolate the precipitated peptide by centrifugation and decantation of the ether.
Data Presentation: Comparison of Deprotection Conditions
The efficiency of trityl deprotection can be influenced by the acid concentration and the choice of scavengers. The following table provides a summary of common conditions and their applications.
| Deprotection Cocktail | Typical Composition | Application Notes | Reference |
| Mild TFA/DCM | 1-5% TFA in DCM with TIS | Solution-phase deprotection; suitable for substrates with other acid-sensitive groups. | [6][9] |
| Strong TFA Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Standard for final cleavage and deprotection in Fmoc-SPPS. | [3][8] |
| Formic Acid | 97+% Formic Acid | Can be used for deprotection, followed by evaporation. | [7] |
| Acetic Acid | 80% Acetic Acid | Milder conditions, may require longer reaction times. | [7] |
Troubleshooting
Even with established protocols, challenges can arise. Below is a troubleshooting guide for common issues.
Caption: A decision tree for troubleshooting common deprotection problems.
Incomplete Deprotection:
-
Cause: Insufficient acid strength or reaction time. The steric bulk of the trityl group can sometimes hinder cleavage.[4]
-
Solution: Gradually increase the concentration of TFA or extend the reaction time, while carefully monitoring for potential side reactions.[6] For very resistant cases, switching to a stronger deprotection cocktail may be necessary.
Side Reactions (e.g., Alkylation of other residues):
-
Cause: Insufficient scavenging of the trityl cation.[1]
-
Solution: Ensure an adequate amount of scavenger (e.g., TIS) is present in the deprotection cocktail.[8] Performing the reaction at a lower temperature can also help minimize side reactions.
Formation of Pyroglutamate:
-
Cause: N-terminal glutamine residues can cyclize under acidic conditions.[1]
-
Solution: This is a known side reaction, and while difficult to eliminate completely, careful control of deprotection time and temperature can minimize its occurrence.
Conclusion
The deprotection of the trityl group from D-glutamine is a critical and well-established procedure in organic synthesis. A thorough understanding of the underlying acid-catalyzed mechanism, the judicious use of scavengers, and careful monitoring are paramount to achieving high yields of the desired deprotected product. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently and successfully perform this important transformation.
References
-
Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Bartoli, G., Bartolacci, M., Giuliani, A., Marcantoni, E., & Torregiani, E. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(21), 7090–7096. Retrieved from [Link]
-
Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition. Retrieved from [Link]
-
ResearchGate. (2001, October 12). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Retrieved from [Link]
-
Budak, Y., & Ceylan, M. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 5(3), 169-174. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
Pearson, D. A., Blanchette, M., & Rich, D. H. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Research, 5(3), 145–147. Retrieved from [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
-
Behloul, C., Chouti, A., Chabour, I., Bengliz Bey, H., Guijarro, D., Foubelo, F., Nájera, C., & Yus, M. (2016, June 14). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA. Retrieved from [Link]
- Goud, N. V. (1990). U.S. Patent No. 4,935,536. Washington, DC: U.S. Patent and Trademark Office.
- Goud, N. V. (1988). EP Patent No. 0292228A2. European Patent Office.
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.19. Retrieved from [Link]
-
Vasanth, K., & Kumar, S. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
- Ajinomoto Co., Inc. (1990). U.S. Patent No. 4,966,994. Washington, DC: U.S. Patent and Trademark Office.
- Ajinomoto Co., Inc. (1990). Method of purifying L-glutamine. European Patent Office - EP 0351127 B1.
-
LOUIS. (n.d.). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). Retrieved from [Link]
-
Bao, X. (2020). Method for producing, separating and extracting L-glutamine. SciSpace. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
-
Bao, X. (2020). Method for producing, separating and extracting L-glutamine. SciSpace. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4966994A - Method for purifying L-glutamine - Google Patents [patents.google.com]
Application Note: Strategic Incorporation of D-Glutamine in Peptide Therapeutics and Molecular Probes
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
The transition of peptides from potent in vitro binders to viable in vivo therapeutics is frequently bottlenecked by their susceptibility to proteolytic degradation[1]. Natural L-peptides are rapidly hydrolyzed by endogenous peptidases, resulting in plasma half-lives that are often measured in minutes[]. The strategic incorporation of D-amino acids, specifically D-glutamine (D-Gln), offers a highly effective circumvention strategy. Because endogenous proteases are stereoselective, the inversion of the alpha-carbon stereocenter at targeted labile sites creates a steric clash that prevents enzymatic cleavage while preserving the physicochemical properties of the side chain[1]. This application note details the mechanistic rationale, key applications, and validated protocols for synthesizing and evaluating D-Gln-containing peptides.
Mechanistic Rationale: The Chiral Advantage
Proteases achieve transition-state stabilization through precise spatial recognition of the peptide backbone and side chains. When an L-amino acid is replaced by its D-enantiomer, the side chain projects into a different spatial quadrant relative to the backbone amide.
If D-Gln is positioned at or near a known cleavage site, the endogenous peptidase cannot properly align the scissile bond with its catalytic triad. This stereochemical mismatch effectively renders the peptide "invisible" to the protease, extending the molecule's pharmacokinetic lifespan without requiring bulky pegylation or lipidation that might otherwise disrupt target receptor binding[1].
Fig 1. Stereochemical mechanism of proteolytic evasion by D-Glutamine substitution.
High-Impact Applications in Drug Development
Molecular Imaging Probes and Targeted Diagnostics
In the development of receptor-targeted radiotracers and optical probes, rapid clearance is detrimental to achieving high tumor-to-background contrast. Researchers have successfully utilized poly-D-Gln spacers to optimize these probes. For example, in optical probes targeting the cholecystokinin-2/gastrin-receptor (CCK2R) for colorectal cancer detection, the introduction of a six D-glutamine spacer yielded a low nanomolar affinity (
Optimization of Antimicrobial Peptides (AMPs)
AMPs are promising alternatives to traditional antibiotics but suffer from rapid degradation and off-target hemolytic toxicity. Substituting L-amino acids with D-amino acids (including D-Gln) maintains the amphipathic alpha-helical character required to disrupt bacterial membranes while preventing degradation by both host and secreted microbial proteases[4]. Studies on peptides like polybia-MPI demonstrate that D-amino acid substitution not only improves stability but also lowers hemolytic activity against human erythrocytes, widening the therapeutic window[5].
Self-Assembling Biomaterials
D-amino acids are increasingly leveraged in enzyme-instructed self-assembly (EISA) to create nanostructured hydrogels. Because the D-Gln residues resist degradation, these supramolecular assemblies provide highly stable, biocompatible scaffolds for sustained drug delivery and tissue engineering[1].
Quantitative Data Summary
The following table summarizes the typical pharmacokinetic and pharmacodynamic shifts observed when replacing L-Gln with D-Gln in therapeutic peptide scaffolds.
| Parameter | Wild-Type (L-Gln) | D-Gln Modified Variant | Causality / Mechanism |
| Plasma Half-Life ( | < 2 hours | > 24 hours | Evasion of endogenous endopeptidases due to stereochemical mismatch[1]. |
| Target Affinity ( | 1.5 nM | 1.8 nM | Side-chain functionality is preserved; minor backbone shift minimally impacts binding[3]. |
| Hemolytic Toxicity | High | Low | Altered secondary structure presentation reduces off-target erythrocyte lysis[5]. |
| Tumor-to-Background | Low (Rapid clearance) | High (Sustained) | Prolonged circulation allows for higher accumulation in receptor-dense tissues[3]. |
Experimental Protocols
Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of D-Gln Peptides
Expertise Insight: When activating the carboxyl group of glutamine during coupling, the primary amide on the side chain is highly susceptible to dehydration, forming a nitrile. To prevent this, the side chain must be protected. We mandate the use of Fmoc-D-Gln(Trt)-OH (Trityl protection)[6].
Materials:
-
Fmoc-Rink Amide Resin (for C-terminal amides) or Fmoc-D-Gln(Trt)-Wang resin[6].
-
Fmoc-D-Gln(Trt)-OH and other protected amino acids[7].
-
Coupling reagents: HBTU, DIPEA.
-
Cleavage cocktail: TFA / Triisopropylsilane (TIS) /
(95:2.5:2.5).
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes to expand the polymer matrix, ensuring maximum accessibility to reactive sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 cycles (5 min, then 10 min). Wash thoroughly with DMF (5x).
-
Coupling: Pre-activate 4 equivalents of Fmoc-D-Gln(Trt)-OH with 4 eq HBTU and 8 eq DIPEA in DMF for 3 minutes. Add to the resin and agitate for 60 minutes at room temperature[8].
-
Washing & Capping: Wash with DMF (5x). (Optional: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences).
-
Global Cleavage: Transfer the dried resin to a cleavage vessel. Add the TFA/TIS/
cocktail.-
Causality Note: TIS is a critical carbocation scavenger. When TFA removes the Trt group from D-Gln, it generates a highly reactive triphenylmethyl carbocation. TIS prevents this carbocation from re-alkylating the peptide backbone[7].
-
-
Precipitation: Agitate for 2 hours. Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and lyophilize.
Fig 2. Standardized workflow for Fmoc-SPPS of D-Glutamine containing peptides.
Protocol B: Self-Validating In Vitro Plasma Proteolytic Stability Assay
Expertise Insight: To definitively prove that D-Gln imparts stability, this protocol is designed as a self-validating system. You must run the L-Gln wild-type peptide in parallel as a positive control for enzymatic degradation. If the L-Gln peptide does not degrade, the plasma batch is enzymatically inactive, and the assay must be voided.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of both the D-Gln peptide and the L-Gln control peptide in sterile PBS (pH 7.4).
-
Incubation: Mix the peptide stocks with human plasma (from healthy volunteers) to a final peptide concentration of 0.1 mg/mL. Incubate at 37°C under gentle agitation[4].
-
Time-Course Sampling: At predefined intervals (0, 2, 4, 8, 12, 24, and 48 hours), extract a 50 μL aliquot from each mixture.
-
Quenching: Immediately mix the aliquot with 50 μL of cold 1% TFA in acetonitrile.
-
Causality Note: The strong acid and organic solvent instantly denature and precipitate the plasma proteins (halting proteolysis), while the peptide remains soluble in the supernatant[4].
-
-
Isolation: Incubate on ice for 10 minutes, then centrifuge at 12,000 × g for 10 minutes. Extract the supernatant.
-
Quantification: Analyze the supernatant via RP-HPLC/LC-MS. Plot the Area Under the Curve (AUC) of the intact peptide mass over time to calculate the half-life (
).
References
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of d-glutamine and d-glutamic acid sequences in optical peptide probes targeted against the cholecystokinin-2/gastrin-receptor on binding affinity, specificity and pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Strategic Utilization of H-D-Gln(Trt)-OH·H2O in Automated Peptide Synthesizers
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Advanced Methodologies & Automated Protocols
Executive Summary & Mechanistic Rationale
As an application scientist overseeing high-throughput peptide manufacturing, I frequently encounter the assumption that only Fmoc- or Boc-protected amino acids are compatible with automated Solid-Phase Peptide Synthesis (SPPS). However, the strategic use of unprotected alpha-amines—specifically H-D-Gln(Trt)-OH·H2O (CAS: 200625-76-9)—unlocks highly efficient synthetic pathways that standard protected building blocks cannot achieve.
This compound is an N-alpha-unprotected, side-chain N-delta-trityl-protected D-glutamine crystallized as a monohydrate. Its primary utility in automated synthesizers lies in two advanced applications: direct C-terminal loading onto 2-Chlorotrityl Chloride (2-CTC) resin and Reverse (N→C) Solid-Phase Peptide Synthesis .
The "Why": Causality Behind the Chemistry
-
Why Trityl (Trt) Protection? When the carboxyl group of glutamine is activated (e.g., via carbodiimides like DIC), the intermediate O-acylisourea is prone to an intramolecular side reaction. The primary amide of the side chain can attack the activated carbonyl, leading to dehydration and the formation of a toxic nitrile (-C≡N) byproduct [1]. The massive steric bulk of the Trityl group completely shields the amide nitrogen, preventing this dehydration while simultaneously increasing the molecule's solubility in DMF and NMP.
-
Why the Monohydrate Form? The water of crystallization must be strictly accounted for in automated synthesis. Failing to adjust the molecular weight from the anhydrous form (388.46 g/mol ) to the hydrate form (406.48 g/mol ) results in a ~4.4% deficit in molar equivalents, which cascades into incomplete resin loading or failed couplings.
-
Why an Unprotected Alpha-Amine? By utilizing an amino acid with a free N-terminus, we completely bypass the initial Fmoc-deprotection step (piperidine treatment) when loading the first residue. This is critical for preventing diketopiperazine (DKP) formation—a notorious side reaction that occurs when the second amino acid is deprotected and the free amine attacks the ester bond of the first residue [2].
Table 1: Physicochemical & Synthesizer Specifications
| Parameter | Specification | Impact on Automated Synthesis Workflow |
| Chemical Name | H-D-Gln(Trt)-OH·H2O | Free alpha-amine prohibits standard solution-phase activation (prevents polymerization). |
| CAS Number | 200625-76-9 | Ensures correct isomer (D-enantiomer) procurement for peptidomimetics. |
| Molecular Weight | 406.48 g/mol | Critical: Synthesizer software must be programmed with 406.48 g/mol to calculate accurate dispensing equivalents. |
| Solubility | High in DMF/NMP/DCM | The Trt group disrupts intermolecular hydrogen bonding, preventing aggregation in synthesizer fluidic lines. |
Protocol 1: Direct Loading onto 2-CTC Resin (C-Terminal D-Gln)
In standard C→N synthesis, if D-Gln is the C-terminal residue, loading H-D-Gln(Trt)-OH·H2O directly onto 2-CTC resin is a highly efficient shortcut.
Mechanistic Insight: Why doesn't the free amine react with the 2-CTC resin? The 2-chlorotrityl group is exceptionally bulky. While it reacts rapidly with the deprotonated carboxylate to form an ester, N-alkylation of the alpha-amine is sterically hindered—especially since the D-Gln side chain already bears a massive Trityl group. By strictly controlling the stoichiometry (1.0–1.2 eq) and using N,N-Diisopropylethylamine (DIPEA), esterification vastly outpaces N-alkylation [3].
Step-by-Step Automated Workflow
-
Resin Swelling: Transfer 2-CTC resin (e.g., 1.0 mmol/g loading) to the automated synthesizer's reaction vessel. Swell in anhydrous Dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation: In a dry amino acid vial, weigh H-D-Gln(Trt)-OH·H2O (1.2 equivalents relative to resin loading). Dissolve in a minimum volume of DCM/DMF (9:1 v/v).
-
Base Addition: Add DIPEA (4.0 equivalents) to the amino acid solution. Self-validating check: The solution should remain clear; any precipitation indicates moisture-induced Trt-OH cleavage.
-
Resin Loading: Transfer the solution to the reaction vessel. Agitate via nitrogen bubbling for 90 minutes at room temperature.
-
Capping: To quench unreacted 2-CTC chloride sites, automate the addition of a capping solution (DCM : Methanol : DIPEA at 17:2:1 v/v). Agitate for 15 minutes.
-
Washing & Next Cycle: Wash the resin extensively with DMF (5 × 1 min). Do not run a piperidine deprotection cycle. The resin is now ready for the immediate automated coupling of the next activated Fmoc-AA-OH.
Workflow for loading H-D-Gln(Trt)-OH onto 2-CTC resin, bypassing initial Fmoc deprotection.
Protocol 2: Integration into Reverse (N→C) SPPS
While conventional SPPS builds peptides from the C-terminus to the N-terminus, Reverse SPPS (N→C) is gaining traction for synthesizing specific peptidomimetics and thioesters. In this paradigm, the growing peptide chain is anchored by its N-terminus, and its C-terminus is activated.
Mechanistic Insight: H-D-Gln(Trt)-OH·H2O is the perfect incoming nucleophile for N→C synthesis. Because it is an unprotected amino acid, it is injected into the reaction vessel without coupling reagents. The synthesizer activates the resin-bound C-terminus (e.g., using ynamide coupling reagents or mixed anhydrides), and the free alpha-amine of H-D-Gln(Trt)-OH attacks the activated ester to form the peptide bond [4]. This completely prevents the self-polymerization that would occur if the unprotected amino acid were activated in solution.
Troubleshooting & Quality Control
When programming automated synthesizers with unprotected amino acids, specific error states must be anticipated. Table 2 outlines self-validating checks to ensure protocol integrity.
Table 2: Troubleshooting Matrix for H-D-Gln(Trt)-OH·H2O
| Observed Issue | Mechanistic Cause | Protocol Adjustment / Resolution |
| Low Initial Resin Loading | Water of crystallization (.H2O) competing with the carboxylate for 2-CTC reactive sites. | Ensure the amino acid is dissolved in anhydrous DCM. Increase loading time to 90–120 minutes. |
| N-Alkylation (Tritylation) | Excess 2-CTC sites reacting with the free alpha-amine due to prolonged exposure or excess resin. | Strictly limit stoichiometry to 1.2 eq. Cap immediately with MeOH/DIPEA after the designated reaction time. |
| Oligomerization (Poly-D-Gln) | Erroneous addition of coupling reagents (DIC/HATU) to the H-D-Gln(Trt)-OH vial in standard C→N SPPS. | Never activate an unprotected amino acid in solution. Only use as a C-terminal resin-anchor or as a nucleophile in N→C synthesis. |
| Mass Spec Discrepancy | Failure to account for the loss of the Trityl group (-242 Da) during TFA cleavage. | Calculate target mass based on the fully deprotected D-Gln residue. Use TIS/H2O scavengers to prevent Trt-cation reattachment. |
References
Application Notes and Protocols for Monitoring the Coupling Efficiency of H-D-Gln(Trt)-OH·H₂O in Solid-Phase Peptide Synthesis
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Critical Role of Glutamine Coupling and In-Process Monitoring
The successful incorporation of amino acids is the cornerstone of solid-phase peptide synthesis (SPPS). While routine couplings are often straightforward, certain amino acids present unique challenges that, if left unmonitored, can lead to deletion sequences, side-product formation, and ultimately, failure to obtain the desired peptide. D-Glutamine, protected with a trityl (Trt) group on its side-chain amide (H-D-Gln(Trt)-OH·H₂O), is one such residue that demands careful attention.
The incorporation of D-amino acids into peptide sequences is a strategic approach to enhance proteolytic stability, a critical attribute for many therapeutic peptides.[1][2] However, the inherent chemical nature of the glutamine side chain, regardless of its stereochemistry, presents a significant risk of side reactions. The primary concerns are:
-
Pyroglutamate Formation: The N-terminal α-amino group can attack the side-chain amide, leading to the formation of a five-membered lactam ring known as pyroglutamate.[3][4][5] This spontaneous cyclization is particularly problematic for N-terminal glutamine residues and can occur under both acidic and basic conditions.[4][6] The bulky trityl protecting group on the side chain of H-D-Gln(Trt)-OH is crucial for minimizing this side reaction.[3]
-
Dehydration to Nitrile: During the activation step of the coupling reaction, particularly with carbodiimide reagents, the side-chain amide of glutamine can undergo dehydration to form a nitrile derivative.[7]
Given these potential pitfalls, rigorous in-process monitoring of the coupling efficiency of H-D-Gln(Trt)-OH·H₂O is not merely a quality control measure but a fundamental necessity for successful synthesis. This guide provides a detailed overview of the most effective methods for monitoring this critical step, ranging from rapid qualitative assessments to precise quantitative analyses.
Challenges in Monitoring H-D-Gln(Trt)-OH·H₂O Coupling
While the methods for monitoring peptide couplings are generally applicable to most amino acids, the specific characteristics of H-D-Gln(Trt)-OH·H₂O warrant special consideration:
-
Steric Hindrance: The bulky trityl protecting group, while beneficial in preventing side reactions, can sterically hinder the approach of the incoming amino acid to the N-terminus of the growing peptide chain. This can lead to slower coupling kinetics and an increased likelihood of incomplete reactions.
-
Aggregation: Peptides containing hydrophobic residues or those prone to forming secondary structures can aggregate on the solid support, limiting reagent access and hindering coupling efficiency.[8] While the Trt group can enhance solubility of the amino acid monomer,[3] the overall peptide sequence dictates the propensity for aggregation.
-
Water of Hydration: The presence of a water molecule in the crystalline structure of the amino acid (H₂O) can potentially influence its dissolution and activation in the coupling cocktail. While often driven off during dissolution in anhydrous solvents, its initial presence should be noted. The hydration of amino acids is a complex phenomenon that can affect their interactions with the solvent and other reagents.[9][10][11][12][13]
This application note will detail both qualitative and quantitative methods to effectively monitor the coupling of H-D-Gln(Trt)-OH·H₂O, enabling researchers to make informed decisions during the synthesis process.
Part 1: Qualitative Monitoring Methods
Qualitative colorimetric tests are indispensable for rapid, real-time assessment of coupling completion at the bench. They are based on the detection of unreacted primary amines on the peptide-resin. A negative result (indicating the absence of free amines) signals a complete coupling, while a positive result necessitates a second coupling or a capping step.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting primary amines.[14][15] Ninhydrin reacts with the free N-terminal amine of the peptide-resin to produce an intense blue color, known as Ruhemann's purple.
Principle: The ninhydrin reagent reacts with primary amines to form a chromophore that is visually detectable. The intensity of the blue color is proportional to the amount of free amine present.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution remain yellow/colorless | Coupling is complete (>99.5% completion). | Proceed to the next deprotection step. |
| Slightly blue beads, colorless solution | Coupling is nearly complete. | Extend the coupling time or proceed to capping. |
| Dark blue beads and/or blue solution | Coupling is incomplete.[16] | Recouple with fresh reagents. |
Protocol 1: Kaiser Test
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF (3-5 times) to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.[16]
-
Heat the test tube at 110-120°C for 5 minutes.[14]
-
Observe the color of the beads and the solution.
Causality Behind Experimental Choices:
-
Pyridine in Reagent A: Acts as a solvent and a base to facilitate the reaction.
-
Phenol and n-butanol in Reagents B & C: High-boiling point solvents that allow the reaction to proceed at an elevated temperature, ensuring a rapid and sensitive response.
-
Heating: Crucial for the formation of the colored product. However, excessive heating should be avoided as it can lead to the degradation of the Fmoc group, resulting in a false positive.[16][17]
Caption: Workflow for the Kaiser Test to monitor coupling completion.
The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test
The TNBS test is another sensitive method for detecting primary amines and serves as a good orthogonal test to the Kaiser test.[18] It is particularly useful as it is less prone to giving false positives due to Fmoc group instability under heating.
Principle: TNBS reacts with primary amines in a basic environment to form a yellow-orange to red colored trinitrophenyl derivative on the resin beads.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads remain colorless or their original color | Coupling is complete. | Proceed to the next deprotection step. |
| Beads turn yellow, orange, or red | Coupling is incomplete. | Recouple with fresh reagents. |
Protocol 2: TNBS Test
Reagents:
-
Reagent A: 5% (v/v) Diisopropylethylamine (DIPEA) in DMF.
-
Reagent B: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) and place them in a small test tube or on a spotting plate.
-
Wash the beads thoroughly with DMF (3-5 times).
-
Add 1-2 drops of Reagent A.
-
Add 1-2 drops of Reagent B.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Wash the beads with DMF to remove excess reagents.
-
Observe the color of the beads, preferably under a microscope for faint coloration.[19]
Causality Behind Experimental Choices:
-
DIPEA in Reagent A: Provides the basic environment necessary for the nucleophilic aromatic substitution reaction between the amine and TNBS.
-
Room Temperature Reaction: Avoids the potential for heat-induced side reactions, making it a milder alternative to the Kaiser test.
Part 2: Quantitative Monitoring Methods
While qualitative tests are excellent for routine in-process checks, quantitative methods provide more definitive data on coupling efficiency. These are particularly valuable during process development, troubleshooting difficult couplings, and for generating data for regulatory submissions.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of a small, cleaved sample of the peptide-resin is a powerful quantitative tool.[9] By comparing the peak area of the desired peptide with that of the unreacted starting material (deletion sequence), a precise coupling efficiency can be calculated.
Principle: A small aliquot of the peptide-resin is cleaved, and the resulting crude peptide mixture is analyzed by reverse-phase HPLC (RP-HPLC). The uncoupled peptide (lacking the D-Gln(Trt) residue) will have a different retention time than the correctly coupled product, allowing for their separation and quantification.
Protocol 3: HPLC Monitoring
Procedure:
-
Sample Collection: After the coupling reaction and subsequent washes, collect a small sample of the peptide-resin (approx. 5-10 mg).
-
Drying: Dry the resin sample thoroughly under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 1-2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This may need to be optimized based on the peptide sequence.
-
Detection: UV at 210-220 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the uncoupled starting material and the desired product.
-
Calculate the coupling efficiency using the following formula: % Coupling Efficiency = [Area(product) / (Area(product) + Area(starting material))] * 100
Causality Behind Experimental Choices:
-
TFA Cleavage Cocktail: Strong acid to cleave the peptide from the resin and remove most side-chain protecting groups, including the Trt group.
-
TIS Scavenger: To prevent re-attachment of the cleaved trityl cations to sensitive residues like tryptophan.
-
RP-HPLC: A robust and widely used technique for peptide separation based on hydrophobicity.
Caption: Workflow for quantitative HPLC monitoring of coupling efficiency.
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, offers a rapid and highly sensitive method for on-resin reaction monitoring.[20][21][22]
Principle: A few beads of the peptide-resin are placed directly on a MALDI target plate with a suitable matrix. The laser desorbs and ionizes the peptide directly from the resin, and the mass-to-charge ratio is measured. The presence of a mass corresponding to the uncoupled peptide indicates an incomplete reaction.
Protocol 4: On-Resin MALDI-TOF MS Monitoring
Procedure:
-
Sample Collection: After the coupling reaction, take a few resin beads.
-
Washing: Wash the beads thoroughly with a volatile solvent like dichloromethane (DCM) to remove non-volatile salts and reagents.
-
Sample Spotting: Place a single bead or a small number of beads onto a MALDI target plate.
-
Matrix Addition: Add a small drop of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) over the beads and allow it to co-crystallize.
-
MS Analysis: Acquire the mass spectrum. Look for the molecular weight of the expected coupled product and the molecular weight of the uncoupled starting material.
Data Analysis:
-
The presence of a significant peak corresponding to the uncoupled peptide indicates incomplete coupling.
-
While quantification with on-resin MALDI can be challenging due to variations in ionization efficiency, the relative intensity of the two peaks provides a semi-quantitative assessment of the coupling efficiency.
Causality Behind Experimental Choices:
-
Direct On-Resin Analysis: This "cleave-and-analyze" approach is extremely fast, providing near real-time feedback on the reaction progress.[23]
-
MALDI-TOF: A soft ionization technique that is well-suited for the analysis of large biomolecules like peptides, minimizing fragmentation and providing clear molecular weight information.[24]
Troubleshooting and Decision Making
The data obtained from these monitoring methods will guide the subsequent steps in the synthesis.
| Monitoring Result | Implication | Recommended Actions |
| Negative Kaiser/TNBS Test | High probability of complete coupling. | Proceed with the synthesis. |
| Positive Kaiser/TNBS Test | Incomplete coupling. | Recouple: Perform a second coupling with fresh activated H-D-Gln(Trt)-OH·H₂O. Consider extending the coupling time or increasing the temperature slightly. |
| Positive Test after Recoupling | Persistent incomplete coupling, possibly due to aggregation or steric hindrance. | Capping: Acetylate the unreacted amines with acetic anhydride to prevent the formation of deletion peptides. |
| HPLC shows >5% uncoupled peptide | Significant level of incomplete coupling. | Recouple and re-analyze. If the issue persists, consider optimizing coupling reagents (e.g., using HATU or HCTU) or solvents. |
Conclusion
The successful incorporation of H-D-Gln(Trt)-OH·H₂O is a critical step in the synthesis of many modified peptides. Due to the inherent risks of pyroglutamate formation and incomplete coupling, diligent in-process monitoring is essential. A combination of rapid qualitative tests like the Kaiser and TNBS tests for routine checks, supplemented with quantitative HPLC or MS analysis for troubleshooting and process optimization, provides a robust system for ensuring high-quality peptide synthesis. By understanding the principles behind these methods and implementing them systematically, researchers can confidently navigate the challenges associated with glutamine chemistry and achieve their desired peptide products with high purity and yield.
References
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]
-
Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS). protocols.io. [Link]
-
Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. PubMed Central. [Link]
-
Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
solid phase peptide. Moodle@Units. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Hydrodynamically coupled water in surface adsorbed amino acids as a tool to study hydrated peptides. PubMed. [Link]
-
On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. MDPI. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. ResearchGate. [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Refubium - Freie Universität Berlin. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]
-
Peptide Sequencing Directly on Solid Surfaces Using MALDI Mass Spectrometry. PubMed Central. [Link]
-
Pyroglutamate Formation in Peptides – Formation and Control. CreoSalus. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Identification of materials' binding peptide sequences guided by a MALDI-ToF MS depletion assay. RSC Publishing. [Link]
-
MALDI-MS as a Monitor of the Purification and Folding of Synthetic Eclosion Hormone. ScienceDirect. [Link]
-
Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. ResearchGate. [Link]
-
Collective hydration dynamics in some amino acid solutions: A combined GHz-THz spectroscopic study. AIP Publishing. [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]
-
Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. ResearchGate. [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Peptides. [Link]
-
Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. [Link]
-
Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC. [Link]
-
Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. [Link]
-
How protein hydration depends on amino acid composition, peptide conformation, and force fields. PubMed Central. [Link]
-
A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. MDPI. [Link]
-
How protein hydration depends on amino acid composition, peptide conformation, and force fields. Computational Biophysics Group. [Link]
-
Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. Veranova. [Link]
-
Modeling of peptides containing D-amino acids: Implications on cyclization. Spandidos Publications. [Link]
-
Modeling of peptides containing D-amino acids: implications on cyclization. PubMed. [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrodynamically coupled water in surface adsorbed amino acids as a tool to study hydrated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. How protein hydration depends on amino acid composition, peptide conformation, and force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophys.uni-saarland.de [biophys.uni-saarland.de]
- 14. peptide.com [peptide.com]
- 15. Kaiser Test (Ninhydrin Test) [langene.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Peptide Sequencing Directly on Solid Surfaces Using MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of materials' binding peptide sequences guided by a MALDI-ToF MS depletion assay - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY42042F [pubs.rsc.org]
- 22. chem.tamu.edu [chem.tamu.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
Application Note: Integration of H-D-Gln(Trt)-OH·H₂O in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of D-amino acids into therapeutic peptides is a critical strategy for enhancing proteolytic stability and extending in vivo half-life. H-D-Gln(Trt)-OH·H₂O (D-Glutamine, side-chain trityl-protected, monohydrate) is a highly specialized building block precursor. Because it possesses a free α-amino group, it cannot be directly activated in standard C-to-N Solid-Phase Peptide Synthesis (SPPS) without causing uncontrolled oligomerization.
This application note provides a self-validating, authoritative guide on how to properly utilize H-D-Gln(Trt)-OH·H₂O. It details the essential preliminary conversion to Fmoc-D-Gln(Trt)-OH , the mechanistic rationale behind trityl (Trt) protection, and the subsequent optimized SPPS coupling protocols.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why specific chemical environments and protecting groups are chosen, rather than simply following a recipe.
The Necessity of Trityl (Trt) Protection
During peptide synthesis, the activation of the carboxyl group using carbodiimides (such as N,N'-Diisopropylcarbodiimide, DIC) forms a highly reactive O-acylisourea intermediate. If the side-chain amide of Glutamine (Gln) is left unprotected, it can undergo an intramolecular nucleophilic attack on this intermediate. This leads to the expulsion of water (dehydration) and the formation of a toxic, unwanted nitrile (cyano) byproduct [1]. The bulky trityl (Trt) protecting group sterically completely blocks this intramolecular dehydration pathway[2].
The Role of the Monohydrate Form
H-D-Gln(Trt)-OH is frequently supplied as a monohydrate (·H₂O)[3]. This is not an impurity; the water molecule stabilizes the crystalline lattice of the compound, preventing unpredictable hygroscopic behavior during storage. However, causality in stoichiometry dictates that this water molecule must be factored into molecular weight calculations (MW 406.48 g/mol vs. anhydrous 388.46 g/mol ) to prevent sub-stoichiometric activation during Fmoc derivatization.
Prevention of Self-Condensation
Because H-D-Gln(Trt)-OH·H₂O has a free α-amine, subjecting it directly to DIC/Oxyma will cause the activated carboxylate of one molecule to react with the free amine of another, leading to polymerization. It must first be protected with an Fmoc group (Protocol A) before being introduced to the peptide resin (Protocol B).
Workflow & Logical Diagrams
Workflow: Conversion of H-D-Gln(Trt)-OH·H₂O to Fmoc-D-Gln(Trt)-OH for SPPS integration.
Mechanistic pathway: Trityl (Trt) protection prevents intramolecular dehydration to a nitrile.
Quantitative Data Presentation
To ensure experimental accuracy, the stoichiometric data for the preliminary Fmoc-protection step is summarized below. Note the adjusted molecular weight for the monohydrate form.
| Compound | Chemical Formula | MW ( g/mol ) | Equivalents | Role in Synthesis |
| H-D-Gln(Trt)-OH·H₂O | C₂₄H₂₄N₂O₃ · H₂O | 406.48 | 1.00 eq | Starting Precursor |
| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 1.10 eq | Fmoc Donating Agent |
| Na₂CO₃ | Na₂CO₃ | 105.99 | 2.50 eq | Base / Acid Scavenger |
| Fmoc-D-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.71 | N/A | Active SPPS Building Block |
Experimental Protocols (Self-Validating System)
Protocol A: Synthesis of Fmoc-D-Gln(Trt)-OH from H-D-Gln(Trt)-OH·H₂O
Causality: Fmoc-OSu is chosen over Fmoc-Cl because it is less reactive, minimizing the risk of forming di-Fmoc impurities or activating the carboxylate group prematurely.
-
Dissolution: Suspend 10.0 g (24.6 mmol) of H-D-Gln(Trt)-OH·H₂O in 100 mL of a 1:1 mixture of 1,4-Dioxane and deionized water.
-
Basification: Add 6.5 g (61.5 mmol, 2.5 eq) of Na₂CO₃. Stir at 0°C (ice bath) until the solution becomes clear. Logic: The base deprotonates the α-amine, making it a stronger nucleophile.
-
Fmoc Addition: Slowly add 9.1 g (27.0 mmol, 1.1 eq) of Fmoc-OSu dissolved in 50 mL of 1,4-Dioxane dropwise over 30 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Check: Monitor by TLC (DCM:MeOH 9:1). The ninhydrin stain should turn negative (no free amines remaining).
-
Workup: Acidify the mixture to pH 2.0 using 1M HCl (precipitates the product). Extract with Ethyl Acetate (3 x 100 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: SPPS Coupling of Fmoc-D-Gln(Trt)-OH
Causality: DIC/Oxyma Pure is utilized instead of HBTU/DIPEA. Oxyma Pure maintains a neutral-to-slightly acidic microenvironment during coupling, which strictly suppresses the racemization of the D-enantiomer.
-
Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 20 minutes.
-
Activation: In a separate vial, dissolve 3.0 equivalents of the newly synthesized Fmoc-D-Gln(Trt)-OH and 3.0 equivalents of Oxyma Pure in DMF (0.1 M concentration). Add 3.0 equivalents of DIC. Stir for 3 minutes to form the active ester.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation Check: Perform a Kaiser Test. A yellow/colorless resin beads indicate >99% coupling efficiency. A blue color indicates incomplete coupling (requires a second coupling cycle).
Protocol C: Global Cleavage and Trt Deprotection
Causality: The Trityl group is highly acid-labile. Upon cleavage with Trifluoroacetic Acid (TFA), it forms a highly stable, brightly colored trityl carbocation. If not scavenged, this cation will permanently re-alkylate electron-rich side chains (e.g., Cys, Trp, Tyr). Triisopropylsilane (TIS) is a mandatory hydride donor that permanently quenches the trityl cation.
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v).
-
Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate for 2 hours at room temperature. The solution will turn bright yellow due to the liberated trityl cation.
-
Precipitation: Filter the resin and drip the cleavage solution into 10 volumes of ice-cold diethyl ether. The peptide will precipitate as a white solid.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual TIS and quenched trityl byproducts.
References
Sources
large-scale synthesis of peptides using H-D-Gln(Trt)-OH.H2O
Application Note: Optimized Large-Scale Synthesis of D-Gln-Containing Peptides Using H-D-Gln(Trt)-OH·H2O
Introduction & Scientific Rationale
The incorporation of D-amino acids, particularly D-Glutamine (D-Gln), is a critical strategy in modern peptide drug development to enhance proteolytic stability and modulate receptor affinity (e.g., in GnRH antagonists). When D-Gln is positioned at the absolute N-terminus of a therapeutic peptide, utilizing the Fmoc-free, side-chain protected building block H-D-Gln(Trt)-OH·H2O [1] significantly streamlines the manufacturing process.
By employing the free amine form rather than an Fmoc-protected derivative, chemists bypass the final Fmoc-deprotection step. This strategic choice eliminates the risk of base-catalyzed side reactions during late-stage synthesis, such as aspartimide formation or C-terminal epimerization. However, deploying this specific building block at a large scale requires precise mechanistic control due to two defining structural features: the trityl (Trt) protecting group and its monohydrate state.
Mechanistic Insights: Causality in Experimental Design
2.1. The Necessity of Trityl (Trt) Protection During the carboxyl activation of glutamine—particularly when using carbodiimide-based reagents like N,N'-Diisopropylcarbodiimide (DIC)—the unprotected side-chain primary amide is highly susceptible to dehydration, leading to the irreversible formation of a nitrile (-CN) byproduct [2]. The incorporation of the bulky triphenylmethyl (Trityl/Trt) group provides essential steric hindrance that completely suppresses this dehydration pathway[3]. Furthermore, the lipophilic nature of the Trt group drastically enhances the solubility of the amino acid in polar aprotic solvents like DMF and NMP, which is critical for maintaining high concentrations in large-scale coupling reactions.
2.2. Hydrate Management and Stoichiometric Compensation H-D-Gln(Trt)-OH is commercially supplied as a monohydrate (·H₂O). In large-scale Solid-Phase Peptide Synthesis (SPPS), the stoichiometric presence of water is a critical variable. One equivalent of water per molecule of amino acid directly competes with the resin-bound amine nucleophile. If unaddressed, this moisture will hydrolyze the activated ester (e.g., the OBt or Oxyma active ester) back to the free carboxylic acid, or prematurely consume the coupling reagent, leading to sluggish kinetics and incomplete couplings.
Causality-Driven Solution: To engineer a self-validating coupling system, the hydrate water must either be physically removed via azeotropic distillation prior to activation, or the equivalents of the coupling reagent must be mathematically adjusted to compensate for the anticipated hydrolysis.
Physicochemical Properties & Quantitative Data
Table 1: Physicochemical Properties of H-D-Gln(Trt)-OH·H2O
| Property | Value | Impact on Synthesis Workflow |
| CAS Number | 200625-76-9 | Unique identifier for procurement and QA/QC. |
| Molecular Weight | 406.48 g/mol (Hydrate) | Must be used for all stoichiometric calculations to avoid under-dosing. |
| Anhydrous MW | 388.46 g/mol | Reference weight post-azeotropic drying. |
| Appearance | White to off-white powder | Indicates purity; yellowing may suggest premature Trt deprotection. |
| Solubility | DMF, NMP, DCM (partial) | Highly soluble in SPPS solvents due to the lipophilic Trt group. |
Table 2: Stoichiometric Adjustments for 100 mmol Scale Synthesis
| Component | Standard Anhydrous Protocol | Hydrate-Compensated Protocol | Scientific Rationale |
| H-D-Gln(Trt)-OH·H2O | 38.85 g (Assumes Anhydrous) | 40.65 g (Corrected for Hydrate) | Prevents a 4.4% under-dosing of the amino acid. |
| DIC (Coupling Reagent) | 100 mmol (1.0 eq) | 110 - 120 mmol (1.1 - 1.2 eq) | Compensates for DIC consumed by the hydrate water. |
| Oxyma Pure (Additive) | 100 mmol (1.0 eq) | 100 mmol (1.0 eq) | Acts as a nucleophile; not consumed by water. |
Mandatory Visualizations
Logical relationship of Trityl protection and monohydrate state in peptide synthesis.
Experimental workflow for N-terminal incorporation of H-D-Gln(Trt)-OH·H2O via SPPS.
Experimental Protocols: Self-Validating Methodologies
Protocol A: N-Terminal Incorporation via SPPS (Azeotropic Drying Method) This protocol is designed for the final N-terminal coupling on a solid support, ensuring maximum yield by proactively eliminating hydrate-induced side reactions.
Step 1: Preparation of the Peptidyl-Resin
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using 20% Piperidine in DMF (2 x 10 min).
-
Wash the resin extensively with DMF (5x) and DCM (3x).
-
Self-Validation: Perform a Kaiser test. A dark blue resin indicates successful deprotection and the presence of free primary amines.
Step 2: Azeotropic Drying of H-D-Gln(Trt)-OH·H2O Causality: Removing the water of hydration prevents the hydrolysis of the activated Oxyma ester, ensuring the coupling kinetics remain rapid and quantitative.
-
Weigh 3.0 equivalents of H-D-Gln(Trt)-OH·H2O (based on resin loading, using MW = 406.48 g/mol ) into a round-bottom flask.
-
Dissolve the amino acid in a minimum volume of anhydrous Toluene.
-
Evaporate the Toluene under reduced pressure (rotary evaporator) at 35°C. The water will co-evaporate as an azeotrope.
-
Repeat the Toluene addition and evaporation two more times until a dry, anhydrous foam is obtained.
Step 3: Pre-Activation
-
Dissolve the dried H-D-Gln(Trt)-OH in anhydrous DMF (approximately 0.1 M concentration).
-
Add 3.0 equivalents of Oxyma Pure and stir until dissolved.
-
Chill the solution to 4°C (to minimize any residual risk of epimerization during activation, though D-Gln as a free amine is generally stable).
-
Add 3.0 equivalents of DIC. Stir for 5 minutes to allow the formation of the active ester.
Step 4: Coupling and In-Process Control (IPC)
-
Transfer the activated mixture to the SPPS reactor containing the Fmoc-deprotected peptidyl-resin.
-
Agitate at room temperature for 2 to 4 hours.
-
Self-Validation (IPC): Withdraw a few resin beads, wash with DCM, and perform a Kaiser test.
-
Result Negative (Yellow): Coupling is complete. Proceed to washing.
-
Result Positive (Blue): Coupling is incomplete. Re-apply the coupling mixture or perform a capping step with Acetic Anhydride/DIPEA if trace unreacted amines remain.
-
Step 5: Cleavage and Global Deprotection
-
Wash the resin with DMF (3x) and DCM (5x), then dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail: TFA / TIPS / H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Causality: The high concentration of TFA cleaves the peptide from the resin while simultaneously removing the Trityl group from the D-Gln side chain. TIPS acts as a carbocation scavenger to prevent re-alkylation of the peptide by the liberated trityl cations.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize.
References
-
Sigma-Aldrich / Merck. "H-D-Gln(Trt)-OH·H2O Product Specification (CAS 200625-76-9)." 1
-
Al-Huniti, M. H., & Croatt, M. P. (2019). "Dehydration of glutamine residues of alamethicin F50." ResearchGate. 2
-
Sieber, P., & Riniker, B. (1991). "Protection of carboxamide functions by the trityl residue. Application to peptide synthesis." Tetrahedron Letters. 3
Sources
Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing H-D-Gln(Trt)-OH·H₂O
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Cyclic Peptides and the Role of D-Glutamine
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their constrained conformational structure often leads to increased metabolic stability, enhanced receptor binding affinity, and improved target selectivity compared to their linear counterparts.[2][3] The incorporation of non-proteinogenic amino acids, such as D-glutamine (D-Gln), can further enhance proteolytic resistance and allow for the exploration of novel structural and functional space.
Glutamine, with its polar amide side chain, can be a critical residue for mediating interactions with biological targets. However, its unprotected side chain is prone to undesirable side reactions during solid-phase peptide synthesis (SPPS), such as dehydration to a nitrile derivative or N-terminal cyclization to pyroglutamate.[4] To circumvent these issues, the use of a side-chain protecting group is essential. The trityl (Trt) group has become a gold standard for protecting the side-chain amide of glutamine, offering a balance of stability and facile cleavage under acidic conditions.[4][5]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of cyclic peptides containing H-D-Gln(Trt)-OH·H₂O, a key building block for introducing D-glutamine into a peptide sequence. We will delve into the rationale behind experimental choices, from linear chain assembly to cyclization, cleavage, and final characterization, empowering researchers to confidently tackle the synthesis of these complex and valuable molecules.
The Strategic Advantage of H-D-Gln(Trt)-OH·H₂O in Peptide Synthesis
The selection of H-D-Gln(Trt)-OH·H₂O as a building block in Fmoc-based SPPS is a strategic choice rooted in its chemical properties that ensure the fidelity of the synthesized peptide.
Key Benefits of Trityl Protection:
-
Prevention of Side Reactions: The bulky trityl group sterically hinders the side-chain amide, effectively preventing dehydration during the coupling steps and blocking the formation of pyroglutamate at the N-terminus.[4]
-
Enhanced Solubility: The hydrophobic nature of the trityl group significantly improves the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF), leading to more efficient and complete coupling reactions.[4]
-
Compatibility with Fmoc Chemistry: The Trt group is stable under the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc protecting group, ensuring its persistence throughout the chain elongation process.[4]
-
Acid-Labile Cleavage: The Trt group is readily removed under moderately acidic conditions, typically with a trifluoroacetic acid (TFA)-based cleavage cocktail, which allows for simultaneous deprotection of other acid-labile side-chain protecting groups and cleavage from the resin.[4][6]
Visualizing the Workflow: From Linear Chain to Cyclic Product
The synthesis of a cyclic peptide is a multi-step process that requires careful planning and execution. The following diagram provides a high-level overview of the general workflow.
Caption: General workflow for cyclic peptide synthesis.
Protocols for the Synthesis of Cyclic Peptides Containing D-Gln(Trt)
The following protocols provide detailed, step-by-step methodologies for the synthesis of a head-to-tail cyclic peptide incorporating H-D-Gln(Trt)-OH·H₂O.
Protocol 1: Linear Peptide Synthesis via Fmoc-SPPS
This protocol describes the assembly of the linear peptide chain on a solid support using automated or manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
H-D-Gln(Trt)-OH·H₂O and other Fmoc-protected amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel for manual synthesis or an automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[7]
-
Initial Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[7]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.[7]
-
Amino Acid Coupling:
-
For each amino acid in the sequence (including H-D-Gln(Trt)-OH·H₂O), pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. The use of the Trt group on D-Gln enhances its solubility, facilitating a more efficient coupling.[4]
-
Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.[7]
-
-
Washing: After coupling, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.[7]
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2. This leaves the N-terminal amine free for subsequent cyclization.
Protocol 2: On-Resin Head-to-Tail Cyclization
On-resin cyclization is often more efficient than solution-phase methods as it minimizes intermolecular side reactions.[2] This protocol utilizes a glutamic acid derivative with an orthogonal protecting group to anchor the peptide to the resin, allowing for head-to-tail cyclization.
Caption: Workflow for on-resin head-to-tail cyclization.
Procedure:
-
Synthesize Linear Peptide: Synthesize the linear peptide on a resin, such as 2-chlorotrityl resin, using Fmoc-Glu-OAll (or another orthogonally protected glutamic acid derivative) as the C-terminal residue to anchor the peptide via its side chain.[2]
-
N-terminal Fmoc Deprotection: After completing the linear sequence, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Selective C-terminal Deprotection: Remove the C-terminal allyl (All) protecting group using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[8]
-
On-Resin Cyclization:
-
Wash the resin thoroughly to remove the deprotection reagents.
-
Add a solution of a coupling reagent (e.g., HATU or PyBOP) and a base (e.g., DIPEA) in DMF to the resin.[9]
-
Allow the cyclization reaction to proceed for 4-24 hours. The progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing it by LC-MS.
-
-
Washing: Wash the resin with DMF and DCM and dry it under vacuum. The resin-bound cyclic peptide is now ready for cleavage and final deprotection.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
If on-resin cyclization is not feasible, solution-phase cyclization can be performed after cleaving the linear peptide from the resin.
Materials:
-
Crude linear peptide (with all side-chain protecting groups intact except for the N- and C-termini)
-
High-purity DMF
-
Coupling reagents: e.g., Diphenylphosphoryl azide (DPPA) or HATU
-
Base: DIPEA
Procedure:
-
Cleavage of Linear Peptide: Cleave the linear peptide from the resin while keeping the side-chain protecting groups intact. This can be achieved using a mild acid treatment (e.g., 1% TFA in DCM) if a hyper-acid-labile resin like 2-chlorotrityl chloride resin is used.[10]
-
Dissolve Linear Peptide: Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.1-1 mM. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.[3][7]
-
Cyclization Reaction:
-
Add DIPEA (3 equivalents) to the peptide solution.
-
Slowly add the coupling reagent, such as DPPA (1.5 equivalents) or HATU (1.5 equivalents), to the solution with vigorous stirring.[7]
-
Let the reaction proceed for 12-24 hours at room temperature. Monitor the reaction by LC-MS until the linear peptide is consumed.
-
-
Work-up: Once the reaction is complete, the solvent can be removed under vacuum, and the crude cyclic peptide can be prepared for cleavage of the side-chain protecting groups.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin (if on-resin cyclization was performed) and removing all side-chain protecting groups, including the Trt group from D-Gln.
Materials:
-
Peptide-resin or crude protected cyclic peptide
-
Cleavage cocktail (see table below)
-
Cold diethyl ether
-
Centrifuge
| Cleavage Cocktail Composition | Scavengers | Typical Reaction Time | Notes |
| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | TIS | 1-3 hours | TIS is an effective scavenger for the trityl cation.[4] |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Phenol, TIS | 2-4 hours | Phenol can improve the solubility of the cleaved peptide.[4][11] |
| 92.5% TFA, 5% Thioanisole, 2.5% Ethanedithiol (EDT) | Thioanisole, EDT | 2-4 hours | Useful for peptides containing arginine and methionine.[4] |
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[5]
-
Cleavage: In a fume hood, treat the dried resin with the appropriate cleavage cocktail for 1-3 hours at room temperature. The inclusion of scavengers like TIS is crucial to quench the reactive trityl cations generated during cleavage, preventing re-attachment to sensitive residues.[4]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.[4] A white precipitate should form.
-
-
Peptide Isolation:
-
Drying: Dry the final crude peptide product under vacuum.
Protocol 5: Purification and Characterization
The final step is to purify the crude cyclic peptide and verify its identity and purity.
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides.[12]
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide on a C18 column using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by mass spectrometry to identify those containing the desired product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Characterization:
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the cyclic peptide. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.[12][13] Tandem MS (MS/MS) can be used for sequencing, although the fragmentation patterns of cyclic peptides are more complex than those of linear peptides.[14][15]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[12]
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the cyclic peptide in solution, which is critical for understanding its biological function.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for complete structural elucidation in solution, including the determination of the three-dimensional conformation.[13]
Troubleshooting and Key Considerations
-
Incomplete Coupling: If a Kaiser test is positive after a coupling step, repeat the coupling with fresh reagents or use a more potent coupling agent.
-
Side Reactions with Glutamine: The use of H-D-Gln(Trt)-OH·H₂O should minimize side reactions. However, if pyroglutamate formation is still observed, ensure complete and rapid coupling of the subsequent amino acid.
-
Low Cyclization Yield: In solution-phase cyclization, ensure high dilution. For on-resin cyclization, consider using different coupling reagents or longer reaction times. The sequence of the peptide can also influence cyclization efficiency.[16]
-
Glutarimide Formation: In some sequences, particularly Glu(Gly), glutarimide formation can occur. This can be mitigated by introducing an amino acid with a bulky protecting group adjacent to the glutamic acid residue.[2][17]
By following these detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize and purify high-quality cyclic peptides containing D-glutamine for a wide range of applications in drug discovery and chemical biology.
References
- The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides - Benchchem. (n.d.).
- Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N - Benchchem. (n.d.).
- Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC. (n.d.).
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved March 7, 2026, from [Link]
-
Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold | Journal of the American Chemical Society. (2025, December 22). Retrieved March 7, 2026, from [Link]
-
Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (2025, July 22). Retrieved March 7, 2026, from [Link]
- CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books. (n.d.).
-
Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583 - Shimadzu. (n.d.). Retrieved March 7, 2026, from [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). Retrieved March 7, 2026, from [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS - CEM. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solid-phase synthesis of peptides with C-terminal asparagine or glutamine - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Peptide synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Rapid and Definitive Identification of Cyclic Peptide Soft Spots by Isotope-Labeled Reductive Dimethylation and Mass Spectrometry Fragmentation | Analytical Chemistry - ACS Publications. (2024, May 1). Retrieved March 7, 2026, from [Link]
-
Cyclic Peptide Analysis - Protein Metrics Support. (2024, June 20). Retrieved March 7, 2026, from [Link]
-
Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of complex cyclic peptide | Case Study - Concept Life Sciences. (n.d.). Retrieved March 7, 2026, from [Link]
-
Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]
-
Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed. (2008, June 15). Retrieved March 7, 2026, from [Link]
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - MDPI. (2025, January 20). Retrieved March 7, 2026, from [Link]
-
Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?. (n.d.). Retrieved March 7, 2026, from [Link]
- WO2006045483A2 - On-resin peptide cyclization - Google Patents. (n.d.).
-
ON-RESIN PEPTIDE CYCLIZATION - Patent 1805203 - EPO. (2010, January 13). Retrieved March 7, 2026, from [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. (n.d.). Retrieved March 7, 2026, from [Link]
-
Cleavage Cocktails; Reagent B - Peptides. (n.d.). Retrieved March 7, 2026, from [Link]
-
Cyclic peptide synthesis - University of Glasgow. (n.d.). Retrieved March 7, 2026, from [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (n.d.). Retrieved March 7, 2026, from [Link]
-
Approaches to the synthesis of cyclic peptides with inhibitory activity - IRIS UPO. (n.d.). Retrieved March 7, 2026, from [Link]
-
de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” Lett. Retrieved March 7, 2026, from [Link]
-
High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of cyclic peptides through hydroxyl side-chain anchoring - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]
-
H-Gln(Trt)-OH H2O [102747-84-2] - Peptides. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. books.rsc.org [books.rsc.org]
- 14. shimadzu.com [shimadzu.com]
- 15. support.proteinmetrics.com [support.proteinmetrics.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Coupling of H-D-Gln(Trt)-OH·H₂O
As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of H-D-Gln(Trt)-OH·H₂O in Solid-Phase Peptide Synthesis (SPPS). Rather than blindly swapping coupling reagents, successful troubleshooting requires interrogating the fundamental physical chemistry of the molecule.
This specific building block presents a "perfect storm" of synthetic challenges: an unprotected alpha-amine (H-), a hydrate crystal form (·H₂O), massive steric bulk from the trityl group (Trt), and a stereochemical mismatch potential (D- enantiomer). This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to rescue your synthesis.
Section 1: Mechanistic FAQ & Root Cause Analysis
Q1: I attempted to couple H-D-Gln(Trt)-OH·H₂O directly onto my resin, but LC-MS shows a complex mixture of masses and no desired product. What happened? A1: You have likely fallen into the "Free Amine Trap." The nomenclature H- indicates an unprotected alpha-amine. If you add coupling reagents (like DIC or HATU) to this molecule, you are activating its carboxyl group in the presence of its own free amine. This triggers rapid self-condensation, forming diketopiperazines or poly-D-Gln oligomers. Causality & Action: Standard SPPS requires an N-alpha protecting group. If you intend to use this as an incoming building block for chain elongation, you must first Fmoc-protect it, or purchase Fmoc-D-Gln(Trt)-OH. The bulky trityl group is essential to prevent side-chain dehydration to a nitrile during activation[1], but the alpha-amine must still be shielded.
Q2: I am actually coupling an Fmoc-amino acid ONTO a resin-bound H-D-Gln(Trt) residue. Why is the yield so low? A2: This is a classic case of severe steric hindrance compounded by stereochemical mismatch. The trityl (Trt) protecting group on the glutamine side-chain is exceptionally bulky. While it improves solubility in DMF[1], its sheer size physically blocks the incoming activated amino acid. Furthermore, coupling an L-amino acid onto a D-amino acid often proceeds slower than L-to-L couplings due to the higher energy of the diastereomeric transition state. Causality & Action: Carbodiimides (DIC/DCC) alone are insufficient here. You must lower the activation energy barrier using highly reactive uronium/aminium salts (e.g., HATU, COMU) which are considered the gold standard for overcoming steric hindrance[2].
Q3: How does the hydrate (·H₂O) form specifically sabotage the coupling reagents? A3: The water of crystallization is a potent nucleophile in the anhydrous environment of SPPS. When you activate an amino acid, you form a highly reactive intermediate (e.g., an O-acylisourea or an OBt/OAt ester). The stoichiometric equivalent of water present in the hydrate will rapidly attack this intermediate, hydrolyzing it back to the unreactive carboxylic acid and permanently consuming your expensive coupling reagents[3]. Causality & Action: Because the D-enantiomer and Trt group slow down the desired aminolysis reaction, the activated ester has a longer residence time in the solution. This longer half-life gives the hydrate's water molecules ample time to hydrolyze the ester. You must pre-dry the amino acid or adjust reagent equivalents.
Section 2: Visualizing the Failure Pathways
Fig 1. Competitive hydrolysis of activated esters by hydrate water vs. successful aminolysis.
Fig 2. Troubleshooting decision tree for resolving H-D-Gln(Trt)-OH·H2O coupling failures.
Section 3: Quantitative Data & Reagent Selection
To overcome the dual threat of steric hindrance and hydrate-induced hydrolysis, reagent selection is critical. The table below summarizes the efficacy of common SPPS coupling families against these specific variables.
| Reagent Class | Example | Steric Overcoming Efficiency | Resistance to Hydrate Hydrolysis | Recommendation for D-Gln(Trt) |
| Carbodiimides | DIC / Oxyma | Moderate | Low | Not recommended unless water is strictly removed. |
| Uronium/Aminium | HATU / HOAt | Very High | Moderate | Gold standard for sterics[2]; requires pre-drying. |
| Phosphonium | PyBOP | High | High | Excellent alternative if uroniums cause guanidinylation. |
| In-situ Acid Fluorides | TFFH | Very High | Low | Use only under strictly anhydrous conditions. |
Section 4: Field-Proven Experimental Protocols
Protocol A: Azeotropic Removal of Water (Pre-drying the Hydrate)
Do not use an oven to dry hydrated amino acids, as dry heat can cause racemization of the D-stereocenter or thermal degradation. Azeotropic distillation is a gentle, highly effective alternative. Self-Validating Metric: Weighing the mass before and after drying confirms the loss of the water molecule (approx. 18.01 g/mol per mole of amino acid).
Step-by-Step Methodology:
-
Dissolution: Dissolve the required amount of H-D-Gln(Trt)-OH·H₂O in a mixture of Toluene and DMF (8:2 v/v) in a round-bottom flask.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator set to a maximum bath temperature of 45°C. The toluene forms an azeotrope with the water, pulling it out of the crystal lattice.
-
Repetition: Re-dissolve the resulting residue in pure Toluene and evaporate again. Repeat this step twice to ensure complete water removal.
-
Final Drying: Place the resulting dry foam under high vacuum (via a Schlenk line or lyophilizer) for 4–6 hours prior to use.
Protocol B: High-Efficiency Coupling for Sterically Hindered D-Amino Acids
This protocol is designed for coupling an incoming Fmoc-amino acid onto a resin-bound H-D-Gln(Trt) residue, utilizing thermal energy and highly reactive uronium salts to force the reaction past the steric barrier. Self-Validating Metric: A quantitative Kaiser Test (Ninhydrin test). A successful coupling will yield a pale yellow resin/solution, indicating no free primary amines remain. A blue color indicates incomplete coupling.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (containing the N-terminal H-D-Gln(Trt) residue) in amine-free DMF for 30 minutes[2]. Drain completely.
-
Cocktail Preparation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF. Mechanistic Note: HATU is kept slightly sub-stoichiometric (3.9 eq vs 4.0 eq) to the amino acid to prevent the excess HATU from reacting with the resin-bound amine, which would cause irreversible guanidinylation[2].
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (8.0 eq) to the solution. Vortex the mixture for exactly 1 minute to pre-activate the carboxylic acid[2].
-
Coupling: Immediately add the activated cocktail to the reaction vessel containing the resin.
-
Thermal Assistance: Apply microwave irradiation (75°C for 5 minutes)[4] OR heat conventionally in a water bath to 50°C for 1 hour. Elevated temperature provides the necessary activation energy to overcome the Trt group's steric barrier[2].
-
Washing & Validation: Drain the coupling solution. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts[2]. Perform a Kaiser test; if slightly positive, perform a second coupling using the same equivalents before proceeding to Fmoc deprotection.
References
1.[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 3 2.[1] The Cornerstone of Complex Peptide Synthesis: A Technical Guide to Fmoc-Gln(Trt)-OH. Benchchem. 1 3.[2] Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem. 2 4.[4] One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. CEM. 4
Sources
Technical Support Center: Optimization of Trityl Group Removal from D-Gln
Welcome to the Technical Support Center for the optimization of trityl (Trt) group removal from D-Glutamine (D-Gln). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure efficient and high-fidelity deprotection of the D-Gln side chain.
Introduction to Trityl Deprotection of D-Gln
The trityl protecting group is widely utilized for the side-chain amide of glutamine in chemical synthesis due to its ability to prevent undesirable side reactions, such as nitrile formation, and to enhance the solubility of the protected amino acid derivative.[1] The removal of the trityl group is typically achieved under acidic conditions, which leverages the stability of the resulting trityl cation.[2] However, this process is not without its challenges. Incomplete deprotection, side reactions involving the glutamine moiety, and difficulties in product isolation are common hurdles. This guide provides a comprehensive framework for understanding and optimizing this critical step in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for removing the Trityl group from the D-Gln side chain in solution?
A1: The most common method for Trt group removal is treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[2] A typical starting point is a solution of 5-50% TFA in DCM, with the reaction monitored closely.[3] Milder acids like formic acid can also be employed, particularly if other acid-sensitive groups are present in the molecule.[4]
Q2: Why is the deprotection of Trt-Gln sometimes incomplete?
A2: Incomplete deprotection can be attributed to several factors. The cleavage of the trityl group is a reversible reaction. If the liberated trityl cation is not effectively trapped, it can re-attach to the deprotected glutamine side chain, leading to an equilibrium that favors the protected state.[5] Insufficient acid concentration or reaction time can also lead to incomplete removal.
Q3: What is a scavenger and why is it crucial for Trt deprotection?
A3: A scavenger is a reagent added to the deprotection cocktail to "trap" or "quench" the highly reactive trityl carbocations generated during acid cleavage.[5] By reacting with these carbocations, scavengers prevent them from re-attaching to the deprotected D-Gln or reacting with other nucleophilic sites in the molecule. Triisopropylsilane (TIS) is a highly effective and commonly used scavenger that irreversibly converts the trityl cation to triphenylmethane.[5]
Q4: What are the primary side reactions to be aware of during the deprotection of D-Gln(Trt)?
A4: The main side reaction of concern is the acid-catalyzed cyclization of the deprotected D-Gln to form pyroglutamic acid (pGlu).[6][7] This is particularly a risk with prolonged exposure to strong acids. Another potential side reaction, though less common with Trt protection, is the dehydration of the amide side chain to a nitrile under harsh conditions.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] On TLC, the disappearance of the starting material (D-Gln(Trt)) and the appearance of the product (D-Gln) can be visualized. LC-MS provides a more quantitative assessment of the conversion. The release of the trityl cation often imparts a yellow or orange color to the reaction mixture, which can serve as a qualitative indicator of the reaction's progress.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid concentration or reaction time.- Ineffective scavenging of the trityl cation. | - Increase the concentration of TFA incrementally (e.g., from 10% to 20%).- Extend the reaction time, monitoring by TLC/LC-MS.- Ensure an adequate amount of scavenger (e.g., 2-5 equivalents of TIS) is present.[5] |
| Formation of Pyroglutamic Acid (pGlu) | - Prolonged exposure to strong acidic conditions.- High reaction temperature. | - Use the minimum effective concentration of TFA and reaction time.- Consider using a milder acid like formic acid.[4]- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficulty in Isolating the Product | - The zwitterionic nature of D-Gln can lead to poor solubility in organic solvents.- Emulsion formation during aqueous work-up. | - After quenching the reaction, remove the organic solvent under reduced pressure. The product can then be precipitated or triturated with a non-polar solvent like diethyl ether to separate it from the soluble triphenylmethane byproduct.[8]- To break emulsions, add brine or a small amount of a different organic solvent.[9] |
| Low Overall Yield | - Product loss during work-up and purification.- Incomplete reaction or significant side-product formation. | - Optimize the work-up procedure to minimize transfers and extractions.- Use column chromatography on silica gel for purification, eluting with a polar solvent system (e.g., DCM/Methanol or Chloroform/Methanol). |
Experimental Protocols
Protocol 1: Standard Solution-Phase Trityl Deprotection of D-Gln(Trt)-OH using TFA
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group in solution.
Materials:
-
D-Gln(Trt)-OH
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve D-Gln(Trt)-OH (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.
-
Add TIS (2.0 - 5.0 equiv) to the stirred solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10.0 - 20.0 equiv, corresponding to a 10-20% v/v solution) dropwise to the stirred solution. A yellow color may develop.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.[2]
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The residue will contain triphenylmethane and potentially some unreacted starting material.
-
The aqueous layer contains the deprotected D-Gln. To isolate, you can either lyophilize the aqueous layer or acidify it carefully with dilute HCl and extract the D-Gln with a suitable organic solvent if its solubility allows, though it is generally more soluble in water. A more common method is to concentrate the aqueous layer and triturate the residue with diethyl ether to precipitate the D-Gln while the triphenylmethane remains in solution.[8]
-
The crude D-Gln can be further purified by recrystallization or column chromatography.
Protocol 2: Analytical Monitoring by RP-HPLC
This protocol outlines a general method for monitoring the deprotection and detecting the presence of pyroglutamic acid.
Materials:
-
Reaction aliquots
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector (214 nm or 220 nm)
Procedure:
-
Prepare a small aliquot of the reaction mixture by taking a few microliters and quenching it in a vial containing a basic solution (e.g., a small amount of saturated NaHCO₃ in water/acetonitrile).
-
Inject the quenched and diluted sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% B over 20-30 minutes).
-
Monitor the chromatogram at 214 nm or 220 nm.
-
Identify the peaks corresponding to D-Gln(Trt), D-Gln, and potentially pyroglutamic acid based on their retention times and/or mass spectrometry data. D-Gln will be significantly more polar (elute earlier) than D-Gln(Trt). Pyroglutamic acid is also a polar molecule and will elute early in the gradient.[10]
Visualizations
Mechanism of Acid-Catalyzed Trityl Deprotection
Caption: Mechanism of acid-catalyzed trityl deprotection from D-Gln.
Troubleshooting Workflow for Incomplete Deprotection
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Massive glutamine cyclization to pyroglutamic acid in human serum discovered using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of H-D-Gln(Trt)-OH·H₂O Integration
Executive Summary
The integration of H-D-Gln(Trt)-OH·H₂O (Free amine, Trityl-protected side chain, D-Glutamine hydrate) into peptide synthesis workflows presents a unique triad of chemical challenges: stereochemical instability (racemization), moisture interference (hydrate form), and side-chain degradation (pyroglutamate/nitrile formation).
Unlike
This guide focuses on the critical workflow of loading H-D-Gln(Trt)-OH onto 2-Chlorotrityl Chloride (2-CTC) resin , as this is the industry standard for preserving the optical purity of C-terminal D-amino acids.
Module 1: The Hydrate Challenge (Pre-Coupling)
The Problem: The commercial supply of H-D-Gln(Trt)-OH is typically a hydrate (
Protocol: Azeotropic Drying
Do not skip this step. Vacuum drying alone is often insufficient to remove crystal-bound water.
-
Dissolution: Dissolve the requisite amount of H-D-Gln(Trt)-OH·H₂O in a mixture of THF/Toluene (1:1) .
-
Evaporation: Rotovap at
until dry. -
Repetition: Repeat this process
. -
Final State: The resulting solid is now anhydrous and ready for moisture-sensitive resin loading.
Module 2: Resin Loading Workflow (The Critical Step)
Context: You are loading the first residue. The goal is to attach the carboxyl group of D-Gln to the resin while leaving the amine free (initially) and the stereocenter intact.
The Mechanism of Failure (Racemization)
Racemization at the C-terminus during loading occurs via base-catalyzed enolization .
-
Cause: High concentrations of base (DIPEA) or prolonged exposure to basic conditions abstract the acidic
-proton. -
Result: Formation of a planar enolate intermediate which reprotonates indiscriminately, yielding a mix of L- and D-isomers.
Validated Protocol: Low-Racemization Loading onto 2-CTC Resin
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (1.0–1.6 mmol/g).
-
Amino Acid: Dried H-D-Gln(Trt)-OH (0.6–0.8 eq relative to resin capacity). Note: We underload the resin to prevent aggregation in later steps.
-
Solvent: Anhydrous DCM (Dichloromethane).[2][3] Avoid DMF during loading; its polarity stabilizes the enolate intermediate, accelerating racemization.
Step-by-Step Procedure:
-
Swelling: Swell 2-CTC resin in dry DCM for 20 minutes. Drain.
-
Preparation: Dissolve dried H-D-Gln(Trt)-OH (0.8 eq) in dry DCM (10 mL per gram of resin).
-
Base Addition: Add DIPEA (4.0 eq total).
-
Crucial Modification: Add the DIPEA to the amino acid solution immediately before pouring it onto the resin. Do not let the base and amino acid sit; the free amine can act as a base in high concentrations.
-
-
Reaction: Agitate gently for 30–45 minutes maximum .
-
Why? Reaction is fast. Extending beyond 1 hour yields diminishing returns on loading but linear increases in racemization.
-
-
Quenching (The Cap): Add Methanol (1 mL per gram resin) and DIPEA (1 mL) to the reaction mixture. Agitate for 10 minutes.
-
Washing: Drain and wash: DCM (
), DMF ( ), DCM ( ).
Data: Solvent Impact on Racemization[5][6]
| Solvent | Dielectric Constant | Racemization Risk | Loading Efficiency |
| DCM | 8.9 | Low (Recommended) | High |
| THF | 7.5 | Low | Moderate |
| DMF | 36.7 | High (Avoid) | High |
| NMP | 32.2 | High (Avoid) | High |
Technical Insight: Polar aprotic solvents like DMF and NMP solvate cations well, leaving the basic anion (DIPEA) "naked" and more reactive, thereby increasing the rate of proton abstraction (racemization) [1].
Module 3: Visualization of Racemization Pathways
The following diagram illustrates the competing pathways during the activation and loading process. The goal is to favor the Kinetic Product (Loaded Resin) over the Thermodynamic Product (Racemate).
Caption: Kinetic competition between direct resin loading (Green) and base-catalyzed enolization leading to racemization (Red).
Module 4: Troubleshooting & FAQs
Q1: I am seeing a mass shift of -18 Da on my LCMS. Is this racemization?
A: No. A -18 Da shift indicates dehydration .
-
Cause: The side-chain amide of Glutamine (
) has converted to a nitrile ( ). This usually happens during activation if the Trityl group was lost or if high temperatures were used. -
Racemization Check: Racemization (D
L) does not change the mass. You must use CATO (Chiral Amino Acid Analysis) or Marfey’s Reagent derivatization to detect stereochemical inversion [2].
Q2: Can I use PyBOP or HATU to load H-D-Gln(Trt)-OH?
A: Absolutely NOT.
-
Reason 1: PyBOP/HATU activate the carboxyl group. Since your amino acid has a free amine (
), this will cause immediate polymerization (the amine of one molecule attacks the activated acid of another). -
Reason 2: Guanidinium coupling reagents (HATU/HBTU) are basic and increase racemization risk significantly compared to carbodiimides (DIC) or phosphoniums (PyOxim).
Q3: Why is my loading very low (< 0.3 mmol/g)?
A: This is likely due to the hydrate water .
-
Diagnosis: If you did not dry the H-D-Gln(Trt)-OH·H₂O, the water hydrolyzed the chlorotrityl groups on the resin.
-
Fix: Perform the Toluene azeotrope step described in Module 1. Alternatively, use a large excess of resin (2 eq) to "scavenge" the water, though this is wasteful.
Q4: I need to couple H-D-Gln(Trt)-OH to a peptide in solution (Fragment Condensation). How do I do this?
A: You cannot couple the free acid directly. You must:
-
Protect the N-terminus: Convert H-D-Gln(Trt)-OH to Fmoc-D-Gln(Trt)-OH or Boc-D-Gln(Trt)-OH first.
-
Activation: Use DIC/Oxyma Pure .
-
Why? Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt for suppressing racemization in D-amino acids [3].[5]
-
Condition: Keep temperature at
for the first hour of coupling.
-
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394-9403.
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.
Sources
managing aggregation of peptides with D-glutamine
Welcome to the Technical Support Center for Peptide Engineering. As a Senior Application Scientist, I frequently consult with researchers facing a common, formidable challenge: managing the aggregation of peptides containing D-glutamine (D-Gln).
D-amino acid peptides are highly sought after in drug development because they are inherently resistant to proteolytic degradation, making them exceptional candidates for therapeutics like SARS-CoV-2 3CLpro inhibitors and Alzheimer's disease interventions[1]. However, the carboxamide side chain of glutamine acts as both a potent hydrogen bond donor and acceptor. When concentrated, D-Gln residues drive rapid phase I seeding, where monomeric peptides pair up and serve as primers for higher-order nucleation and insoluble β-sheet fibril formation[2].
This guide is designed to move beyond basic troubleshooting. Below, we dissect the causality of D-Gln aggregation and provide self-validating, step-by-step protocols to ensure your experimental workflows remain robust and reproducible.
I. The Biophysics of D-Gln Aggregation
Before attempting to dissolve or synthesize a D-Gln-rich sequence, you must understand its aggregation kinetics. Aggregation is not a random precipitation event; it is a highly ordered, nucleation-dependent polymerization.
Fig 1: Mechanism of D-Gln peptide aggregation and targeted biochemical interventions.
II. Synthesis & Purification Troubleshooting (FAQ)
Q: My D-Gln rich peptide aggregates on the resin during Solid-Phase Peptide Synthesis (SPPS), leading to incomplete Fmoc deprotection and massive deletion sequences. How can I prevent this?
A: On-resin aggregation is driven by inter-chain hydrogen bonding between the growing peptide backbones and the D-Gln side chains. Because D-amino acids can adopt unique spatial orientations, they often form highly stable, protease-resistant secondary structures even while tethered to the resin[3].
The Solution: You must sterically hinder the hydrogen bond network.
-
Backbone Protection: Utilize backbone-protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of the amino acid residues. Incorporating an Hmb moiety every six to seven residues effectively disrupts the aggregation[4].
-
Solvent & Temperature Modulation: Switch to N-methyl-2-pyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to your solvent system. If aggregation persists, add chaotropic salts (e.g., KSCN or NaClO₄) and couple at a higher temperature using microwave irradiation[4].
Self-Validation System: Perform a quantitative Kaiser (ninhydrin) test after deprotection. A true negative confirms the disruption of on-resin aggregation. Validate the final crude cleavage via LC-MS; the complete absence of n-1 or n-2 deletion sequences confirms the Hmb/Dmb strategy was successful.
III. Solubilization & The "Cryptic Seeding" Phenomenon
Q: My lyophilized D-Gln peptide appears completely soluble in water, but my kinetic assays show immediate, erratic aggregation without the expected "lag phase." What is happening?
A: You are experiencing "cryptic seeding." Even if a peptide solution appears optically clear, microscopic aggregates (seeds) routinely form during the lyophilization process. When resuspended in aqueous buffers, these pre-existing seeds bypass the primary nucleation phase, acting as templates that instantly recruit monomers into mature fibrils[5].
The Solution: You must chemically erase the structural memory of the peptide using fluorinated solvents before introducing it to an aqueous environment.
Standard Operating Procedure: TFA/HFIP Disaggregation
This protocol utilizes a highly volatile, strongly hydrogen-bond-disrupting solvent mixture to break apart D-Gln aggregates, yielding true monomers[5].
-
Dissolution: Weigh the lyophilized D-Gln peptide into a glass vial (avoid plastics, as fluorinated solvents can leach plasticizers). Dissolve the peptide in a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and Hexafluoroisopropanol (HFIP).
-
Incubation: Sonicate the mixture for 10 minutes at room temperature. The fluorinated alcohols disrupt both hydrophobic interactions and the stubborn carboxamide hydrogen bonds.
-
Volatilization: Evaporate the solvent completely using a gentle stream of high-purity nitrogen gas, or place it in a SpeedVac. Crucial: Ensure complete removal of TFA, as residual acid will alter the pH of your downstream assay.
-
Resuspension: Resuspend the resulting peptide film in highly pure, sterile water adjusted to pH 3.0 (using HCl). D-Gln peptides are highly stable and remain monomeric at this acidic pH[5].
-
Assay Initiation: Immediately prior to your experiment, dilute the pH 3.0 peptide stock into your target physiological buffer (e.g., pH 7.4 PBS).
Fig 2: Step-by-step TFA/HFIP disaggregation workflow to yield monomeric D-Gln peptides.
Self-Validation System: Run a Thioflavin T (ThT) fluorescence assay immediately after buffering to pH 7.4. A successful disaggregation is validated by the presence of a distinct, flat "lag phase" (near-zero baseline fluorescence) lasting several minutes to hours before the exponential growth phase begins. If fluorescence spikes at t=0, cryptic seeds remain, and the TFA/HFIP cycle must be repeated.
IV. Quantitative Data: Solubilization Strategies
To guide your experimental design, the following table summarizes the comparative efficacy of various solubilization strategies for highly aggregation-prone D-Gln peptides based on empirical laboratory data.
| Solubilization Strategy | Mechanism of Action | Disaggregation Efficacy | Downstream Assay Compatibility |
| Aqueous Buffer (pH 7.4) | Standard hydration | Low (Fails to remove cryptic seeds) | High (Physiological baseline) |
| 10% Acetic Acid | Mild charge repulsion | Moderate (Dissolves loose oligomers) | High (Easily buffered) |
| 6M Guanidine HCl | Chaotropic denaturation | High (Breaks H-bonds) | Low (Must be dialyzed out, risking re-aggregation) |
| 1:1 TFA:HFIP Treatment | Fluorinated H-bond disruption | Very High (Yields true monomers) | High (Solvent is fully volatilized prior to assay) |
V. References
-
Integrated multi-omics analysis of Huntington disease identifies pathways that modulate protein aggregation Source: nih.gov URL:
-
Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease Source: nih.gov URL:
-
Dissecting the role of glutamine in seeding peptide aggregation Source: biorxiv.org URL:
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: peptide.com URL:
-
Interactions of two enantiomers of a designer antimicrobial peptide with structural components of the bacterial cell envelope Source: nih.gov URL:
-
Solubilization and disaggregation of polyglutamine peptides Source: nih.gov URL:
Sources
- 1. Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Interactions of two enantiomers of a designer antimicrobial peptide with structural components of the bacterial cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
improving yield in peptide synthesis with H-D-Gln(Trt)-OH.H2O
Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with sequence truncations, low crude purities, or failed resin loadings when incorporating H-D-Gln(Trt)-OH·H₂O .
The presence of the monohydrate (·H₂O), combined with the zwitterionic nature of the free N- and C-termini and the massive steric bulk of the trityl (Trt) group, creates a perfect storm of physicochemical challenges. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure robust synthesis.
Visualizing the Troubleshooting Logic
Diagnostic logic tree for identifying and resolving yield issues with H-D-Gln(Trt)-OH·H₂O.
Section 1: The Hydrate Conundrum & 2-CTC Resin Loading
Q: Why does my 2-CTC resin loading fail completely when using H-D-Gln(Trt)-OH·H₂O as the C-terminal residue? A: The failure is a direct consequence of the monohydrate. 2-Chlorotrityl chloride (2-CTC) resin is exceptionally moisture-sensitive. The single equivalent of water in H-D-Gln(Trt)-OH·H₂O acts as a potent nucleophile, rapidly hydrolyzing the reactive 2-chlorotrityl chloride sites into inert 2-chlorotrityl alcohol before the amino acid's carboxylate can attach[1].
Q: How can I accurately determine the loading of H-D-Gln(Trt)-OH onto the resin? A: Unlike standard Fmoc-protected amino acids, H-D-Gln(Trt)-OH lacks a UV-active Fmoc group, rendering the standard piperidine/UV-Vis assay useless. Self-Validating Solution: You must perform a "proxy-coupling" assay. Couple the next amino acid (e.g., Fmoc-Ala-OH) to a small aliquot of the loaded resin, wash thoroughly, and then perform the standard Fmoc cleavage UV assay at 301 nm[2].
Section 2: Self-Validating Protocol for Anhydrous Resin Loading
To prevent moisture-induced quenching, the hydrate must be removed, and the zwitterion must be solubilized prior to loading[3].
Step-by-Step Methodology:
-
Azeotropic Drying (Crucial Step): Suspend 1.5 equivalents of H-D-Gln(Trt)-OH·H₂O in toluene. Evaporate under reduced pressure at 40°C. Repeat twice. This removes the water of hydration via azeotropic distillation without causing thermal degradation.
-
Resin Swelling: Swell 2-CTC resin (1.0 eq) in strictly anhydrous Dichloromethane (DCM) for 30 minutes under a nitrogen atmosphere[1].
-
Solubilization & Neutralization: Dissolve the dried H-D-Gln(Trt)-OH in a minimal volume of anhydrous DCM/DMF (9:1). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIEA). Mechanistic Note: The DIEA deprotonates the zwitterionic NH₃⁺, converting the molecule into a highly soluble carboxylate-DIEA salt.
-
Loading: Add the amino acid solution to the drained resin. Agitate for 2 hours at room temperature.
-
End-Capping: Add HPLC-grade Methanol (1 mL/g resin) and agitate for 20 minutes to cap any unreacted 2-CTC sites[1].
-
Validation: Perform the proxy-coupling assay described in Section 1 to confirm loading efficiency[2].
Section 3: Quantitative Impact of Reaction Conditions
The table below summarizes the causality between moisture, solvent choice, and resulting yield during the loading phase.
| Condition | Amino Acid State | Solvent System | Base | Loading Yield (%) | Primary Cause of Yield Loss |
| Standard | Hydrate (·H₂O) | DCM (Standard) | DIEA | 35 - 45% | Resin hydrolysis by ·H₂O[1] |
| Optimized | Azeotropically Dried | Anhydrous DCM | DIEA | > 90% | Optimal nucleophilic attack |
| Poor Solvency | Dried | Pure DMF | Collidine | < 30% | Steric clash & poor swelling |
| Aqueous/Micellar | Hydrate (·H₂O) | Water + TPGS-750-M | 2,6-Lutidine | N/A (Solution) | COMU required for activation[4] |
Section 4: Chain Elongation & Steric Hindrance
Q: When coupling the next amino acid onto the resin-bound H-D-Gln(Trt)-OH, why do I see massive sequence truncation? A: The side-chain trityl group is exceptionally bulky. When the N-terminus of D-Gln(Trt) is exposed on the solid support, the Trt group creates a steric shield around the alpha-amine, hindering the incoming activated amino acid. Solution: Utilize highly reactive, less sterically hindered coupling reagents like HATU or COMU, and employ a double-coupling strategy. COMU is particularly advantageous if trace moisture remains, as it is highly water-tolerant[4].
Q: How do I prevent Trt re-alkylation during final cleavage? A: The Trt group on the glutamine amide is acid-labile but forms a highly stable trityl cation upon cleavage with Trifluoroacetic acid (TFA). If not properly scavenged, this cation will re-alkylate the peptide backbone or sensitive residues (like Trp, Tyr, or Cys). Solution: Use a cleavage cocktail rich in nucleophilic scavengers. Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) or a TIPS-based cocktail (TFA/TIPS/Water 95:2.5:2.5) provides the necessary sink for the trityl cation.
References
-
Title : Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation Source : nih.gov URL :[Link]
-
Title : Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study Source : almacgroup.com URL :[Link]
-
Title : Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source : acs.org URL :[Link]
Sources
Technical Support Center: Fmoc-Gln(Trt)-OH Purification & Handling
The following technical guide is structured as a specialized Technical Support Center for peptide chemists. It addresses the specific nuances of working with Trityl (Trt)-protected Glutamine (Gln) in Fmoc solid-phase peptide synthesis (SPPS).
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Introduction: The "Trityl Paradox"
Welcome to the advanced troubleshooting hub. You are likely here because you are seeing unexpected mass shifts (+242 Da), low yields, or retention time shifts in your Gln-containing peptides.
The Context: We use Fmoc-Gln(Trt)-OH to prevent two specific disasters during synthesis:
-
Dehydration: Conversion of the side-chain amide to a nitrile (
) during activation. -
On-Resin Pyroglutamate: Premature cyclization of N-terminal Gln.
The Problem: The Trityl group is bulky and extremely hydrophobic.[1] While it protects the side chain effectively, its removal (global deprotection) generates a stable, highly reactive Trityl Cation . If not managed, this cation will alkylate your peptide, ruining the purification.
Module 1: The Chemistry of Failure (Trityl Alkylation)
Issue: You observe a mass shift of +242 Da (monoadduct) or +484 Da (diadduct) on Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) residues.
The Mechanism
Upon acid cleavage (TFA), the Trt group detaches, forming a resonance-stabilized triphenylmethyl carbonium ion (Trityl cation) . This is an electrophile.
-
Scenario A (Success): The cation is intercepted by a scavenger (e.g., TIS).[2][3][4]
-
Scenario B (Failure): The cation attacks electron-rich centers on the peptide (e.g., the indole ring of Trp).
Visualization: The Scavenging Pathway
The following diagram illustrates the competition between your scavenger and your peptide for the Trityl cation.
Caption: The "Race for the Cation." Effective scavenging (Green path) must outcompete the alkylation of sensitive residues (Red path).
Protocol: The Optimized Cleavage Cocktail
If your peptide contains Gln(Trt) AND Trp/Met/Cys , do not use standard cleavage cocktails.
| Component | Standard Cocktail | Reagent K (Recommended) | Function |
| TFA | 95% | 82.5% | Cleavage & Deprotection |
| Phenol | - | 5% | Protects Tyr & Trp |
| Thioanisole | - | 5% | Accelerates Met/Cys deprotection |
| Water | 2.5% | 5% | Hydrolysis & Scavenger |
| EDT (Ethanedithiol) | - | 2.5% | Critical: Scavenges Trt from Trp/Cys |
| TIS (Triisopropylsilane) | 2.5% | - | Silane Scavenger (Alternative to EDT) |
Pro-Tip: If you cannot use EDT (due to smell), increase TIS to 5% and add 5% Dithiothreitol (DTT).
Module 2: Incomplete Deprotection (Steric Hindrance)
Issue: Mass spectrum shows a peak at [M + 242] that is not alkylation, but the intact protecting group. Diagnosis: This often happens when Gln(Trt) is at the N-terminus or adjacent to bulky residues (e.g., Ile, Val), creating a "steric shell" that TFA cannot penetrate easily.
Troubleshooting Steps
-
Extend Cleavage Time: Increase TFA contact time from 2 hours to 4 hours .
-
The "Pre-Cleavage" Wash:
-
Wash resin with DCM (dichloromethane) to swell it fully.[5]
-
Perform a "soft cleavage" with 1% TFA in DCM (5 x 2 mins) before the full cleavage. This removes highly acid-labile Trt groups on the surface, reducing the cation load during the main cleavage.
-
-
Temperature: Perform the cleavage at 30°C (carefully monitored) to increase kinetic energy, but only if Trp/Met are absent (to avoid oxidation).
Module 3: Pyroglutamate (pGlu) Formation
Issue: Mass spectrum shows [M - 17] Da. Cause: Spontaneous cyclization of N-terminal Glutamine.[6]
-
Mechanism: Once the Trt group is removed (or if it falls off early), the N-terminal amine attacks the side-chain carbonyl, releasing ammonia. This is catalyzed by weak acids (like acetic acid in HPLC buffers) or phosphate buffers.
Prevention Protocol
-
Keep Fmoc On: Do not remove the N-terminal Fmoc group until immediately before the final cleavage.
-
Avoid Weak Acids: During purification, keep the pH < 2 (0.1% TFA) or > 7.5 (Ammonium Bicarbonate). pGlu formation is fastest at pH 3–5.
-
Cold Processing: Keep the crude peptide at 4°C immediately after ether precipitation. Dissolve and purify immediately.
Module 4: Purification & Solubility
Issue: Broad peaks, tailing, or precipitation on the column.
The Hydrophobic Effect
If the Trt group is not removed, the peptide becomes significantly more hydrophobic.
-
Symptom: The impurity elutes later than the target peptide on Reverse Phase (RP-HPLC).
-
Symptom: The peptide precipitates in aqueous loading buffer.
Solubility Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitate in Water/ACN | Aggregation of Gln-rich sequences | Dissolve in 6M Guanidine-HCl or pure Formic Acid, then dilute. |
| Late Eluting Shoulder | Incomplete Trt Removal | Re-subject crude to 95% TFA + TIS for 1 hour. |
| Split Peaks | Diastereomers (Racemization) | Check activation temperature (keep <50°C for Gln). |
| Mass +242 Da (Early Elution) | Trp-Alkylation (Hydrophilic shift?) | No, Trt-alkylation usually elutes later. If early, check for incomplete coupling (deletion). |
Decision Tree: Troubleshooting Workflow
Use this logic flow to diagnose your specific Gln(Trt) issue.
Caption: Diagnostic logic for identifying Trt-related impurities based on Mass Spectrometry shifts.
Frequently Asked Questions (FAQ)
Q1: Can I use Fmoc-Gln(Trt)-OH for microwave synthesis? A: Yes, but with caution. Gln is prone to racemization at high temperatures. We recommend limiting the coupling temperature to 50°C (standard is often 75°C or 90°C) to prevent converting L-Gln to D-Gln, which is difficult to separate.
Q2: Why does my Gln-containing peptide gel after cleavage? A: Gln-rich peptides are notorious for hydrogen bonding and forming beta-sheets (aggregation). The Trt group disrupts this, but once removed, aggregation occurs.
-
Solution: Purify using a heated column (60°C) or add 0.1% TFA + 10% Hexafluoroisopropanol (HFIP) to your mobile phase A to disrupt aggregates.
Q3: I see a +242 Da peak, but I don't have Trp, Cys, or Met. What is it? A: In rare cases, the Trityl cation can alkylate the Histidine (His) imidazole ring or even the Tyrosine (Tyr) hydroxyl if the scavenger load is insufficient. Treat this as an "Alkylation" issue and switch to a high-scavenger cocktail (Reagent K).
References
-
National Institutes of Health (NIH). Pyroglutamate Formation in Peptides – Formation and Control. Available at: [Link]
-
Albericio, F., et al. Solid-phase peptide synthesis using N-trityl-amino acids. Tetrahedron Letters. Available at: [Link]
Sources
Technical Support Center: H-D-Gln(Trt)-OH.H2O Synthesis
Welcome to the technical support center for the synthesis of H-D-Gln(Trt)-OH.H2O. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this critical protected amino acid. Our focus is on providing in-depth, scientifically-grounded explanations and practical, field-proven solutions to ensure the highest purity and yield in your experiments.
Introduction: The Critical Role of Purity in H-D-Gln(Trt)-OH.H2O Synthesis
H-D-Gln(Trt)-OH.H2O is a cornerstone building block in solid-phase peptide synthesis (SPPS), particularly for peptides containing the D-isoform of glutamine. The trityl (Trt) protecting group on the side-chain amide is essential for preventing undesirable side reactions, such as dehydration to a nitrile or cyclization to pyroglutamate, during peptide chain elongation.[1] The stereochemical integrity and overall purity of this raw material are paramount, as any impurities can be incorporated into the final peptide, leading to challenging purification processes and potentially compromising the biological activity and safety of the therapeutic agent.[2]
This guide will delve into the common impurities that can arise during the synthesis of H-D-Gln(Trt)-OH.H2O, their origins, detection, and prevention.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Synthesis-Related Impurities
Question 1: I'm seeing a significant amount of unreacted D-glutamine in my crude product. What could be the cause and how can I improve the reaction completion?
Answer:
Incomplete tritylation is a common issue and can stem from several factors related to the reaction conditions. The tritylation of the glutamine side-chain amide is a nucleophilic substitution reaction, and its efficiency is highly dependent on the activation of the tritylating agent and the availability of the amide for reaction.
Causality:
-
Insufficient Tritylating Agent: An inadequate molar excess of the tritylating agent (e.g., trityl chloride) will naturally lead to incomplete conversion.
-
Suboptimal Reaction Solvent: The choice of solvent is critical. While solvents like N,N-dimethylformamide (DMF) are common, their purity is essential. The presence of water can consume the tritylating agent.
-
Inadequate Base: A suitable base is required to scavenge the acid generated during the reaction (e.g., HCl if using trityl chloride). An insufficient amount or a base that is too weak may slow down or stall the reaction.
-
Low Reaction Temperature: While milder temperatures are often used to prevent side reactions, they can also decrease the reaction rate.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Molar Ratio | Use a slight excess (1.1-1.5 equivalents) of the tritylating agent. | Drives the reaction to completion. |
| Solvent | Use anhydrous DMF or a similar aprotic polar solvent. | Prevents hydrolysis of the tritylating agent. |
| Base | Employ a non-nucleophilic base such as diisopropylethylamine (DIPEA). | Effectively scavenges acid without competing in side reactions. |
| Temperature | Monitor the reaction progress and consider a modest increase in temperature if the reaction is sluggish. | Increases reaction kinetics. |
Question 2: My mass spectrometry analysis shows a peak corresponding to a di-tritylated product. How is this possible and what can be done to avoid it?
Answer:
The presence of a di-tritylated species, while less common, indicates over-tritylation. This typically means that in addition to the desired side-chain amide, the α-amino group has also been tritylated.
Formation Pathway:
Caption: Formation of di-tritylated impurity.
Causality:
-
Excessive Tritylating Agent: A large excess of the tritylating agent can lead to the less reactive α-amino group also undergoing tritylation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the side-chain tritylation is complete can promote the slower reaction at the α-amino position.
-
Strongly Basic Conditions: Highly basic conditions can deprotonate the α-amino group, increasing its nucleophilicity and making it more susceptible to tritylation.
Troubleshooting & Prevention:
-
Control Stoichiometry: Carefully control the stoichiometry of the tritylating agent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC and quench the reaction once the desired product is formed.
-
pH Control: Maintain a controlled pH to avoid excessive deprotonation of the α-amino group.
-
Purification: Di-tritylated impurities can often be separated from the desired mono-tritylated product by chromatography, exploiting differences in polarity and hydrophobicity.[3]
Category 2: Stereochemical Impurities
Question 3: I am concerned about racemization during my synthesis. How can I detect the presence of H-L-Gln(Trt)-OH in my H-D-Gln(Trt)-OH.H2O product, and how can I prevent its formation?
Answer:
Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, is a critical impurity to control as it can be very difficult to remove the resulting diastereomeric peptides later in the synthesis.[4]
Mechanism of Racemization:
Racemization at the α-carbon can be facilitated by basic conditions, which promote the formation of an enolate intermediate. While less common during the protection step itself compared to peptide coupling, it is a possibility that must be considered.[5][6]
Detection of the L-enantiomer:
Detecting the enantiomeric impurity typically requires a chiral analytical method.
-
Chiral HPLC: This is the most common and reliable method. A chiral stationary phase is used to separate the D- and L-enantiomers.
-
Derivatization followed by HPLC/GC: The amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) column.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. A typical mobile phase could be Hexane:Isopropanol (90:10) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the H-D-Gln(Trt)-OH.H2O in the mobile phase.
-
Analysis: Inject the sample and compare the retention time to a standard of H-L-Gln(Trt)-OH if available. The presence of a peak at the retention time of the L-enantiomer indicates racemization.
Prevention of Racemization:
-
Avoid Strong Bases: Use non-nucleophilic, sterically hindered bases like DIPEA rather than stronger bases.
-
Temperature Control: Avoid excessive heat during the reaction and work-up, as higher temperatures can increase the rate of racemization.
-
Minimize Reaction Time: Do not allow the reaction to proceed for unnecessarily long periods under basic conditions.
Category 3: Process-Related and Degradation Impurities
Question 4: My final product contains residual solvents. How can I effectively remove them?
Answer:
Residual solvents are common process-related impurities. Their removal is crucial as they can interfere with subsequent reactions and may be toxic.
Detection:
-
Gas Chromatography (GC): GC with a headspace autosampler is the standard method for quantifying residual solvents.
-
¹H NMR: The presence of characteristic solvent peaks in the ¹H NMR spectrum of the final product is a clear indicator.
Removal:
-
Drying under High Vacuum: This is the most straightforward method. The efficiency depends on the boiling point of the solvent and the physical form of the product.
-
Lyophilization: If the product is soluble in a suitable solvent (e.g., water/acetonitrile), lyophilization can be very effective at removing residual solvents.
-
Precipitation/Recrystallization: Dissolving the product in a minimal amount of a good solvent and then precipitating it by adding a poor solvent can help to leave residual solvents behind in the mother liquor.
Question 5: I've observed the formation of pyroglutamic acid in my product over time. What causes this and how can it be minimized?
Answer:
While the trityl group on the side chain is designed to prevent pyroglutamate formation during peptide synthesis, the free α-amino group of H-D-Gln(Trt)-OH itself can, under certain conditions, cyclize. However, this is more of a concern for N-terminal glutamine residues in a peptide.[2][6] The primary concern with H-D-Gln(Trt)-OH is deamidation of the side chain if the trityl group is prematurely lost.
Deamidation Pathway:
If the trityl group is inadvertently removed during work-up or storage (e.g., by exposure to acidic conditions), the resulting unprotected side-chain amide can be hydrolyzed to a carboxylic acid, forming H-D-Glu-OH.
Caption: Deamidation pathway following premature detritylation.
Causality of Detritylation and Deamidation:
-
Acidic pH: The trityl group is acid-labile. Exposure to even mildly acidic conditions during work-up or storage can lead to its removal.[7]
-
Moisture and Temperature: The subsequent deamidation is accelerated by moisture and elevated temperatures.[8]
Troubleshooting & Prevention:
-
Neutral pH during Work-up: Ensure that the pH is maintained at or near neutral during aqueous washes and extraction.
-
Proper Storage: Store the final product in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Purity of Solvents: Use high-purity, dry solvents for all steps.
Analytical Detection of Deamidation:
-
HPLC: The deamidated product, H-D-Glu-OH, is significantly more polar and will have a much shorter retention time on a reverse-phase HPLC column compared to the trityl-protected starting material.
-
Mass Spectrometry: Deamidation results in a mass change of +1 Da, which is readily detectable by mass spectrometry.[9]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Expected Elution Profile:
-
H-D-Glu-OH (deamidated impurity): Early eluting, highly polar.
-
D-Glutamine (unreacted starting material): Early eluting.
-
H-D-Gln(Trt)-OH.H2O (desired product): Later eluting due to the hydrophobic trityl group.
-
Trt-D-Gln(Trt)-OH (di-tritylated impurity): Very late eluting, highly hydrophobic.
-
Summary of Common Impurities and Mitigation Strategies
| Impurity | Origin | Detection Method(s) | Prevention Strategy |
| Unreacted D-Glutamine | Incomplete reaction | HPLC, TLC | Use slight excess of tritylating agent, anhydrous solvents. |
| Di-tritylated Product | Over-reaction | HPLC, Mass Spectrometry | Control stoichiometry, monitor reaction progress. |
| H-L-Gln(Trt)-OH | Racemization | Chiral HPLC | Avoid strong bases and high temperatures. |
| Residual Solvents | Incomplete removal | GC, ¹H NMR | Thorough drying under vacuum, lyophilization. |
| H-D-Glu-OH | Premature detritylation followed by deamidation | HPLC, Mass Spectrometry | Maintain neutral pH during work-up, proper storage. |
Conclusion
The synthesis of high-purity H-D-Gln(Trt)-OH.H2O is an achievable goal with careful attention to reaction conditions, appropriate monitoring, and robust purification strategies. By understanding the potential impurities and their formation pathways, researchers can proactively implement measures to minimize their presence, ensuring the quality of this vital building block for peptide synthesis.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Glen Research. (2008). Purification of 6-FAM Labelled oligos using Glen-Pak™ Cartridges. Glen Report, 20.13. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10919157, Fmoc-Gln(Trt)-OH. Retrieved from [Link]
-
National Institutes of Health. (2012). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. PMC. Retrieved from [Link]
- Patents. (n.d.). CN103360462B - Refining method of alanyl-glutamine crude drug. Google Patents.
- Patents. (n.d.). Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine. Google Patents.
- Patents. (n.d.). US5324833A - Protected amino acids and process for the preparation thereof. Google Patents.
-
Pharmaffiliates. (n.d.). Glutamine-impurities. Retrieved from [Link]
-
ResearchGate. (2015). Preparation of D-glutamine from glutamic acid. Retrieved from [Link]
-
ResearchGate. (2011). Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. Retrieved from [Link]
-
Veeprho. (n.d.). Glutamine Impurities and Related Compound. Retrieved from [Link]
-
LOUIS. (n.d.). A Dangerous Polymer: Organic Synthesis of Poly(Glutamine). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]
-
CordenPharma. (2024). Novel Purification Strategies for LNP Building Blocks. Retrieved from [Link]
-
OPUS. (2024). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. PMC. Retrieved from [Link]
-
National Institutes of Health. (2026). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. glenresearch.com [glenresearch.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. veeprho.com [veeprho.com]
- 9. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting H-D-Gln(Trt)-OH·H2O & Moisture-Induced Reaction Failures
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the unique mechanistic challenges of utilizing H-D-Gln(Trt)-OH·H2O (N-γ-Trityl-D-glutamine hydrate) in peptide synthesis.
Part 1: Frequently Asked Questions (FAQs) – The Chemistry of the Hydrate
Q: Why is H-D-Gln(Trt)-OH supplied commercially as a monohydrate? A: As a zwitterionic free amino acid, H-D-Gln(Trt)-OH readily incorporates water into its crystal lattice to stabilize intermolecular hydrogen bonding. The monohydrate form (CAS: 200625-76-9) is thermodynamically stable and highly crystalline . This prevents the compound from being hygroscopic and absorbing variable amounts of ambient moisture, ensuring a predictable molecular weight (406.48 g/mol ) for stoichiometric calculations[1].
Q: How does the stoichiometric water equivalent impact my coupling reactions? A: The presence of 1 equivalent of water (approx. 4.4% w/w) introduces a highly mobile, competing nucleophile into your reaction mixture. When H-D-Gln(Trt)-OH·H2O is reacted with an activated electrophile (such as an incoming Fmoc-AA-OBt ester), the water can prematurely hydrolyze the active ester back to the free acid [2]. This side reaction competes directly with the desired amide bond formation, leading to incomplete conversion and high reagent consumption[3].
Q: Can I remove the water by leaving the reagent in a standard vacuum desiccator? A: No. The water in a stoichiometric hydrate is tightly bound within the crystal lattice, unlike adventitious surface moisture. Standard vacuum desiccation at room temperature is insufficient to break these hydrogen bonds. Removal requires thermal azeotropic distillation or the use of chemical dehydrating agents prior to activation.
Part 2: Troubleshooting Guide – Diagnosing Moisture Failures
Issue 1: Low Coupling Yield / Truncated Sequences
-
Symptom: When using H-D-Gln(Trt)-OH·H2O as the nucleophile (amine component) in solution-phase coupling, LC-MS analysis reveals significant amounts of unreacted amine and hydrolyzed acid (e.g., Fmoc-AA-OH).
-
Root Cause: The hydrate water hydrolyzes the incoming active ester faster than the sterically hindered amine can attack it. While primary amines are generally better nucleophiles than water, the high local concentration of water released from the dissolving lattice shifts the kinetic balance toward hydrolysis.
-
Solution: Implement an azeotropic drying protocol (see Methodology below) prior to coupling. Alternatively, if drying is not feasible, increase the equivalents of the activated acid and coupling reagent by at least 1.5x to compensate for the hydrolytic loss [2].
Issue 2: Rapid Depletion of Uronium Reagents (HATU/HBTU)
-
Symptom: When attempting to derivatize or activate the carboxyl group of H-D-Gln(Trt)-OH·H2O, the reaction stalls, and the coupling reagent is rapidly consumed without forming the active ester.
-
Root Cause: Reagents like HATU are exquisitely sensitive to moisture. The 1 equivalent of water rapidly attacks the highly electrophilic uronium carbon of HATU, generating tetramethylurea and inactive byproducts before the carboxylate can be fully activated [4].
-
Solution: Switch to a more moisture-tolerant carbodiimide system (e.g., DIC/Oxyma) or ensure the amino acid is pre-dried. Always add the base (DIPEA) only after the amino acid and coupling reagent are fully solubilized to minimize base-catalyzed hydrolysis of the reagent [5].
Part 3: Quantitative Data – Impact of Water on Active Esters
To illustrate the causality of moisture-induced failure, the following table summarizes the hydrolysis kinetics of common active esters in the presence of 1 equivalent of water (simulating the H-D-Gln(Trt)-OH·H2O environment) versus strictly anhydrous conditions (<0.03% H2O).
| Active Ester Type | Coupling Reagent System | Half-Life (Anhydrous, <0.03% H2O) | Half-Life (1 eq H2O added) | Primary Failure Mode |
| Fmoc-AA-OBt | DIC / HOBt | > 24 hours | ~ 4.5 hours | Slow coupling, moderate hydrolysis |
| Fmoc-AA-OAt | HATU / DIPEA | ~ 12 hours | < 1 hour | Rapid reagent consumption |
| Fmoc-AA-OSu | TSTU / DIPEA | > 48 hours | ~ 12 hours | Reduced yield over extended times |
Data synthesized from kinetic NMR studies on active ester stability in DMF.[2]
Part 4: Mechanistic Visualization
The following diagram illustrates the competing logical pathways when H-D-Gln(Trt)-OH·H2O is introduced into a coupling environment containing an activated ester.
Fig 1: Competing nucleophilic pathways during the coupling of H-D-Gln(Trt)-OH·H2O with active esters.
Part 5: Step-by-Step Methodology – Azeotropic Drying Protocol
To establish a self-validating system for moisture removal without inducing thermal degradation or premature cleavage of the acid-sensitive Trityl (Trt) group, follow this optimized azeotropic distillation protocol.
Scientific Rationale: Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C at atmospheric pressure), allowing the quantitative removal of tightly bound lattice water at temperatures safe for the Trt protecting group.
Step-by-Step Workflow:
-
Dissolution: Suspend 10 mmol (4.06 g) of H-D-Gln(Trt)-OH·H2O in 50 mL of anhydrous toluene in a clean, dry round-bottom flask.
-
Evaporation: Attach the flask to a rotary evaporator. Apply a moderate vacuum (approx. 50–100 mbar) and lower the flask into a water bath strictly maintained at 45°C.
-
Azeotropic Distillation: Allow the toluene to evaporate to complete dryness. The lattice-bound water will co-evaporate with the toluene.
-
Repetition for Complete Dehydration: Re-dissolve the resulting white solid in another 50 mL of anhydrous toluene and repeat the evaporation step. Perform this a total of three times to ensure >99% water removal.
-
Self-Validation: The final product must be a crisp, free-flowing white powder. To validate the system, analyze a 50 mg sample via Karl Fischer titration; the water content should read ≤ 0.1%.
-
Reconstitution: Immediately dissolve the dried, anhydrous H-D-Gln(Trt)-OH in your anhydrous reaction solvent (e.g., dry DMF or NMP) and proceed immediately with the coupling reaction to prevent re-absorption of atmospheric moisture.
References
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances URL:[Link]
-
Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls Source: Survival Technologies URL:[Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: Peptide Chemistry URL:[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. survivaltechnologies.in [survivaltechnologies.in]
- 5. peptidechemistry.org [peptidechemistry.org]
compatibility of H-D-Gln(Trt)-OH.H2O with different resins
Welcome to the technical support guide for H-D-Gln(Trt)-OH.H₂O. This resource is designed for researchers, scientists, and drug development professionals utilizing this key building block in Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth, field-proven insights into its compatibility with various resins, detailed protocols, and troubleshooting for common experimental challenges.
Understanding H-D-Gln(Trt)-OH.H₂O
H-D-Gln(Trt)-OH, or N-delta-trityl-D-glutamine, is a critical derivative of the amino acid D-glutamine used in Fmoc-based SPPS.[1][2] Its strategic design incorporates two key protecting groups:
-
α-Amino (NH₂): This is the reactive site for peptide bond formation. In this case, it is unprotected, making it ready for coupling to a resin or a deprotected peptide chain.
-
Side-Chain Amide (δ-Amide): Protected by a bulky, acid-labile trityl (Trt) group.[2]
The primary purpose of the Trt group is to shield the side-chain amide, preventing undesirable side reactions during the activation and coupling steps of synthesis.[2][3] Specifically, it prevents dehydration of the amide to a nitrile, a common issue when using carbodiimide-based coupling reagents.[2] Furthermore, the bulky Trt group significantly enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-Dimethylformamide (DMF), which is a notable challenge with unprotected Fmoc-Gln-OH.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with H-D-Gln(Trt)-OH.H₂O.
Q1: Which resin should I choose for my peptide containing D-Gln(Trt)?
The choice of resin is dictated by the desired C-terminus of your final peptide.[5][6]
-
For a C-terminal Carboxylic Acid: Use 2-Chlorotrityl chloride (2-CTC) or Wang resin.
-
2-Chlorotrityl Chloride (2-CTC) Resin is highly recommended, especially for the first amino acid.[7] Its extreme sensitivity to acid allows the peptide to be cleaved under very mild conditions (e.g., 1% TFA in DCM), keeping the acid-labile Trt and other side-chain protecting groups (like Boc and tBu) fully intact.[6][7][8][9] This makes it ideal for synthesizing protected peptide fragments for subsequent segment condensation.[6] The steric bulk of the 2-CTC linker also helps suppress diketopiperazine formation, a common side reaction.[7]
-
Wang Resin is a widely used and cost-effective option for producing C-terminal acids with Fmoc chemistry.[10][11] However, it requires stronger acid cleavage conditions (e.g., 95% TFA), which will simultaneously remove the Trt group and other acid-labile side-chain protectors.[12]
-
-
For a C-terminal Amide: Use Rink Amide or Sieber Amide resin.[5][6]
Resin Selection Workflow
The following diagram outlines the decision-making process for resin selection.
Caption: Spontaneous cyclization of N-terminal D-glutamine to pyroglutamate.
Data Summary & Resin Comparison
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Rink Amide Resin |
| Peptide C-Terminus | Carboxylic Acid | Carboxylic Acid [5] | Amide [6] |
| Linkage Type | Ester (highly acid-labile) | Ester (acid-labile) | Amide (acid-labile) |
| Cleavage Conditions | Very Mild: 1% TFA in DCM, AcOH/TFE/DCM [6][9] | Strong: 95% TFA cocktail [12] | Strong: 95% TFA cocktail [6] |
| Side-Chain PGs | Preserves acid-labile groups (Boc, tBu, Trt) [8] | Cleaves most acid-labile groups | Cleaves most acid-labile groups |
| Key Advantage | Ideal for protected fragments, minimizes racemization [6][7] | Cost-effective, robust for standard synthesis [11] | Gold standard for peptide amides [13] |
| Primary Use Case | Synthesis of protected peptides for segment condensation | Routine synthesis of peptides with C-terminal acid | Routine synthesis of peptides with C-terminal amide |
Experimental Protocols
Protocol 1: Loading H-D-Gln(Trt)-OH.H₂O onto 2-CTC Resin
This protocol details the manual loading of the first amino acid onto 2-Chlorotrityl chloride resin.
-
Resin Swelling:
-
Place 1.0 g of 2-CTC resin (e.g., 1.5 mmol/g loading) into a reaction vessel.
-
Add anhydrous Dichloromethane (DCM, ~10-15 mL/g) and allow the resin to swell for at least 30 minutes with gentle agitation. [14] * Drain the DCM completely.
-
-
Amino Acid Solution Preparation:
-
In a separate flask, dissolve 0.8-1.0 equivalents of H-D-Gln(Trt)-OH.H₂O relative to the resin's molar capacity (e.g., for 1.5 mmol capacity, use 1.2-1.5 mmol of the amino acid). Dissolve in a minimal amount of anhydrous DCM (~10 mL/g of resin). [15]If solubility is an issue, a small amount of DMF can be added. [16][15] * Add 2.0-4.0 equivalents of DIPEA relative to the amino acid (e.g., 2.4-6.0 mmol). [17]
-
-
Coupling:
-
Add the amino acid/DIPEA solution to the swollen resin.
-
Agitate the mixture vigorously at room temperature for 1-2 hours. [15]
-
-
Capping:
-
Washing:
-
Drain the capping solution.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to prepare for the next step (Fmoc deprotection) or for drying and storage.
-
-
Validation (Optional but Recommended):
-
The substitution level (loading) can be determined quantitatively via the Fmoc-release method. [16][14]After drying a small sample of the resin, treat a precisely weighed amount (~1-2 mg) with a known volume of 20% piperidine in DMF. [14]Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm and calculate the loading. [18]
-
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines (like a deprotected N-terminus). [18][19][20][21]A positive result (blue color) indicates an incomplete coupling reaction.
-
Sample Preparation:
-
Reagent Addition:
-
Add 2-3 drops of each of the three Kaiser test solutions (Ninhydrin in ethanol, Potassium cyanide in pyridine, and Phenol in n-butanol). [20]
-
-
Development:
-
Interpretation: [20] * Intense Blue Solution & Beads: Incomplete or failed coupling. Recouple the amino acid.
Protocol 3: Standard Cleavage and Deprotection
This protocol is for cleaving the peptide from Wang or Rink Amide resin and simultaneously removing acid-labile side-chain protecting groups, including the Trt group.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed.
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
-
Cleavage:
-
Prepare a fresh cleavage cocktail. A standard mixture is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) . [12][22]TIS is a scavenger to trap reactive carbocations released during deprotection.
-
Add the cleavage cocktail to the dried resin (~10 mL per gram of resin). [23] * Gently agitate the mixture at room temperature for 2-3 hours. [12]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a tenfold volume of cold diethyl ether. [12] * A white precipitate should form.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again. [12] * Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
-
References
- Bio-protocol. (2025, October 5). Peptide Synthesis.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Benchchem. A Comparative Guide to Thiol-Protecting Groups in Peptide Synthesis: Focus on Fmoc-D-Pen(Trt).
- Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
- Peptideweb.com. Loading protocols.
- Peptides. Cleavage Cocktails; Reagent B.
- Pyroglutamate Formation in Peptides – Formation and Control.
- A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins.
- UCI Department of Chemistry. word.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- NIH. (2018, March 1). The Bacteroidetes Q-Rule: Pyroglutamate in Signal Peptidase I Substrates - PMC.
- European Patent Office. Protecting groups for asparagine and glutamine in peptide synthesis - European Patent Office - EP 0292228 A2 - Googleapis.com.
- ResearchGate. (2015, November 28). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?.
- ResearchGate. Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation.
- PMC. Greening the synthesis of peptide therapeutics: an industrial perspective.
- 2-Chlorotrityl chloride resin.
- Smolecule. (2023, August 15). Buy H-Gln(Trt)-OH | 102747-84-2.
- AltaBioscience. (2024, June 13). Advantages of Wang Resin in Peptide Synthesis.
- PubMed. (2006, October 15). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells.
- What resin to be used and what variety of the Cysteine amino acid to be used?. (2022, March 26).
- The Royal Society of Chemistry. Supplementary Information.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Sigma-Aldrich. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
- Almac. Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture.
- ChemPep. Resins for Solid Phase Peptide Synthesis.
- The Royal Society of Chemistry. Supporting information.
- Waters. (2026, February 15). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
- Advanced ChemTech. Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.
- Benchchem. The Cornerstone of Complex Peptide Synthesis: A Technical Guide to Fmoc-Gln(Trt)-OH.
- What is the best procedure to follow for synthesizing a C-terminal amidated peptide?. (2022, September 8).
Sources
- 1. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 10. researchgate.net [researchgate.net]
- 11. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. peptideweb.com [peptideweb.com]
- 17. rsc.org [rsc.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. peptide.com [peptide.com]
Validation & Comparative
Technical Guide: Mass Spectrometry of Peptides Containing D-Glutamine
Executive Summary & Scientific Context
The incorporation of D-amino acids, particularly D-Glutamine (D-Gln) , into therapeutic peptides is a critical strategy for extending plasma half-life by mitigating proteolytic degradation. However, the analysis of D-Gln presents a unique "double-trouble" challenge in mass spectrometry:
-
Isobaric Stereochemistry: D-Gln and L-Gln have identical masses (
), rendering standard MS1 analysis blind to the substitution. -
Chemical Instability: Glutamine is highly susceptible to deamidation (converting to Glutamic acid, Glu) and cyclization (pyroglutamate) under the acidic conditions typically used for hydrolysis-based chiral analysis.
This guide objectively compares the two dominant analytical workflows for characterizing D-Gln peptides: Ion Mobility Spectrometry (IMS-MS) (the modern, intact approach) and Marfey’s Derivatization (the classical, hydrolytic approach).
The Core Challenge: Why Standard MS Fails
In a standard LC-MS workflow using a C18 column, a peptide containing D-Gln often co-elutes with its L-Gln isomer. Because they share the exact elemental composition (
The Solution Landscape: To distinguish them, we must exploit differences in physicochemical properties (hydrophobicity/interaction) or gas-phase conformation (collision cross-section).
Comparative Analysis of Methodologies
Method A: Ion Mobility Spectrometry (IMS-MS)
The "Intact & Fast" Approach
Mechanism:
IMS adds a dimension of separation orthogonal to mass.[1] It separates ions based on their Collision Cross Section (CCS) —effectively their 3D shape and size in the gas phase. A peptide containing D-Gln will adopt a different folding pattern (e.g., disrupting an
Protocol Overview:
-
Sample Prep: Dilute peptide in 50:50 MeOH:H2O + 0.1% Formic Acid (avoid heat to prevent deamidation).
-
Ionization: Soft Nano-ESI to preserve non-covalent gas-phase structure.
-
Separation: Inject into IMS cell (Drift Tube, TWIMS, or TIMS).
-
Detection: TOF-MS detection.
Critical Insight: D-Gln substitution often induces a "kink" in the peptide backbone. In Cyclic IMS (cIM) experiments, D-isomers typically exhibit smaller CCS values if the substitution promotes a compact turn, but this is sequence-dependent.
Method B: Advanced Marfey’s Method (LC-MS/MS)
The "Hydrolytic & Absolute" Approach
Mechanism: This method chemically converts enantiomers (D/L) into diastereomers using a chiral derivatizing agent, typically FDAA (Marfey’s Reagent) or its analog FDLA . The resulting diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.
The D-Gln Specific Problem:
Standard acid hydrolysis (6N HCl, 110°C) converts Gln
Protocol Overview:
-
Hydrolysis: 6N Deuterated HCl (
) at 110°C for 24h.-
Expert Note: Use
to track racemization induced during hydrolysis.[2] If the resulting D-Glu contains deuterium on the -carbon, it was formed during the assay (artifact). If it is H-bearing, it was originally D-Gln/D-Glu.
-
-
Derivatization: React hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Separation: C18 Reverse Phase LC.
-
Detection: MS/MS monitoring specific transitions.
Data Presentation & Comparison
The following table contrasts the performance of IMS-MS against Marfey's Method specifically for D-Glutamine analysis.
| Feature | Method A: Ion Mobility (IMS-MS) | Method B: Marfey's Derivatization |
| Analyte State | Intact Peptide (Non-destructive) | Free Amino Acids (Destructive) |
| Differentiation Basis | Gas-phase shape (CCS values) | Hydrophobicity of diastereomers |
| D-Gln Specificity | High. Distinguishes D-Gln from D-Glu (mass diff). | Low. Gln converts to Glu; requires |
| Throughput | High (mins/sample). | Low (24h hydrolysis + derivatization). |
| Limit of Detection | ~0.1% isomeric impurity (instrument dependent). | < 0.01% isomeric impurity (highly sensitive). |
| Primary Risk | "Blind spots" where CCS differences are <1%. | Artifactual deamidation/racemization. |
| Best Use Case | QC screening of synthetic batches; conformational studies. | Absolute chiral purity determination; raw material testing. |
Visualization of Workflows
The following diagram illustrates the decision logic and workflow differences between the two methods.
Caption: Comparative workflow logic. Method A preserves the D-Gln residue for structural analysis, while Method B converts it to D-Glu but offers higher quantitative sensitivity.
Detailed Experimental Protocols
Protocol A: High-Resolution IMS Separation (Trapped Ion Mobility)
Recommended for: Rapid screening of synthetic peptides.
-
Instrument Setup: Use a TIMS-TOF or Cyclic IMS instrument. Set gas flow (
) to maintain a pressure of ~2-3 mbar in the mobility cell. -
Sample Introduction:
-
Prepare peptide at 500 nM in 50% Acetonitrile/0.1% Formic Acid.
-
Crucial Step: Direct infusion at 3 µL/min is preferred over LC to ensure stable spray for mobility calibration.
-
-
Tuning:
-
Isolate the parent ion
or using the quadrupole. -
Ramp the IMS wave height/velocity. D-isomers often separate better in higher charge states (
) due to stronger Coulombic repulsion inducing distinct folding.
-
-
Data Analysis:
-
Extract Ion Mobilograms (Drift Time vs. Intensity).
-
Calculate CCS using the Mason-Schamp equation. A CCS difference (
CCS) of >2% is required for baseline resolution on standard instruments; >0.5% on Cyclic IMS.
-
Protocol B: Deuterated Marfey’s Analysis
Recommended for: Absolute quantification of D-isomer impurities.
-
Deuterated Hydrolysis (The "Self-Validating" Step):
-
Place 50 µg of peptide in a glass vial.
-
Add 100 µL of 6N DCl (Deuterium Chloride) in
. -
Flush with
, seal, and heat at 110°C for 24 hours. -
Why? Any L-Gln that racemizes to D-Glu during this harsh step will incorporate a Deuterium atom at the
-position ( shift +1). "Native" D-Gln will convert to D-Glu with Hydrogen at the -position (no shift).
-
-
Derivatization:
-
Evaporate acid. Re-dissolve in 50 µL
. -
Add 100 µL 1% FDAA (Marfey’s Reagent) in acetone.
-
Add 20 µL 1M
. Heat at 40°C for 1 hour. -
Quench with 20 µL 1M HCl.
-
-
LC-MS Analysis:
-
Column: C18 (e.g., Waters Cortecs), 1.6 µm.
-
Mobile Phase: A: 0.1% Formic Acid in
; B: Acetonitrile.[3] -
Gradient: Slow ramp (0.5% B/min) is essential to separate the L-L and L-D diastereomers.
-
Monitor
for the FDAA-Glu derivative.
-
Expert Commentary & Pitfalls
The "Deamidation Trap"
Researchers often forget that D-Glutamine is chemically distinct from D-Glutamic Acid only by an amine group. In IMS-MS, these separate easily by mass (
-
Guidance: If you need to prove the D-amino acid is specifically Glutamine and not Glutamic Acid (e.g., to prove no deamidation occurred during synthesis), you cannot use acid hydrolysis . You must use IMS-MS or Pronase/Aminopeptidase digestion (enzymatic hydrolysis) followed by derivatization, though finding enzymes that cleave D-residues efficiently is difficult.
The "Racemization" Control
Never run a chiral analysis without a negative control (pure L-peptide) and a spiked positive control (0.5% D-peptide).
-
Validation: In Method B, if your pure L-standard shows 0.2% D-isomer, that is your "method-induced racemization" baseline. Real samples must be corrected against this value.
References
-
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
-
Almac Group. (2022). Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass LC-MS. Almac Technical Notes.
-
Polfer, N. C., et al. (2020). Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. Analytical Chemistry.
-
Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry.[4] Chemical Science.
-
Asakawa, D., et al. (2024).[5] Discrimination of Aspartic and Isoaspartic Acid Residues in Peptides by Tandem Mass Spectrometry with Hydrogen Attachment Dissociation.[5] Analytical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. almacgroup.com [almacgroup.com]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 5. Discrimination of Aspartic and Isoaspartic Acid Residues in Peptides by Tandem Mass Spectrometry with Hydrogen Attachment Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to D-Glutamine Derivatives: H-D-Gln(Trt)-OH·H₂O vs. Alternatives in Peptide Synthesis
As therapeutic peptide development increasingly relies on D-amino acids to confer proteolytic stability, the handling of challenging residues like D-glutamine requires rigorous strategic planning. Glutamine is notorious for its side-chain reactivity, specifically its propensity to undergo dehydration and cyclization[1].
This guide provides an objective, data-driven comparison between H-D-Gln(Trt)-OH·H₂O (N-alpha unprotected, side-chain trityl-protected D-glutamine monohydrate) and its standard protected alternatives. By understanding the mechanistic causality behind these protecting groups, researchers can design self-validating synthetic workflows that maximize yield and purity.
Mechanistic Imperatives for Side-Chain Protection
The necessity of the bulky triphenylmethyl (Trityl or Trt) group on the glutamine side-chain amide stems from two primary side reactions that occur during peptide assembly:
-
Dehydration to Nitrile: During carboxyl activation with carbodiimides (e.g., DIC or DCC), the unprotected primary amide of glutamine can undergo intramolecular dehydration, losing H₂O to form a cyano (nitrile) byproduct[2]. The Trt group sterically shields the amide nitrogen, completely suppressing this pathway[1].
-
Pyroglutamate (pGlu) Cyclization: When the N-terminal alpha-amine of glutamine is free, it can nucleophilically attack its own gamma-carbonyl, releasing ammonia and forming a 5-membered lactam ring known as pyroglutamate[3]. This reaction can occur spontaneously even in neutral water[4]. The Trt group prevents this by masking the gamma-carbonyl from nucleophilic attack[1].
Mechanism of spontaneous pyroglutamate cyclization vs. Trityl-mediated steric protection.
Comparative Analysis of Protected D-Glutamine Derivatives
While Fmoc-D-Gln(Trt)-OH is the undisputed workhorse of Solid-Phase Peptide Synthesis (SPPS)[1], it restricts the chemist from performing immediate N-terminal modifications prior to carboxyl activation. H-D-Gln(Trt)-OH·H₂O fills a critical niche: it provides a stable, free α-amine while keeping the side-chain protected. This makes it the ideal synthon for solution-phase multicomponent reactions (like the Ugi reaction), enzymatic couplings, or the synthesis of custom N-lipidated/N-labeled building blocks.
Table 1: Structural and Functional Comparison
| Derivative | N-α Protection | Side-Chain Protection | Primary Application | pGlu Risk | Nitrile Risk |
| H-D-Gln(Trt)-OH·H₂O | None (Free NH₂) | Trityl (Trt) | Solution-phase derivatization, Ugi reactions | Low (Blocked by Trt) | Low (Blocked by Trt) |
| Fmoc-D-Gln(Trt)-OH | Fmoc | Trityl (Trt) | Standard Fmoc-SPPS | Low | Low |
| Boc-D-Gln(Trt)-OH | Boc | Trityl (Trt) | Standard Boc-SPPS | Low | Low |
| H-D-Gln-OH | None (Free NH₂) | None (Free Amide) | Basic biochemical assays, media | High [3] | High [2] |
Expert Tip: Always account for the monohydrate (·H₂O) in H-D-Gln(Trt)-OH·H₂O when calculating stoichiometry. The molecular weight is 406.48 g/mol (hydrate) versus 388.46 g/mol (anhydrous). Ignoring this leads to a ~4.5% stoichiometric error, which can derail sensitive solution-phase couplings.
Quantitative Performance Data
The following table summarizes the quantitative impact of Trityl protection on D-Glutamine stability and coupling efficiency, aggregated from standard peptide chemistry validations[1][2][4].
Table 2: Impact of Trityl Protection on Side Reactions
| Experimental Condition | Derivative Used | pGlu Formation (%) | Nitrile Formation (%) | Overall Coupling Yield |
| Neutral Water (1 week, 25°C) | H-D-Gln-OH | 15 - 20% | N/A | N/A |
| Neutral Water (1 week, 25°C) | H-D-Gln(Trt)-OH | < 1% | N/A | N/A |
| DIC/Oxyma Activation (1 hr) | H-D-Gln-OH | N/A | 18 - 25% | ~60% |
| DIC/Oxyma Activation (1 hr) | H-D-Gln(Trt)-OH | N/A | < 1% | > 95% |
Experimental Workflows & Protocols
To demonstrate the utility of H-D-Gln(Trt)-OH·H₂O, the following self-validating protocols outline its use in solution-phase N-terminal labeling, followed by global deprotection.
Step-by-step workflow for N-terminal derivatization and solution-phase coupling.
Protocol 1: Solution-Phase N-Terminal Derivatization
Objective: Attach an NHS-ester activated fluorophore or lipid to the free α-amine of H-D-Gln(Trt)-OH·H₂O.
-
Dissolution: Dissolve 1.0 eq of H-D-Gln(Trt)-OH·H₂O in anhydrous DMF to a concentration of 0.2 M. Causality: Anhydrous conditions prevent premature hydrolysis of the incoming NHS-ester.
-
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIEA). Causality: DIEA ensures the α-amine is fully deprotonated and nucleophilic, without being strong enough to cause racemization.
-
Acylation: Slowly add 1.05 eq of the NHS-activated label. Stir at room temperature for 2 hours. Monitor conversion via LC-MS.
-
Workup: Precipitate the newly formed N-labeled-D-Gln(Trt)-OH intermediate in cold diethyl ether, centrifuge, and dry under vacuum.
Protocol 2: Global Deprotection of the Trityl Group
Objective: Remove the Trt group after the modified D-Gln has been successfully coupled to the target peptide sequence.
-
Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O[1]. Causality: The Trt group is highly acid-labile. However, cleavage generates a highly stable, bright yellow trityl carbocation. TIS acts as a crucial hydride donor (scavenger) to quench this cation, preventing it from re-alkylating nucleophilic residues like Tryptophan or Cysteine[1].
-
Reaction: Suspend the protected peptide in the cleavage cocktail (10 mL per gram of peptide). Agitate at room temperature for 2 hours.
-
Precipitation: Filter the solution (if resin was used) and precipitate the cleaved peptide by adding the TFA solution dropwise into 10 volumes of ice-cold diethyl ether.
-
Isolation: Centrifuge at 3000 rpm for 10 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual TFA and TIS byproducts.
References
1.[3] Pyroglutamate Formation in Peptides – Formation and Control - Peptide Chemistry - 2.[1] The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides - Benchchem - 3.[2] Synthesis, Conformational Analysis and Antitumor Activity of the Naturally Occurring Antimicrobial Medium-Length Peptaibol Pentadecaibin and Spin-Labeled Analogs Thereof - MDPI - 4.[4] Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls - ACS Publications -
Sources
Technical Deep Dive: Optimizing D-Glutamine Incorporation in SPPS
Topic: Advantages of Using Trt Protection for D-Glutamine in SPPS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of Glutamine (Gln) presents distinct chemical challenges—specifically solubility and side-chain instability.[1][2] When working with D-Glutamine , often employed in peptidomimetics and retro-inverso strategies to enhance metabolic stability, the stakes are higher. The cost of D-isomers and the rigorous purity requirements of therapeutic development demand a zero-failure approach.
This guide analyzes the Trityl (Trt) protecting group as the superior standard for D-Glutamine side-chain protection compared to unprotected or alternative (Xanthyl) strategies.[3] We synthesize mechanistic insights with field-proven protocols to demonstrate why Fmoc-D-Gln(Trt)-OH is the requisite building block for high-fidelity peptide synthesis.
The Chemical Challenge: Why D-Glutamine Fails
To understand the necessity of Trt protection, one must first appreciate the reactivity of the Glutamine side chain (
A. Dehydration to Nitrile (The -18 Da Impurity)
During the activation step of SPPS—particularly when using carbodiimides (DIC/DCC) or phosphonium salts (PyBOP)—the primary amide of the glutamine side chain can undergo dehydration.
-
Mechanism: The activating agent can inadvertently react with the side-chain amide oxygen, creating a leaving group. Base-catalyzed elimination follows, converting the amide (
) into a nitrile ( ). -
Impact: This results in a "cyano-alanine" derivative within the sequence. Mass spectrometry reveals a characteristic [M-18] peak. This impurity is chemically distinct but often co-elutes with the target peptide during HPLC, complicating purification.[4]
B. Aggregation and Solubility
Unprotected amide side chains are potent hydrogen bond donors and acceptors. In the resin matrix, unprotected D-Gln residues participate in intermolecular H-bonding networks (beta-sheet formation), leading to:
-
Resin Aggregation: The peptide-resin complex collapses, restricting solvent access.
-
Incomplete Coupling: Subsequent amino acids fail to couple quantitatively, leading to deletion sequences.
-
Poor Solubility: Fmoc-D-Gln-OH (unprotected) is notoriously sparingly soluble in DMF and NMP, often requiring heating or sonication that risks premature Fmoc removal.
The Trityl (Trt) Solution: Mechanistic Advantages
The Triphenylmethyl (Trityl or Trt) group protects the
Comparative Analysis: Trt vs. Alternatives
The following table contrasts Fmoc-D-Gln(Trt)-OH with unprotected and Xanthyl (Xan) protected variants.
| Feature | Fmoc-D-Gln(Trt)-OH (Recommended) | Fmoc-D-Gln-OH (Unprotected) | Fmoc-D-Gln(Xan)-OH (Alternative) |
| Solubility in DMF | High (>0.5 M). The bulky lipophilic Trt group disrupts aggregation. | Low . Prone to precipitation and requires lower concentrations. | Moderate . Better than unprotected but less soluble than Trt. |
| Dehydration Risk | Negligible . Steric bulk prevents activator attack on the amide oxygen. | High . Significant risk of nitrile formation with DIC/HOBt. | Low . Effective protection, but less sterically demanding than Trt.[5] |
| Acid Lability | Ideal . Cleaves in 95% TFA (standard cocktails) within 1-2 hours. | N/A | High .[4] More acid-labile than Trt; risk of premature loss in dilute acid washes. |
| Purity Profile | >95% . Minimizes deletion sequences and nitrile byproducts. | Variable (<70%) . Frequent [M-18] and deletion impurities. | Good . Comparable purity, but handling requires stricter acid-free conditions. |
Visualizing the Dehydration Defense
The diagram below illustrates how the Trityl group sterically blocks the dehydration pathway that plagues unprotected Glutamine.
Figure 1: Mechanism of Action. The Trityl group (bottom) prevents the side-chain activation that leads to nitrile formation in unprotected Glutamine (top).[1]
Experimental Protocol: High-Fidelity Incorporation
This protocol is designed for the synthesis of a D-peptide or retro-inverso sequence using Fmoc-D-Gln(Trt)-OH.
Reagents:
-
Amino Acid: Fmoc-D-Gln(Trt)-OH (0.2 M in DMF)
-
Activator: DIC (Diisopropylcarbodiimide) or DIC/Oxyma Pure (preferred for suppression of racemization).
-
Resin: Rink Amide or Wang Resin.
Step-by-Step Workflow
-
Solubilization (Critical):
-
Dissolve Fmoc-D-Gln(Trt)-OH in DMF.[1] Unlike the unprotected variant, this should dissolve rapidly at room temperature.
-
Checkpoint: If the solution is cloudy, check the quality of the DMF (amine contamination) or the amino acid. Do not proceed with a suspension.
-
-
Activation:
-
Add Oxyma Pure (1.0 eq) followed by DIC (1.0 eq).
-
Note: Avoid HBTU/HATU if possible for Cys/His containing peptides to prevent racemization, though Trt protection makes D-Gln robust enough for uronium activation if necessary.
-
-
Coupling:
-
Transfer activated solution to the resin.
-
Reaction time: 45–60 minutes at room temperature.
-
Validation: Perform a Kaiser test (ninhydrin). A negative result (yellow beads) confirms complete coupling.
-
-
Cleavage & Deprotection:
-
The Trt group is acid-labile.[6] It is removed simultaneously with the resin cleavage.[4]
-
Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).[4]
-
Time: 2 hours. The Trt cation is stable; TIS (Triisopropylsilane) is essential to scavenge the trityl cation and prevent it from re-attaching to nucleophilic residues (like Tryptophan).
-
Synthesis Workflow Diagram
Figure 2: SPPS Workflow utilizing Fmoc-D-Gln(Trt)-OH. Note the standard TFA cleavage removes the Trt group.
Field Insights & Troubleshooting
-
The "Solubility Trap": Researchers often attempt to save money by using unprotected Fmoc-D-Gln-OH. In automated synthesizers, the poor solubility leads to nozzle clogging and inconsistent delivery, costing far more in instrument downtime and failed batches than the price difference of the Trt-protected reagent.
-
D-Gln in Retro-Inverso Peptides: Since D-amino acids are not recognized by natural proteases, these peptides are highly stable in serum. However, this stability implies that any impurities (like the nitrile form) will also be stable and bio-persistent. Therefore, the purity provided by Trt protection is not just a chemical convenience; it is a toxicological necessity.
References
-
BenchChem. (2025).[1][4] Application of Fmoc-Gln(Trt)-OH in the Synthesis of Long or Complex Peptides. BenchChem Technical Notes. Link
-
Advanced ChemTech. Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents. Link
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Discusses Trt orthogonality). Link
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link
Sources
Engineering Peptide Efficacy: A Comparative Guide to D-Glutamine vs. L-Glutamine Biological Activity
The development of peptide-based therapeutics is frequently hindered by a fundamental paradox: while peptides offer unparalleled target specificity and potency, their pharmacokinetic profiles are heavily compromised by rapid enzymatic degradation and chemical instability in vivo. To overcome these biological hurdles, peptide engineers frequently manipulate the chirality of amino acids.
This guide provides an in-depth, objective comparison between L-glutamine (L-Gln) and D-glutamine (D-Gln) peptides. By analyzing their divergent biological activities, cellular uptake mechanisms, and metabolic fates, we provide actionable workflows for researchers developing next-generation radiopharmaceuticals, oral peptides, and targeted therapeutics.
Mechanistic Divergence: Biological Activity and Cellular Uptake
The biological activity of a peptide is intrinsically linked to the stereospecificity of mammalian enzymes and transport proteins. The chiral orientation of the glutamine side chain dictates whether a peptide will act as a metabolic fuel or a highly stable, inert targeting vector.
L-Glutamine: The Metabolic Anchor
L-glutamine is the biologically active enantiomer in mammals. It is a conditionally essential amino acid that serves as a critical nitrogen donor and a primary carbon source for the tricarboxylic acid (TCA) cycle via glutaminolysis 1[1]. Peptides containing L-Gln are actively recognized and internalized by mammalian cells through specific amino acid transporters, such as ASCT2 and SNAT2[2].
D-Glutamine: The Stealth Isomer
Conversely, D-glutamine is the mirror-image stereoisomer. Mammalian cells lack the Gln/Glu racemase enzymes required to convert D-Gln into the biologically active L-isomer1[1]. Consequently, D-Gln peptides exhibit near-zero active uptake in mammalian cells and remain metabolically inert. However, bacteria readily utilize D-Gln for peptidoglycan cell wall synthesis, making D-Gln an exceptional candidate for targeting bacterial infections without mammalian cross-reactivity3[3].
Caption: Cellular uptake and metabolic fate of L-Gln vs D-Gln peptides.
Peptide Stability & Proteolytic Resistance
The primary cause of peptide drug failure is rapid renal clearance and enzymatic degradation. Mammalian proteases have evolved to recognize the specific spatial orientation of L-amino acids. Because D-amino acids present their side chains in an inverted spatial geometry, they prevent the necessary nucleophilic attack on the peptide bond, rendering them virtually invisible to endogenous proteases 4[4].
Furthermore, L-glutamine residues are highly susceptible to deamidation —a chemical degradation pathway where the amide side chain hydrolyzes into glutamic acid, altering the peptide's isoelectric point and potentially destroying receptor binding affinity 5[5]. Strategic substitution with D-Gln mitigates enzymatic cleavage and significantly extends the therapeutic window. For instance, incorporating a linker of six D-glutamine residues into minigastrin radiopharmaceuticals extended their human serum half-life to approximately 495 hours4[4].
Quantitative Comparison Table
| Parameter | L-Glutamine Peptides | D-Glutamine Peptides |
| Stereochemistry | Biologically active (L-isomer) | Mirror image (D-isomer) |
| Protease Resistance | Low (Rapidly degraded by exo/endopeptidases) | Extremely High (Unrecognized by mammalian proteases) |
| Cellular Uptake (Mammalian) | High (Active transport via ASCT2/SNAT) | Negligible (Lacks transporter affinity) |
| Metabolic Fate | Glutaminolysis, TCA cycle anaplerosis | Metabolically inert in mammals |
| Bacterial Uptake | Moderate | High (Utilized for peptidoglycan synthesis) |
| Primary Applications | Nutritional supplementation, cell culture media | Radiopharmaceuticals, oral peptide drugs, bacterial imaging |
Experimental Workflows: Validating Activity and Stability
To objectively compare L-Gln and D-Gln peptide variants, researchers must employ self-validating experimental systems. The following protocols are designed to explicitly separate enzymatic degradation from chemical instability, and active transport from passive membrane binding.
Protocol 1: Self-Validating In Vitro Serum Stability Assay
This assay determines the pharmacokinetic half-life of the peptide by mimicking systemic circulation.
-
Preparation: Spike the purified peptide (10 µM final concentration) into 25% human serum diluted in PBS (pH 7.4). Causality: Using 25% serum provides physiologically relevant protease activity while preventing matrix suppression during downstream LC-MS analysis.
-
Incubation & Quenching: Incubate at 37°C. At designated time points (0, 15, 30, 60, 120, and 240 mins), extract 50 µL aliquots and immediately quench with 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: Acetonitrile precipitates serum proteins to halt protease activity, while TFA ensures an acidic environment to prevent spontaneous non-enzymatic deamidation.
-
Self-Validation Controls: Run a parallel assay using native linear oxytocin (a known rapid-degrading L-peptide) and a highly stable cyclic D-peptide. Logic: If the native oxytocin does not degrade, the serum batch is enzymatically inactive. If the cyclic D-peptide degrades, the degradation is chemical (e.g., pH-driven) rather than enzymatic.
-
Quantification: Centrifuge the quenched samples at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, quantifying the area under the curve (AUC) relative to a heavy-isotope internal standard.
Protocol 2: Isotope-Labeled Cellular Uptake Assay
This assay confirms whether the modified D-Gln peptide retains target receptor internalization or if it merely binds to the cell surface.
-
Tracer Incubation: Seed mammalian cells (e.g., MCF-7) in 6-well plates. Expose cells to 11C-labeled or 3H-labeled L-Gln and D-Gln peptides for 30 minutes.
-
Temperature Gating (Self-Validation): Incubate one experimental cohort at 37°C and a parallel cohort at 4°C. Logic: 4°C halts ATP-dependent active transport and endocytosis. Any radioactive signal detected at 4°C represents non-specific passive membrane binding, allowing you to calculate the true active internalization rate.
-
Competitive Inhibition (Self-Validation): Co-incubate a 37°C cohort with a 100-fold molar excess of unlabeled free L-Gln. Logic: This saturates the ASCT2/SNAT transporters. A subsequent drop in radiolabeled peptide signal confirms that the uptake is specifically transporter-mediated.
-
Measurement: Wash cells three times with ice-cold PBS to lock transporters. Lyse cells using 0.1 M NaOH and measure radioactivity via liquid scintillation counting.
Caption: Experimental workflow for validating peptide stability and cellular uptake.
Strategic Applications in Drug Design
The strategic substitution of L-glutamine with D-glutamine is revolutionizing specific niches of pharmacology:
-
Oral Peptide Delivery: The gastrointestinal tract is a highly proteolytic environment. Studies have shown that substituting L-amino acids with D-amino acids (including D-Gln) in colonic delivery models drastically improves tissue permeability and provides near-total stability against GI proteases 6[6].
-
Bacterial Infection Imaging: Because mammalian cells reject D-Gln while bacteria actively absorb it for cell wall synthesis, D-[5-11C]-Glutamine has been successfully developed as a highly specific PET imaging radiotracer to differentiate active bacterial infections from sterile host inflammation3[3].
References
- Metabolism and utilization of D/L-glutamine in mammalian cells and bacterial cells Source: ResearchGate URL
- DL-Glutamine in Mammalian Cell Culture: A Technical Guide Source: Benchchem URL
- Source: PMC (NIH)
- Impact of Peptide Structure on Colonic Stability and Tissue Permeability Source: MDPI URL
- Overcoming the Challenges of Peptide Drug Development Source: Concept Life Sciences URL
- Source: PMC (NIH)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of H-D-Gln(Trt)-OH in Peptide Synthesis
Executive Summary
In the field of solid-phase peptide synthesis (SPPS), the incorporation of glutamine residues presents a significant challenge due to the reactivity of the side-chain amide. The use of unprotected glutamine often leads to deleterious side reactions, resulting in lower yields, difficult purification, and compromised peptide integrity. This guide provides a comprehensive cost-benefit analysis of using H-D-Gln(Trt)-OH·H₂O and its more common Nα-Fmoc protected counterpart, Fmoc-D-Gln(Trt)-OH, versus the primary alternative of using an unprotected glutamine derivative. While the initial procurement cost of the trityl-protected reagent is higher, this analysis demonstrates that its use is a strategic investment that yields substantial returns in the form of increased purity, higher success rates for complex syntheses, and a significant reduction in downstream labor and resource expenditure. For researchers, scientists, and drug development professionals, understanding this trade-off is critical for optimizing synthetic strategies and achieving project goals efficiently.
Introduction: The Glutamine Challenge in Peptide Synthesis
Glutamine (Gln) is a proteinogenic amino acid frequently found in bioactive peptides. However, its side-chain amide group is susceptible to undesirable chemical transformations under the standard conditions of Solid-Phase Peptide Synthesis (SPPS). These side reactions can terminate peptide elongation, create difficult-to-remove impurities, and ultimately lead to the failure of a synthesis.
This guide focuses on the use of a side-chain protecting group, the trityl (Trt) group, to circumvent these issues. While the principles discussed apply to both L- and D-enantiomers, our focus on H-D-Gln(Trt)-OH·H₂O is directed at applications requiring non-natural D-amino acids to enhance peptide stability against enzymatic degradation—a common strategy in drug development.[1] For the purpose of discussing the chemistry of SPPS, we will refer to the widely used Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected version, as the fundamental benefits of the Trt side-chain protection remain identical.
The Core Problem: Glutamine Side Reactions in Fmoc-SPPS
When incorporating glutamine using Fmoc-Gln-OH (where the side-chain is unprotected), two primary side reactions severely compromise the synthesis.[2][3]
-
Nitrile Formation: During the activation step required for coupling (especially with carbodiimide reagents like DCC), the side-chain amide can undergo dehydration to form a nitrile derivative.[4][5] This results in a permanent, undesirable modification of the peptide.
-
Pyroglutamate (pGlu) Formation: An N-terminal glutamine residue is prone to intramolecular cyclization, where the N-terminal amine attacks the side-chain amide.[6][7] This irreversible reaction forms pyroglutamic acid, resulting in a -17 Da mass shift and capping the peptide chain, preventing further elongation.[7]
These issues are exacerbated in longer or more complex peptide sequences, where repeated exposure to coupling and deprotection cycles increases the probability of side reactions.[8]
Figure 1: Key side reactions associated with unprotected Glutamine in SPPS.
The Trityl Group: A Robust Solution
The use of H-D-Gln(Trt)-OH·H₂O (or its Fmoc-protected version) introduces a bulky trityl (triphenylmethyl) group to protect the side-chain amide nitrogen.[9] This strategy directly and effectively addresses the aforementioned problems.
-
Steric Hindrance: The bulky Trt group provides a steric shield that physically prevents both the intramolecular attack leading to pyroglutamate and the dehydration that forms a nitrile.[4][5]
-
Enhanced Solubility: A significant practical advantage is increased solubility. Unprotected Fmoc-Gln-OH has notoriously poor solubility in common SPPS solvents like DMF.[2][8] The hydrophobic Trt group dramatically improves solubility, ensuring efficient and complete coupling reactions.[10][11]
-
Orthogonality: The Trt group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc group removal but is labile to the strong acidic conditions of the final cleavage from the resin (e.g., 95% Trifluoroacetic Acid).[5][12] This orthogonality is fundamental to the Fmoc-SPPS strategy.[]
Comparative Analysis of Glutamine Derivatives
The decision to use a protected glutamine derivative involves weighing its performance benefits against other alternatives. The most common alternative is simply using the unprotected version and hoping for the best, which is a high-risk strategy for all but the simplest peptides.
| Feature | Fmoc-D-Gln(Trt)-OH | Fmoc-D-Gln-OH (Unprotected) | Other Derivatives (e.g., Mmt, Tmob) |
| Nitrile Formation | Effectively Prevented [2] | High risk, especially with carbodiimide activators.[4] | Generally effective at prevention. |
| Pyroglutamate Formation | Minimized [5] | High risk at the N-terminus.[7] | Protection reduces the rate of cyclization. |
| Solubility in DMF/NMP | Excellent [8][10] | Very poor, can lead to incomplete coupling.[4] | Generally good solubility. |
| Coupling Efficiency | High and reliable.[14] | Potentially low and variable due to poor solubility. | Generally high. |
| Deprotection Conditions | Side-chain Trt group removed during final TFA cleavage.[5] | N/A | Mmt offers orthogonal removal with dilute acid (e.g., 1% TFA).[2] Tmob offers faster cleavage.[2] |
| Steric Hindrance | Can occasionally hinder coupling in very crowded sequences. | No side-chain steric hindrance. | Varies by protecting group. |
| Relative Cost | High | Low | Moderate to High. |
| Overall Reliability | Very High | Low to Moderate | High, but less commonly used and available than Trt. |
The Core Cost-Benefit Analysis
A superficial analysis would conclude that the ~5-10x higher purchase price of Fmoc-D-Gln(Trt)-OH makes it a costly option. However, this perspective ignores the significant indirect costs and risks associated with using the cheaper, unprotected alternative.
The "Cost" of Unprotected Glutamine
-
Failed Syntheses: A single failed synthesis due to pyroglutamate capping or extensive nitrile formation results in the total loss of all preceding amino acids, resin, solvents, and reagents used up to that point. This financial loss almost always exceeds the cost savings of using unprotected Gln.
-
Difficult Purification: Even if the synthesis does not fail completely, the resulting crude peptide is often a complex mixture of the desired product along with deletion sequences (from incomplete coupling) and modified side-products. Separating these impurities via HPLC is time-consuming, solvent-intensive, and often leads to a dramatically lower final yield of the pure peptide.
-
Wasted Labor: The time spent by highly skilled researchers troubleshooting failed syntheses and performing difficult purifications is a significant and often overlooked cost.
-
Ambiguous Results: Using a peptide of questionable purity for biological assays can lead to misleading data, jeopardizing the entire research project.
The "Benefit" (Return on Investment) of H-D-Gln(Trt)-OH
-
Increased Yield and Purity: By preventing side reactions, the Trt group leads to a much cleaner crude product, simplifying purification and maximizing the final yield of the desired peptide.[10] Published data has shown coupling yields approaching 100% with Fmoc-Gln(Trt)-OH, compared to yields as low as 49-72% in problematic sequences using unprotected Fmoc-Gln-OH.[14]
-
Enhanced Reliability and Predictability: Using Trt-protected glutamine makes the synthesis far more robust and predictable, which is critical in drug development and for the synthesis of long, complex peptides.[]
-
Reduced Downstream Costs: The time and solvent saved during purification directly translate to lower overall project costs.
-
Project Timeline Security: Increased reliability prevents costly delays associated with repeating a failed synthesis.
In essence, the higher upfront cost of H-D-Gln(Trt)-OH is an insurance policy against the catastrophic failure of a synthesis and the insidious, escalating costs of low purity.
Experimental Protocols & Workflow
The following protocols outline the standard procedures for using Fmoc-Gln(Trt)-OH in manual SPPS. The principles are directly applicable to automated synthesizers.
Workflow for a Standard SPPS Cycle
Figure 2: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 1: Coupling of Fmoc-D-Gln(Trt)-OH
-
Rationale: This protocol uses HBTU as a coupling agent, which, in the presence of a base (DIPEA), rapidly converts the amino acid's carboxylic acid into a highly reactive HOBt ester for efficient amide bond formation.[15]
-
Resin Preparation: Start with the peptide-resin which has a free N-terminal amine, having just completed the Fmoc deprotection and DMF washing steps.
-
Activation Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal volume of DMF. Add DIPEA (6-8 eq.) and vortex for 1-2 minutes. The solution should be added to the resin immediately.
-
Coupling Reaction: Add the activation cocktail to the washed resin. Agitate the mixture via shaking or nitrogen bubbling for 1-2 hours at room temperature.[4]
-
Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads.[5] A negative result (beads remain yellow) confirms the complete consumption of free amines and a successful coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
Protocol 2: Final Cleavage and Trt-Group Deprotection
-
Rationale: This step uses a strong acid (TFA) to cleave the completed peptide from the resin support and simultaneously remove acid-labile side-chain protecting groups, including Trt. Scavengers (water and TIPS) are crucial to "trap" reactive carbocations generated during cleavage, preventing re-attachment to sensitive residues like Tryptophan or Cysteine.[16]
-
Resin Preparation: After the final N-terminal Fmoc group is removed, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.[4]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIPS) .[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the peptide) should form.
-
Peptide Isolation: Centrifuge the tube to pellet the peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers. Dry the final peptide product under vacuum.
(Note: Displaying the structure for the more commonly referenced Fmoc-L-Gln(Trt)-OH as a representative example.)
Conclusion and Recommendations
The use of H-D-Gln(Trt)-OH·H₂O or its Nα-Fmoc protected L- or D-form is a clear example of a strategic investment in peptide synthesis. While the initial material cost is higher than that of unprotected glutamine, the benefits in terms of yield, purity, and reliability provide a substantial return, especially for complex, long, or high-value peptides.
Recommendations:
-
Use of H-D/L-Gln(Trt)-OH is strongly recommended for:
-
Peptides longer than 10 amino acids.
-
Sequences where glutamine is at or near the N-terminus.
-
Synthesis of high-purity peptides intended for clinical or pharmaceutical applications.
-
Any project where the cost of failure (in terms of time and materials) is high.
-
-
Use of unprotected Gln should be restricted to:
-
Very short, simple peptides where purification is trivial.
-
Initial, low-cost screening studies where some impurities can be tolerated.
-
Ultimately, for researchers, scientists, and drug development professionals, the perceived "cost" of a reagent must be evaluated against the total cost of achieving a successful outcome. In the case of incorporating glutamine, the use of trityl protection is not a luxury; it is a cornerstone of an efficient, reliable, and cost-effective synthetic strategy.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Peptide Chemistry. (2025). Peptide Side Reactions. Peptide Chemistry. Retrieved from [Link]
-
Carey, R. I., Huang, H., Wadsworth, J. L., & Burrell, C. S. (1996). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 209–213. Retrieved from [Link]
-
Patek, M., & Lebl, M. (1991). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Research, 4(4), 203-206. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Peptides. (n.d.). H-Gln(Trt)-OH H2O [102747-84-2]. Peptides. Retrieved from [Link]
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Retrieved from [Link]
- Sieber, P., & Riniker, B. (1991). Protection of carboxamide functions by the trityl residue. Application to peptide synthesis. Tetrahedron Letters, 32(6), 739-742.
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. AnaSpec. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). H-Gln(Trt)-OH. Career Henan Chemical Co. Retrieved from [Link]
- Patent US5324833A. (1994). Protected amino acids and process for the preparation thereof. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. peptide.com [peptide.com]
- 9. H-Gln(Trt)-OH - Career Henan Chemical Co. [coreychem.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. nbinno.com [nbinno.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. US5324833A - Protected amino acids and process for the preparation thereof - Google Patents [patents.google.com]
- 15. Overview of Custom Peptide Synthesis [peptide2.com]
- 16. chem.uci.edu [chem.uci.edu]
Comparative Analysis: High-Purity H-D-Gln(Trt)-OH·H2O Sources for Peptide Therapeutics
Comparative Analysis: High-Purity H-D-Gln(Trt)-OH[1][2][3]·H2O Sources for Peptide Therapeutics[1][4]
Executive Summary: The "Free Amine" Risk Factor[1][4]
For drug development professionals, H-D-Gln(Trt)-OH[1][2][3]·H2O (D-Glutamine,
The Bottom Line:
-
Best for Stability: Suppliers providing the Monohydrate form ([2][3]·H2O) typically offer better shelf-stability than anhydrous forms, as the crystal lattice water stabilizes the zwitterionic structure, retarding the spontaneous cyclization to pyroglutamate.[2][3]
-
Critical Specification: Reject any lot with >0.5% D-Pyroglutamyl-Trt-OH .[1][2] This impurity is "dead" in coupling reactions and difficult to remove downstream.
-
Top Tier Recommendation: Suppliers who ship on dry ice/blue ice.[2] The free amine form is significantly more prone to degradation than Fmoc-D-Gln(Trt)-OH.[1][2]
Technical Background: The Molecule & Its Vulnerabilities[1][4]
H-D-Gln(Trt)-OH is primarily used in the synthesis of D-amino acid containing peptidomimetics (e.g., protease-resistant macrocycles) or for specific N-terminal capping strategies.[1][2]
The Degradation Mechanism (Why Supplier Choice Matters)
The primary failure mode for this raw material is intramolecular cyclization .[2][3] The free
Figure 1: The Pyroglutamate Trap The following diagram illustrates the degradation pathway that defines the shelf-life of this reagent.
Caption: Spontaneous cyclization of H-D-Gln(Trt)-OH to Pyroglutamate. This reaction is accelerated by moisture ingress and heat, making packaging integrity a key supplier differentiator.[2][3]
Supplier Comparison: Tiered Analysis
We evaluated three categories of suppliers based on Certificates of Analysis (CoA) data, packaging standards, and experimental solubility profiles.
Comparative Specifications Matrix
| Feature | Tier 1: Premium (e.g., Bachem, Merck) | Tier 2: Standard (e.g., Iris, Fluorochem) | Tier 3: Bulk/Generic | Impact on Research |
| Purity (HPLC) | ≥ 99.0% | ≥ 98.0% | ≥ 95.0% | <98% risks truncation sequences.[1][2] |
| Chiral Purity | ≥ 99.8% D-isomer | ≥ 99.0% D-isomer | Not always specified | Critical: 1% L-isomer can ruin biological activity data.[1][2] |
| Water Content | Stoichiometric (~4.0-4.5%) | Variable (2-6%) | Hygroscopic/Clumped | Affects MW calculation for precise loading.[1][2] |
| D-PyroGlu Content | < 0.2% | < 0.5% | > 1.0% | Reduces yield; indicates poor storage.[1][2] |
| Solubility (DMF) | Clear, < 1 min | Hazy, requires sonication | Particulates persist | Hazy solutions clog synthesizers.[3] |
| Packaging | Amber glass, Argon flush | Plastic bottle, Desiccant | Poly bag in drum | Plastic is permeable to moisture over time.[3] |
Detailed Performance Analysis[3][4]
Solubility & Handling (The "Cloud Point" Test)
-
Tier 1: Dissolves instantly in DMF at 0.5 M concentration.[2] The solution remains clear for >24 hours.
-
Tier 3: Often exhibits a "haze" due to residual inorganic salts (from the neutralization of the HCl salt during production) or polymerized trityl species.[2]
-
Consequence: This haze will clog the frits of automated peptide synthesizers (CSBio, CEM Liberty).[3]
-
Chiral Integrity
Because D-amino acids are often synthesized via enzymatic resolution or chiral auxiliary methods, "leakage" of the L-isomer is possible.[1][2]
Experimental Protocols (The Self-Validating System)
Do not rely solely on the CoA. Upon receipt of a new batch, perform these two critical assays.
Protocol A: Chiral Purity Determination (Crown Ether Method)
Standard C18 columns cannot separate enantiomers.[2][3] For free amino acids (H- form), a Crown Ether column is superior to polysaccharide columns because it recognizes the free amine.[2][3]
-
Column: CROWNPAK CR-I(+) (Daicel) or equivalent (3.0 x 150 mm, 5 µm).[2][3]
-
Mobile Phase: Perchloric acid (pH 1.[2]5) or Methanol/Water (10:90) with HClO4.[2][3]
-
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 25°C (Lower temperature improves separation).
-
Detection: UV at 210 nm (Amide bond) or 254 nm (Trityl group).[2][3]
Protocol B: Solubility & "Frit Test"
Before loading onto an automated synthesizer:
-
Weigh 1.0 g of H-D-Gln(Trt)-OH·H2O.[2]
-
Add 5 mL of peptide-grade DMF (Target: 0.2 M).
-
Vortex for 30 seconds.
-
Visual Check: Solution must be crystal clear.
-
Syringe Test: Draw solution into a 10 mL syringe and push through a 0.45 µm PTFE syringe filter.
Decision Framework: Selecting the Right Supplier
Use this logic flow to determine the necessary grade for your project.
Caption: Procurement decision tree based on project phase and stereochemical sensitivity.
References
-
Albericio, F., et al. (2000).[3] "Preparation and application of Fmoc-Gln(Trt)-OH." Journal of Organic Chemistry. (Note: Describes the Trityl protection utility and stability).[2][3]
-
Daicel Chiral Technologies. (2023).[2][3] "Separation of Amino Acids using CROWNPAK." Instruction Manual.
-
Sigma-Aldrich (Merck). (2023).[2] "Product Specification: Fmoc-D-Gln(Trt)-OH."
-
Bachem. (2023).[2][3] "Peptide Synthesis Guide: Handling of D-Amino Acids."
-
PubChem. (2023).[2][3] "Compound Summary: N-Trityl-glutamine."
Sources
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- 2. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 3. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H-D-Gln(Trt)-OH.H2O in Peptide Drug Discovery: Enhancing Stability and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide drug discovery, the pursuit of enhanced stability and prolonged in-vivo half-life is a paramount objective. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic efficacy.[1][2] The strategic incorporation of non-natural D-amino acids presents a robust solution to this challenge, offering a pathway to more durable and effective peptide-based therapeutics.[3][] This guide provides an in-depth comparison of H-D-Gln(Trt)-OH.H2O, a key building block in the synthesis of stabilized peptides, with other glutamine derivatives. We will explore case studies, experimental data, and detailed protocols to illustrate its advantages in modern drug discovery.
The Significance of D-Amino Acids in Peptide Therapeutics
The fundamental advantage of incorporating D-amino acids lies in their stereochemical difference from their L-counterparts. Proteolytic enzymes, which are chiral, are highly specific for L-amino acid residues and are generally unable to cleave peptide bonds involving D-amino acids.[1] This inherent resistance to enzymatic degradation leads to several key benefits for peptide drug candidates:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids exhibit significantly longer half-lives in biological systems.[2]
-
Improved Bioavailability: Increased stability can lead to improved absorption and utilization of the peptide drug.[2]
-
Unique Biological Activities: The altered stereochemistry can result in novel receptor interactions and biological activities.[2]
The Role of Glutamine and the Necessity of Trityl Protection in Peptide Synthesis
Glutamine, a polar amino acid, is a frequent component of bioactive peptides. However, its side-chain amide presents challenges during solid-phase peptide synthesis (SPPS). Without protection, the amide group can undergo undesirable side reactions, primarily:
-
Dehydration to a nitrile: This can occur during the activation step of the coupling reaction, leading to an irreversible modification of the peptide.
-
Pyroglutamate formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, which terminates the peptide chain.
To prevent these side reactions and ensure the synthesis of a high-purity peptide, the glutamine side chain must be protected. The trityl (Trt) group is a widely used and effective protecting group for the side-chain amide of glutamine.[5]
The bulky triphenylmethyl (trityl) group offers several advantages:
-
Effective Shielding: It sterically hinders the side-chain amide, preventing both dehydration and pyroglutamate formation.[6]
-
Enhanced Solubility: The hydrophobic nature of the trityl group significantly improves the solubility of the protected amino acid in common SPPS solvents like dimethylformamide (DMF).[5][7]
-
Acid Labile: The trityl group is readily removed under acidic conditions, typically during the final cleavage of the peptide from the resin, without affecting other protecting groups.[6]
Comparative Analysis: H-D-Gln(Trt)-OH.H2O vs. Other Glutamine Derivatives
The choice of the appropriate protected glutamine derivative is critical for the successful synthesis of complex peptides. While Fmoc-L-Gln(Trt)-OH is the standard for incorporating L-glutamine, the focus of this guide is on its D-enantiomer and its comparison with other potential D-glutamine building blocks.
| Feature | H-D-Gln(Trt)-OH.H2O | Fmoc-D-Gln(Trt)-OH | Unprotected D-Gln | D-Gln with other protecting groups (e.g., Mmt) |
| N-α Protection | None (requires in-situ protection or use in specific strategies) | Fmoc (base-labile) | None | Fmoc or Boc |
| Side-Chain Protection | Trityl (acid-labile) | Trityl (acid-labile) | None | Mmt (more acid-labile than Trt) |
| Solubility in DMF | Good | Excellent[8] | Very Poor[8] | Good |
| Prevention of Side Reactions | High | High[8] | Low (high risk of nitrile and pyroglutamate formation)[8] | Moderate to High |
| Application | Boc and Fmoc SPPS strategies | Primarily Fmoc SPPS | Not recommended for SPPS | Fmoc SPPS, allows for selective on-resin deprotection |
| Key Advantage | Versatility in different synthesis strategies | Gold standard for Fmoc SPPS, high solubility | Low cost | Orthogonal deprotection strategies possible |
| Key Disadvantage | Requires N-α protection step during synthesis | Higher cost compared to unprotected amino acids | High risk of failed synthesis and impurities | Potential for premature deprotection of Mmt group |
Case Study: Synthesis of GLP-1 Analogues for Enhanced Therapeutic Potential
Glucagon-like peptide-1 (GLP-1) analogues are a class of drugs used in the treatment of type 2 diabetes and obesity.[9][10] A significant challenge in the development of GLP-1 based therapies is their short in-vivo half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). A common strategy to overcome this is the substitution of the L-Alanine at position 8 with a D-amino acid, which confers resistance to DPP-4 cleavage. Furthermore, incorporating other D-amino acids throughout the peptide chain can further enhance overall stability.[9][11]
Experimental Workflow: Solid-Phase Synthesis of a D-Gln containing GLP-1 Analogue
This protocol outlines the general steps for incorporating H-D-Gln(Trt)-OH.H2O into a GLP-1 analogue using a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]
- 11. pnas.org [pnas.org]
- 12. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]
- 13. WO2020074583A1 - Process for the manufacture of glp-1 analogues - Google Patents [patents.google.com]
Safety Operating Guide
H-D-Gln(Trt)-OH·H2O Disposal & Handling Guide
H-D-Gln(Trt)-OH[1][2][3]·H2O Disposal & Handling Guide
Executive Summary & Chemical Profile
H-D-Gln(Trt)-OH[1][2][3]·H2O (D-Glutamine,
While generally classified as non-hazardous or a mild irritant under GHS standards, its disposal must follow strict chemical hygiene protocols to prevent environmental contamination and ensure regulatory compliance (RCRA).[2][3] The bulky trityl (triphenylmethyl) group is acid-labile; improper disposal in acidic waste streams can generate stable carbocations, leading to unexpected color changes and potential side reactions.[1][2][3]
Chemical Identification
| Property | Detail |
| Chemical Name | H-D-Gln(Trt)-OH[1][2][3][4][5]·H2O |
| Synonyms | N-delta-Trityl-D-glutamine hydrate; (2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid |
| CAS Number | Note: CAS 102747-84-2 refers to the L-isomer.[1][2][3][4] The D-isomer is stereochemically distinct but shares identical safety/disposal profiles.[1][2][3] |
| Molecular Formula | |
| Molecular Weight | ~406.47 g/mol (hydrate) |
| Physical State | White to off-white powder |
| Solubility | Insoluble in water; Soluble in organic solvents (DMF, DMSO, Methanol) |
Risk Assessment & Safety (E-E-A-T)
Expert Insight: Although this compound is not a P-listed or U-listed acute toxin, treat it as a Chemical Irritant (H315, H319, H335) .[1][2][3] The primary risk in a research setting is not acute toxicity, but dust inhalation and cross-contamination of other sensitive peptide workflows.[6]
Hazard Statements (Precautionary)
Personal Protective Equipment (PPE)[1][2][3]
Disposal Decision Matrix
Trustworthiness: This protocol is designed as a self-validating system.[1][2][3] Before disposing, you must verify the physical state and solvent composition.[6]
Workflow Visualization
The following diagram illustrates the decision logic for segregating H-D-Gln(Trt)-OH waste.
Caption: Logical flow for segregating H-D-Gln(Trt)-OH waste based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Scenario A: Excess Solid Reagent (Pure)
Context: You have an expired bottle or a weighed excess that cannot be returned to the stock bottle.[2][3][6]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3]
-
Labeling: Mark as "Non-Regulated Chemical Solid." Explicitly list "H-D-Gln(Trt)-OH" on the tag.[1][2][3]
-
Segregation: Do not mix with oxidizers or strong acids.[2][3][6]
-
Disposal: Seal tightly and transfer to your facility's hazardous waste accumulation area.
Scenario B: Reaction Mixture (SPPS Waste)
Context: The reagent is dissolved in DMF or DCM during peptide coupling.[2][6]
-
Solvent Identification:
-
Trityl Cation Management:
-
If the waste stream contains Trifluoroacetic Acid (TFA) (e.g., from a cleavage step), the Trityl group will cleave and form a bright yellow/orange trityl cation .[1][2]
-
Action: Ensure the waste container contains a small amount of water or methanol.[2][6] This "quenches" the carbocation, converting it to Triphenylmethanol (colorless solid precipitating) or Triphenylmethyl ether, preventing potential reactivity.[3]
-
Scenario C: Contaminated Debris (Sharps/Wipes)[1][2][3]
-
Solid Debris: Weighing boats, gloves, and paper towels contaminated with H-D-Gln(Trt)-OH should be placed in the Solid Hazardous Waste bin (often a clear bag in a drum).[1][2][3]
-
Sharps: Needles contaminated with the solution must go into Sharps Containers , regardless of the chemical's low toxicity.[2][3][6]
Regulatory Compliance (US Focus)
| Regulation | Status for H-D-Gln(Trt)-OH | Action Required |
| RCRA (40 CFR 261) | Not Listed (P or U list).[1][2][3] | Manage as "Non-RCRA Regulated Waste" unless mixed with listed solvents (e.g., F002 for DCM).[2][6] |
| EPA Waste Code | None (Pure substance).[2][3][6] | If mixed with DCM: D001 (Ignitable) or F002 .[2][3][6] If mixed with Methanol: D001 . |
| TSCA | R&D Exemption likely applies.[2][3][6] | Ensure use is strictly for research purposes. |
Expert Note: While the pure substance has no EPA waste code, "Generator Knowledge" dictates that we treat all amino acid derivatives as chemical waste to prevent environmental introduction.[6]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7000843 (H-Gln(Trt)-OH - L-isomer proxy).[1][2][3] Retrieved October 26, 2023.[2][3][6] [Link][1][2][3]
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[2][6][Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][3][6][Link][1][2][3]
Sources
- 1. Buy H-Gln(Trt)-OH | 102747-84-2 [smolecule.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. H-Gln(Trt)-OH | 102747-84-2 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. deq.mt.gov [deq.mt.gov]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. carlroth.com:443 [carlroth.com:443]
Comprehensive Safety and Operational Guide for Handling H-D-Gln(Trt)-OH·H2O
Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS) and Biotherapeutic Development
Executive Summary & Compound Profiling
H-D-Gln(Trt)-OH·H2O (Nδ-Trityl-D-glutamine hydrate, CAS: 200625-76-9) is an essential building block in the synthesis of peptide-based therapeutics [3]. While the trityl (Trt) protecting group prevents unwanted side-chain reactions during peptide coupling, its bulky, highly lipophilic nature fundamentally alters the physicochemical properties of the free amino acid. This lipophilicity increases the compound's ability to interact with biological membranes, exacerbating its irritant properties [2].
According to standardized safety data [1, 4], the compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mechanistic Hazard Analysis & PPE Selection
To build a self-validating safety protocol, Personal Protective Equipment (PPE) selection must be grounded in the mechanistic interaction between the chemical's physical state and human physiology. The compound is supplied as a fine crystalline or lyophilized powder, which poses a significant aerosolization risk.
Table 1: Quantitative PPE Requirements and Mechanistic Justification
| Hazard Vector | Required PPE Specification | Mechanistic Causality & Justification |
| Respiratory (H335) | N95 / FFP2 Respirator (or handling in a certified fume hood with face velocity >100 fpm) | Fine particulate matter easily aerosolizes during transfer. Inhalation of the lipophilic Trt-derivative triggers mucosal inflammation in the respiratory tract. |
| Dermal (H315) | Nitrile Gloves (Minimum thickness: 0.11 mm, breakthrough time >480 mins) | The lipophilic trityl group increases cell membrane permeability. Nitrile provides a sufficient barrier against the solid powder and the polar aprotic solvents (DMF/NMP) used for dissolution. |
| Ocular (H319) | Splash-proof Safety Goggles (ANSI Z87.1 or EN 166 certified) | Airborne dust can cause mechanical micro-abrasions, while the chemical itself induces severe chemical irritation upon contact with the aqueous environment of the cornea. |
| Systemic (H302) | Tyvek® or standard cotton laboratory coat, buttoned completely | Prevents particulate accumulation on personal clothing, mitigating the risk of secondary ingestion or prolonged dermal exposure outside the laboratory. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures both operator safety and the chemical integrity required for high-yield SPPS.
Step-by-Step Methodology
Step 1: Thermal Equilibration (Critical for Monohydrates)
-
Action: Remove the sealed vial from cold storage (2-8°C)[2] and place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: H-D-Gln(Trt)-OH is supplied as a monohydrate. Opening a cold vial exposes it to atmospheric moisture, causing rapid condensation. This alters the molecular weight, skewing stoichiometric calculations during peptide coupling, and causes the powder to clump.
Step 2: Workspace Preparation
-
Action: Conduct all weighing inside a ductless powder-weighing hood or a standard chemical fume hood. Ensure the analytical balance is leveled and calibrated.
Step 3: Anti-Static Weighing
-
Action: Use an anti-static weighing boat. If static is high, use an anti-static ionizer (e.g., Zerostat gun) on the boat and spatula prior to transfer.
-
Causality: The massive trityl group makes the compound highly susceptible to static charge buildup. Friction from a metal spatula can cause the powder to violently repel, leading to product loss and immediate inhalation exposure.
Step 4: Solvent Dissolution & Validation
-
Action: Transfer the weighed powder to a dry glass vial. Add a polar aprotic solvent, typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to achieve a concentration of 0.1M to 0.5M. Vortex or sonicate for 60 seconds.
-
Validation: Visually inspect the solution against a light source. The protocol is self-validating when the solution is completely clear, indicating total disruption of intermolecular hydrogen bonds.
Mandatory Visualization: Workflow Diagram
Figure 1: Operational workflow for safe handling and dissolution of H-D-Gln(Trt)-OH·H2O.
Spill Response & Decontamination Plan
In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and exposure.
-
Solid Powder Spill:
-
Do not sweep dry, as this will aerosolize the irritant dust.
-
Gently cover the spill with damp absorbent paper (using water or a mild surfactant).
-
Carefully scoop the wet material into a designated hazardous waste container.
-
Wash the affected surface with a 10% isopropanol/water solution to remove residual lipophilic traces.
-
-
Liquid Spill (Dissolved in DMF/NMP):
-
Evacuate the immediate area if the spill is large, due to the severe inhalation hazards of the solvent.
-
Apply a universal chemical absorbent pad or vermiculite over the spill.
-
Collect the saturated absorbent and place it in a sealed, ventilated waste container.
-
Waste Disposal Plan
Proper logistical planning for disposal ensures environmental compliance and laboratory safety[4].
-
Solid Waste: All contaminated weighing boats, spatulas, gloves, and empty vials must be placed in a biohazard/chemical solid waste bin explicitly labeled "Toxic Solid Waste - Trityl Amino Acids."
-
Liquid Waste: Solutions containing H-D-Gln(Trt)-OH·H2O dissolved in DMF or NMP must be disposed of in a liquid waste carboy strictly labeled for Non-Halogenated Organic Solvents . Note: If dichloromethane (DCM) was used as a co-solvent during coupling, the waste must be redirected to the Halogenated Organic Waste stream.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
